1-Ethyl-4-methylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-methylcyclohexane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISMTMRBPPERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190733, DTXSID001025635, DTXSID201015854 | |
| Record name | 1-Ethyl-4-methylcyclohexane | |
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| Record name | cis-1-Ethyl-4-methylcyclohexane | |
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| Record name | trans-1-ethyl-4-methyl-Cyclohexane | |
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Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |
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| Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |
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CAS No. |
3728-56-1, 4926-78-7, 6236-88-0 | |
| Record name | 1-Ethyl-4-methylcyclohexane | |
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| Record name | Cyclohexane, 1-ethyl-4-methyl- | |
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| Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |
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| Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |
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| Record name | 1-Ethyl-4-methylcyclohexane | |
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| Record name | cis-1-Ethyl-4-methylcyclohexane | |
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| Record name | trans-1-ethyl-4-methyl-Cyclohexane | |
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| Record name | 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-4-methylcyclohexane
This guide provides a comprehensive exploration of the stereoisomerism of 1-ethyl-4-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development. The document delves into the conformational analysis, thermodynamic stability, and spectroscopic characterization of the cis and trans isomers, underpinned by established principles of organic chemistry.
Introduction: The Significance of Stereoisomerism in Cyclohexane Systems
Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceutical compounds. The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences the molecule's three-dimensional shape, which in turn dictates its physical, chemical, and biological properties. A thorough understanding of the conformational preferences and the energetic landscape of these isomers is therefore paramount in the rational design and synthesis of new chemical entities.
This compound serves as an excellent model system for elucidating the principles of stereoisomerism in disubstituted cyclohexanes. The presence of two different alkyl groups allows for a nuanced analysis of steric interactions and their impact on conformational equilibrium.
Conformational Analysis of this compound Stereoisomers
The stereoisomerism in this compound arises from the relative orientation of the ethyl and methyl groups, leading to the existence of cis and trans diastereomers. Each of these isomers, in turn, exists as an equilibrium of two interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain arising from interactions between the substituents and the cyclohexane ring.
The Chair Conformation: The Ground State of Cyclohexane
The cyclohexane ring is not planar; its most stable conformation is the "chair" form, which minimizes both angle strain and torsional strain. In a chair conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).[1] Through a process known as a "ring flip," a chair conformation can interconvert to another chair conformation, during which all axial positions become equatorial and vice versa.
A-Values: Quantifying Steric Strain
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.[3]
| Substituent | A-value (kcal/mol) |
| Methyl (–CH₃) | ~1.74 - 1.8 |
| Ethyl (–CH₂CH₃) | ~1.79 - 2.0 |
Note: A-values can vary slightly depending on the experimental conditions and the source.[3][4]
The steric strain in the axial position is primarily due to 1,3-diaxial interactions , which are repulsive van der Waals interactions between the axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions).[5] Each of these interactions is energetically similar to a gauche butane interaction, costing approximately 0.9 kcal/mol.[6][7] An axial methyl group, for instance, experiences two such interactions, leading to a total steric strain of about 1.8 kcal/mol, which is consistent with its A-value.[6]
Conformational Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclohexane ring. This allows for a conformation where both substituents can occupy equatorial positions, thereby minimizing steric strain.[8]
The two chair conformations of trans-1-ethyl-4-methylcyclohexane are:
-
Diequatorial Conformer: Both the ethyl and methyl groups are in equatorial positions. This is the most stable conformation as it avoids any significant 1,3-diaxial interactions.
-
Diaxial Conformer: Both the ethyl and methyl groups are in axial positions. This conformation is highly disfavored due to the significant steric strain from the 1,3-diaxial interactions of both alkyl groups.
The energy difference between these two conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformation.
Estimated Energy Difference (ΔG) = A-value (Ethyl) + A-value (Methyl) ≈ 1.8 kcal/mol + 1.7 kcal/mol = 3.5 kcal/mol
Due to this large energy difference, trans-1-ethyl-4-methylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.
Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the ethyl and methyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[8]
The two interconverting chair conformations of cis-1-ethyl-4-methylcyclohexane are:
-
Ethyl Equatorial, Methyl Axial: The larger ethyl group is in the more stable equatorial position, while the methyl group is in the axial position. The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the methyl group, which corresponds to its A-value.
-
Ethyl Axial, Methyl Equatorial: The ethyl group is in the axial position, and the methyl group is in the equatorial position. The steric strain here is dominated by the 1,3-diaxial interactions of the ethyl group.
Since the ethyl group has a slightly larger A-value than the methyl group, the conformer with the ethyl group in the equatorial position is slightly more stable.[3]
Estimated Energy Difference (ΔG) = A-value (Ethyl) - A-value (Methyl) ≈ 1.8 kcal/mol - 1.7 kcal/mol = 0.1 kcal/mol
This small energy difference suggests that both chair conformations of the cis isomer are present in significant amounts at equilibrium, with a slight preference for the conformer where the larger ethyl group is equatorial.
Overall Stability: cis vs. trans
The most stable conformation of trans-1-ethyl-4-methylcyclohexane (diequatorial) is significantly more stable than the most stable conformation of cis-1-ethyl-4-methylcyclohexane (ethyl equatorial, methyl axial).[8] The difference in energy is approximately the A-value of the methyl group (~1.7 kcal/mol). Therefore, the trans isomer is the thermodynamically more stable diastereomer.
Experimental Methodologies
Synthesis of this compound
A common laboratory-scale synthesis of substituted cyclohexanes involves the catalytic hydrogenation of the corresponding substituted benzene. For this compound, this would involve the hydrogenation of 1-ethyl-4-methylbenzene.
Protocol: Catalytic Hydrogenation of 1-Ethyl-4-methylbenzene
-
Reaction Setup: In a high-pressure autoclave, place 1-ethyl-4-methylbenzene and a catalytic amount (e.g., 5% by weight) of a suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), suspended in a solvent like ethanol.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to the appropriate temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the decrease in hydrogen pressure. The reaction is typically complete within a few hours.
-
Workup: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by distillation.
Note: The cis/trans ratio of the product can be influenced by the choice of catalyst and reaction conditions.
Another potential synthetic route is the acid-catalyzed dehydration of 1-ethyl-4-methylcyclohexanol, followed by hydrogenation of the resulting alkene mixture.[9][10][11]
Separation of cis and trans Isomers
Due to their similar physical properties, the separation of cis and trans isomers of this compound can be challenging. Capillary gas chromatography (GC) is a highly effective technique for this purpose.[12][13]
Protocol: Gas Chromatographic Separation
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column is required. A non-polar or a slightly polar stationary phase is typically used.
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program should be optimized for the specific column and instrument.
-
-
Analysis: The cis and trans isomers will have different retention times, allowing for their separation and quantification. Generally, the more volatile isomer will elute first.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for determining the preferred conformation of each.
¹H NMR Spectroscopy
The key to conformational analysis by ¹H NMR lies in the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Axial-Axial Coupling (³Jax,ax): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (³Jax,eq) and Equatorial-Equatorial (³Jeq,eq) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, typically 2-5 Hz.[1]
By analyzing the multiplicity and coupling constants of the protons on the carbons bearing the substituents, one can deduce their axial or equatorial orientation.
¹³C NMR Spectroscopy
The chemical shifts of the ring carbons can also provide conformational information. Generally, carbons with axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents.
Logical and Experimental Workflows
Caption: Workflow for the synthesis, separation, and analysis of this compound stereoisomers.
Caption: Logical process for determining the most stable stereoisomer.
Conclusion
The stereochemical analysis of this compound provides a clear illustration of the fundamental principles governing the conformational preferences of disubstituted cyclohexanes. The trans isomer is thermodynamically more stable than the cis isomer due to its ability to adopt a diequatorial conformation, which is free of significant steric strain. The conformational equilibrium of the cis isomer is more balanced, with a slight preference for the conformer that places the bulkier ethyl group in the equatorial position. A comprehensive understanding of these stereochemical relationships, supported by robust experimental methodologies for synthesis, separation, and characterization, is essential for scientists working in fields where molecular geometry dictates function.
References
- 1. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]
- 2. A value - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. vurup.sk [vurup.sk]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Conformational Dynamics of trans-1-Ethyl-4-methylcyclohexane
Abstract
This technical guide provides a comprehensive examination of trans-1-Ethyl-4-methylcyclohexane, a prototypical disubstituted cycloalkane fundamental to the study of stereochemistry and conformational analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, conformational preferences, stereoselective synthesis, and spectroscopic characterization. By integrating foundational principles with quantitative analysis, this guide aims to serve as an authoritative resource for understanding the subtle interplay of steric and electronic factors that govern the behavior of substituted cyclohexanoid systems.
Introduction: The Significance of Cyclohexane Scaffolds
The cyclohexane ring is a ubiquitous structural motif in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and synthetic materials. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle strain and torsional strain.[1] The introduction of substituents onto this ring system gives rise to complex stereochemical and conformational equilibria that profoundly influence a molecule's physical properties, reactivity, and biological activity.
trans-1-Ethyl-4-methylcyclohexane serves as an exemplary model for exploring the principles of conformational analysis in 1,4-disubstituted cyclohexanes. An understanding of its preferred three-dimensional structure is paramount for predicting its interactions in a variety of chemical and biological contexts. This guide will elucidate the energetic landscape of this molecule, providing both qualitative rationale and quantitative data to support its structural characterization.
Stereochemistry and Conformational Analysis
The "trans" designation in trans-1-Ethyl-4-methylcyclohexane indicates that the ethyl and methyl groups are on opposite sides of the cyclohexane ring.[2] This stereochemical relationship dictates the possible chair conformations and their relative stabilities.
Chair Conformations and Ring Inversion
The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For trans-1-Ethyl-4-methylcyclohexane, this equilibrium is depicted below:
Figure 1: Ring inversion of trans-1-Ethyl-4-methylcyclohexane.
Steric Strain and A-Values: A Quantitative Approach
In any substituted cyclohexane, substituents preferentially occupy the more spacious equatorial positions to minimize destabilizing steric interactions with axial hydrogens on the same face of the ring. These interactions are known as 1,3-diaxial interactions.[1]
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[3]
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.74 |
| Ethyl (-CH₂CH₃) | 1.79 |
| Table 1: A-values for methyl and ethyl substituents.[3][4] |
The ethyl group has a slightly larger A-value than the methyl group, indicating it is sterically more demanding.[4]
Conformational Equilibrium of trans-1-Ethyl-4-methylcyclohexane
The relative stability of the two chair conformers of trans-1-Ethyl-4-methylcyclohexane can be determined by summing the A-values of the axial substituents in each conformation.
-
Conformer A (diaxial): Both the ethyl and methyl groups are in axial positions. The total steric strain is the sum of their A-values: 1.79 kcal/mol + 1.74 kcal/mol = 3.53 kcal/mol .
-
Conformer B (diequatorial): Both substituents are in equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions, and the steric strain is considered negligible (0 kcal/mol).
Therefore, the diequatorial conformer (B) is significantly more stable than the diaxial conformer (A) by approximately 3.53 kcal/mol.[5][6] This substantial energy difference means that at equilibrium, the vast majority of molecules will exist in the diequatorial conformation.
The equilibrium constant (K_eq) can be calculated using the equation ΔG = -RTln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin. At room temperature (298 K), the diequatorial conformer is favored by a factor of over 400.
Comparison with cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the substituents are on the same side of the ring.[2] This necessitates that in any chair conformation, one group must be axial and the other equatorial.
Figure 2: Ring inversion of cis-1-Ethyl-4-methylcyclohexane.
-
Conformer C: The bulkier ethyl group is equatorial, and the methyl group is axial. The steric strain is approximately equal to the A-value of the methyl group: 1.74 kcal/mol .
-
Conformer D: The ethyl group is axial, and the methyl group is equatorial. The steric strain is approximately equal to the A-value of the ethyl group: 1.79 kcal/mol .
Conformer C, with the larger ethyl group in the equatorial position, is the more stable conformation of the cis isomer.[2] However, even this more stable cis conformer is significantly higher in energy (by 1.74 kcal/mol) than the diequatorial trans conformer. Consequently, trans-1-ethyl-4-methylcyclohexane is the more stable stereoisomer overall.[2]
Stereoselective Synthesis
A common and effective method for the synthesis of trans-1-Ethyl-4-methylcyclohexane is the catalytic hydrogenation of 1-ethyl-4-methylcyclohexene. The stereochemical outcome is controlled by the delivery of hydrogen from the less sterically hindered face of the double bond.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A solution of 1-ethyl-4-methylcyclohexene in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring and Workup: The reaction is monitored by gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography, with the trans isomer being the major product.
Figure 3: Synthetic workflow for trans-1-Ethyl-4-methylcyclohexane.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesis of trans-1-Ethyl-4-methylcyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the rapid ring flipping at room temperature, the axial and equatorial protons on the cyclohexane ring are observed as time-averaged signals. The spectrum is expected to show complex multiplets for the cyclohexane ring protons, a quartet for the methylene (-CH₂) protons of the ethyl group, and two triplets for the methyl (-CH₃) protons of the ethyl and methyl groups.
-
¹³C NMR: The symmetry of the trans diequatorial conformer will be reflected in the ¹³C NMR spectrum. A limited number of signals will be observed for the cyclohexane ring carbons, along with distinct signals for the carbons of the ethyl and methyl substituents. The chemical shifts will be characteristic of saturated hydrocarbons.
Infrared (IR) Spectroscopy
The IR spectrum of trans-1-Ethyl-4-methylcyclohexane is dominated by the vibrational modes of its alkane structure.
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2960 | C-H stretching vibrations (sp³ hybridized) |
| 1450-1470 | CH₂ scissoring and CH₃ asymmetric bending |
| ~1375 | CH₃ symmetric bending (umbrella mode) |
| Table 2: Key IR absorption bands for trans-1-Ethyl-4-methylcyclohexane. |
The absence of significant absorptions above 3000 cm⁻¹ and in the 1600-1700 cm⁻¹ region confirms the absence of C=C double bonds and carbonyl groups, respectively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trans-1-Ethyl-4-methylcyclohexane will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of alkyl-substituted cyclohexanes, with prominent peaks resulting from the loss of the ethyl (M-29) and methyl (M-15) groups.
Conclusion
trans-1-Ethyl-4-methylcyclohexane is a molecule of central importance in the study of conformational analysis. Its strong preference for the diequatorial conformation, driven by the minimization of steric strain, provides a clear and quantifiable illustration of the principles governing the structure of substituted cyclohexanes. The stereoselective synthesis via catalytic hydrogenation and the characteristic spectroscopic signatures detailed in this guide provide a robust framework for the preparation and identification of this compound. For researchers in drug discovery and materials science, a thorough understanding of these fundamental concepts is critical for the rational design of molecules with desired three-dimensional structures and properties.
References
An In-depth Technical Guide to 1-Ethyl-4-methylcyclohexane for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Saturated Carbocycles in Modern Chemistry
In the landscape of organic chemistry and drug discovery, the seemingly simple saturated carbocyclic scaffold of cyclohexane remains a cornerstone of molecular design. Its conformational rigidity, coupled with the ability to introduce stereochemically defined substituents, allows for the precise spatial orientation of functional groups, a critical factor in modulating biological activity and physicochemical properties. This guide focuses on a specific, yet illustrative, member of this family: 1-Ethyl-4-methylcyclohexane. While not a blockbuster drug in itself, its study provides a fundamental understanding of stereochemistry, conformational analysis, and synthetic strategy that is broadly applicable in the development of more complex molecules. This document will serve as a comprehensive technical resource, delving into the synthesis, properties, and analytical characterization of this compound, with insights into the broader relevance of such structures in medicinal chemistry.
Core Identity and Physicochemical Properties
This compound is a disubstituted cycloalkane with the chemical formula C9H18.[1][2] Its structure consists of a cyclohexane ring with an ethyl group and a methyl group attached to the first and fourth carbon atoms, respectively. The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism, specifically cis and trans isomers, which exhibit distinct physical properties and conformational preferences.
The Chemical Abstracts Service (CAS) has assigned the following registry numbers:
A summary of the key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C9H18 | [1][5] |
| Molecular Weight | 126.24 g/mol | [1][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point (mixture) | 151 °C | [6] |
| Boiling Point (cis isomer) | 150.8 °C at 760 mmHg | [7] |
| Density (cis isomer) | 0.77 g/cm³ | [] |
| Refractive Index (mixture) | 1.43 | [6] |
Stereochemistry and Conformational Analysis: A Deeper Look
The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For this compound, the interplay between the ethyl and methyl groups in the cis and trans isomers dictates the most stable conformation.
Trans-1-Ethyl-4-methylcyclohexane:
In the trans isomer, the substituents are on opposite sides of the ring. This allows for a conformation where both the larger ethyl group and the methyl group can occupy equatorial positions, minimizing steric hindrance.[9][10] This diequatorial conformation is significantly more stable than the diaxial conformation.[10]
Cis-1-Ethyl-4-methylcyclohexane:
In the cis isomer, the substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is in an equatorial position.[9] Due to its larger size, the ethyl group has a stronger preference for the equatorial position to avoid 1,3-diaxial interactions. Therefore, the more stable conformation of the cis isomer has the ethyl group in the equatorial position and the methyl group in the axial position.[9]
The conformational equilibrium of the cis and trans isomers is a critical concept and is illustrated in the diagram below.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-ethyltoluene.[11] This reaction involves the reduction of the aromatic ring of 4-ethyltoluene to a cyclohexane ring in the presence of a metal catalyst, typically platinum or rhodium, under a hydrogen atmosphere.[12][13]
Experimental Protocol: Catalytic Hydrogenation of 4-Ethyltoluene
This protocol provides a general methodology for the synthesis of this compound. The specific reaction conditions, such as catalyst choice, temperature, and pressure, can be optimized to favor the formation of either the cis or trans isomer.
-
Catalyst Preparation: A suitable catalyst, such as platinum on a carbon support (Pt/C), is prepared and activated according to standard procedures.
-
Reaction Setup: A high-pressure reactor is charged with 4-ethyltoluene and the catalyst. The reactor is then sealed and purged with an inert gas, such as nitrogen or argon.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure. The reaction mixture is then heated to the target temperature with vigorous stirring to ensure efficient mixing of the reactants and catalyst.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion of the reaction, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The resulting crude product is then purified by fractional distillation to separate the this compound from any unreacted starting material or byproducts.
The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, certain catalysts may favor the formation of the thermodynamically more stable trans isomer.
Analytical Characterization
The identification and quantification of this compound and its isomers are typically achieved through a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for separating and identifying the components of a mixture. A gas chromatograph separates the cis and trans isomers based on their different boiling points and interactions with the stationary phase of the GC column. The separated isomers then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts and coupling constants in the NMR spectra can be used to distinguish between the cis and trans isomers and to determine their conformational preferences.[1]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations for the cyclohexane ring and the alkyl substituents.[15][16]
Applications in Research and Drug Development
While this compound is not a therapeutic agent itself, the 1,4-disubstituted cyclohexane motif is a common structural feature in many biologically active molecules. The ethyl and methyl groups can serve as simple hydrophobic substituents that can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
The conformational rigidity of the cyclohexane ring allows for the precise positioning of these and other functional groups in three-dimensional space. This is crucial for optimizing the binding of a drug molecule to its biological target. By understanding the conformational behavior of simple model systems like this compound, medicinal chemists can make more informed decisions in the design of new drug candidates. For example, locking a flexible molecule into a specific conformation that mimics the bioactive conformation can lead to a significant increase in potency and selectivity.
Safety and Handling
This compound is a flammable liquid and vapor.[1][6] It should be handled in a well-ventilated area, away from sources of ignition. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.[1] It is essential to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound, though a simple molecule, provides a rich platform for understanding fundamental concepts in organic chemistry that are of paramount importance in the field of drug discovery and development. Its stereoisomerism, conformational analysis, and synthesis are all instructive for the design and preparation of more complex and biologically active molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and analysis, highlighting its relevance as a model system for researchers and scientists in the pharmaceutical industry.
References
- 1. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
- 5. This compound (cis- and trans- mixture) [cymitquimica.com]
- 6. This compound | 3728-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. guidechem.com [guidechem.com]
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- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
Conformational analysis of 1-Ethyl-4-methylcyclohexane
An In-Depth Technical Guide to the Conformational Analysis of 1-Ethyl-4-methylcyclohexane
Introduction
In the realm of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties, including its ability to interact with biological targets. Cyclohexane and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals. Consequently, a rigorous conformational analysis of these systems is a cornerstone of rational drug design. This guide provides a detailed technical examination of the conformational landscape of this compound, a model system for understanding the interplay of steric forces in disubstituted cyclohexanes. We will delve into the fundamental principles governing cyclohexane conformation, the quantitative assessment of steric strain, and the methodologies employed to elucidate the most stable conformational isomers.
The Chair Conformation: A Foundation of Stability
The cyclohexane ring is not a planar hexagon; such a conformation would be highly strained due to eclipsed C-H bonds and bond angle distortion. Instead, it predominantly adopts a puckered "chair" conformation, which is the most stable arrangement as it minimizes both torsional and angle strain.[1][2] In this conformation, all carbon-carbon bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°.
The chair conformation possesses two distinct types of substituent positions: axial and equatorial.[3] Axial bonds are parallel to the principal axis of the ring, alternating above and below the plane of the ring. Equatorial bonds radiate outwards from the "equator" of the ring. At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting between two chair conformations, during which all axial positions become equatorial and vice versa.[2]
Monosubstituted Cyclohexanes and the Concept of A-Values
When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer energetically equivalent.[4] Generally, the conformer with the substituent in the equatorial position is more stable than the one with the substituent in the axial position.[4] This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that arise when an axial substituent is in close proximity to the two other axial hydrogens on the same side of the ring.[1] These interactions are a form of steric strain, energetically penalizing the axial conformation.[1]
The energy difference between the axial and equatorial conformers for a given substituent is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the equatorial-to-axial equilibrium.[5][6] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[5]
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| Methyl (-CH₃) | 1.74 | 7.28 |
| Ethyl (-CH₂CH₃) | 1.79 | 7.5 |
| Isopropyl (-CH(CH₃)₂) | 2.15 | 9.0 |
| tert-Butyl (-C(CH₃)₃) | ~5.0 | ~21 |
Table of representative A-values.[7][5][8]
The A-value for an ethyl group is only slightly larger than that of a methyl group because the ethyl group can rotate about the C-C bond to orient the terminal methyl group away from the ring, thus minimizing steric hindrance.[7][9]
Conformational Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer of this compound, the ethyl and methyl groups are on opposite sides of the ring.[10] This geometric constraint dictates the possible chair conformations.
Chair Conformations and Ring Flip
The two possible chair conformations for the trans isomer are in rapid equilibrium through a ring flip. In one conformation, both the ethyl and methyl groups occupy equatorial positions (diequatorial). In the other, both substituents are in axial positions (diaxial).
Caption: Ring flip of trans-1-Ethyl-4-methylcyclohexane.
Energetic Analysis
The relative stability of the two conformers can be determined by summing the steric strain associated with the axial substituents.
Protocol for Calculating Conformational Energy Difference:
-
Identify Axial Substituents: In each conformer, identify the substituents that are in the axial position.
-
Sum A-values: The total steric strain for a conformer is the sum of the A-values of all its axial substituents.
-
Calculate Energy Difference: The difference in the total steric strain between the two conformers gives the energy difference (ΔG°) between them.
Applying the Protocol to the trans Isomer:
-
Diequatorial Conformer:
-
Axial substituents: None
-
Total steric strain = 0 kcal/mol
-
-
Diaxial Conformer:
-
Axial substituents: Methyl and Ethyl
-
Total steric strain = A-value(methyl) + A-value(ethyl)
-
Total steric strain = 1.74 kcal/mol + 1.79 kcal/mol = 3.53 kcal/mol
-
The diequatorial conformer is more stable by 3.53 kcal/mol (14.77 kJ/mol).[10] This significant energy difference means that at equilibrium, the vast majority of trans-1-Ethyl-4-methylcyclohexane molecules will exist in the diequatorial conformation.
| Conformer | Axial Substituents | Total Steric Strain (kcal/mol) | Relative Energy (kcal/mol) |
| Diequatorial | None | 0 | 0 |
| Diaxial | Methyl, Ethyl | 3.53 | +3.53 |
Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the ethyl and methyl groups are on the same side of the ring.[11] This leads to a different set of possible chair conformations compared to the trans isomer.
Chair Conformations and Ring Flip
For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in both chair conformations. The ring flip interconverts these two arrangements.
Caption: Ring flip of cis-1-Ethyl-4-methylcyclohexane.
Energetic Analysis
The more stable conformer will be the one that places the larger substituent in the equatorial position to minimize 1,3-diaxial interactions.[12]
Applying the Protocol to the cis Isomer:
-
Conformer A (Ethyl equatorial, Methyl axial):
-
Axial substituent: Methyl
-
Total steric strain = A-value(methyl) = 1.74 kcal/mol
-
-
Conformer B (Ethyl axial, Methyl equatorial):
-
Axial substituent: Ethyl
-
Total steric strain = A-value(ethyl) = 1.79 kcal/mol
-
Conformer A, with the bulkier ethyl group in the equatorial position, is more stable than Conformer B. The energy difference is:
ΔG° = 1.79 kcal/mol - 1.74 kcal/mol = 0.05 kcal/mol (0.21 kJ/mol)
While there is a preference for the ethyl group to be equatorial, the energy difference is small.
| Conformer | Axial Substituent | Total Steric Strain (kcal/mol) | Relative Energy (kcal/mol) |
| Ethyl Equatorial | Methyl | 1.74 | 0 |
| Ethyl Axial | Ethyl | 1.79 | +0.05 |
Methodologies for Determining Conformational Energies
The A-values and the principles of conformational analysis are derived from both experimental and computational methods, which provide a self-validating system for understanding molecular behavior.
Experimental Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful experimental technique for determining the relative energies of conformers.[3]
Step-by-Step Methodology:
-
Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent.
-
Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature (e.g., -80 °C). At this temperature, the rate of ring flipping is slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers.[3]
-
Signal Integration: The relative areas of the signals corresponding to each conformer are integrated. The ratio of the integrals is equal to the equilibrium constant (Keq) for the conformational equilibrium.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
This experimental approach provides a direct measure of the conformational preferences of substituents.
Computational Protocols: Molecular Modeling
Computational chemistry offers a powerful in-silico approach to predict and rationalize conformational energies.[13][14]
Molecular Mechanics (MM):
-
Structure Building: The 3D structures of the different conformers are built using molecular modeling software.
-
Force Field Selection: A suitable force field (e.g., MMFF94, AMBER) is chosen. A force field is a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates.
-
Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure.
-
Energy Calculation: The steric energy of each minimized conformer is calculated. The difference in these energies provides an estimate of the relative stability of the conformers.
Quantum Mechanics (QM) Calculations:
For higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations can be employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a more fundamental and often more accurate description of conformational energies.[15]
Conclusion
The conformational analysis of this compound demonstrates the fundamental principles of steric interactions in substituted cyclohexanes. For the trans isomer, the diequatorial conformer is overwhelmingly favored due to the absence of destabilizing 1,3-diaxial interactions. In the cis isomer, the conformer with the larger ethyl group in the equatorial position is slightly more stable. The quantitative analysis of these conformational preferences, grounded in experimentally and computationally determined A-values, is an indispensable tool for medicinal chemists and researchers in predicting molecular shape and, by extension, biological activity. A thorough understanding of these principles enables the rational design of molecules with optimized three-dimensional structures for enhanced therapeutic efficacy.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 9. Solved The A factor for the ethyl group in ethylcyclohexane | Chegg.com [chegg.com]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
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- 14. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 15. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
Executive Summary
The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's physical properties and chemical reactivity. For cyclic molecules like substituted cyclohexanes, which are ubiquitous scaffolds in pharmaceuticals and natural products, understanding the preferred three-dimensional structure is paramount. This guide provides a detailed technical analysis of the conformational equilibrium of cis-1-Ethyl-4-methylcyclohexane. We will dissect the principles of steric strain, apply quantitative measures known as A-values to predict the energetically favored conformation, and outline both spectroscopic and computational protocols for the empirical and theoretical validation of this prediction. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of stereochemistry and conformational analysis.
The Foundational Principles of Cyclohexane Conformation
The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angle of approximately 109.5° for its sp³-hybridized carbon atoms and minimize torsional strain, it adopts a puckered, three-dimensional structure.[1]
The Chair Conformation: A State of Minimal Energy
The most stable arrangement for a cyclohexane ring is the chair conformation .[1] In this form, all carbon-carbon bond angles are close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered, thus eliminating both angle and torsional strain. At room temperature, over 99.9% of cyclohexane molecules exist in this conformation.[1]
Axial and Equatorial Positions: Two Distinct Environments
In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions that are oriented parallel to the principal axis of the ring, pointing alternately up and down.
-
Equatorial (e): Six positions that point outwards from the "equator" of the ring.
The Ring Flip: A Dynamic Equilibrium
A crucial dynamic process in cyclohexane is the ring flip , where one chair conformation rapidly interconverts into another.[2][3] During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, the two chair conformers are identical and exist in equal amounts. However, when the ring is substituted, the two conformers are no longer energetically equivalent.[2]
Quantifying Steric Strain in Substituted Cyclohexanes
The stability of a substituted cyclohexane conformer is primarily dictated by steric strain, which arises from non-bonded atoms being forced too close to one another.
1,3-Diaxial Interactions: The Primary Source of Strain
When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the two other axial hydrogens (or substituents) located on the same face of the ring, at the C3 and C5 positions relative to it.[4] This unfavorable interaction, known as a 1,3-diaxial interaction , is the principal reason why substituents generally prefer the more spacious equatorial position.[4][5] Each 1,3-diaxial interaction between a methyl group and a hydrogen, for instance, introduces approximately 3.8 kJ/mol of strain, which is mechanistically similar to a gauche butane interaction.[4]
A-Values: A Quantitative Measure of Steric Preference
To quantify the energetic preference of a substituent for the equatorial position, chemists use A-values . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[6] A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.[6][7]
Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
For a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial in any given chair conformation.[8] A ring flip will interconvert these positions. The key to determining the most stable conformer is to identify which arrangement minimizes the overall steric strain by placing the bulkier group in the more favorable equatorial position.[5]
The Two Chair Conformers and Their Respective Strains
Let's consider the two possible chair conformations of cis-1-Ethyl-4-methylcyclohexane that exist in equilibrium.
-
Conformer A: The ethyl group is in an axial position, and the methyl group is in an equatorial position.
-
Conformer B: The ethyl group is in an equatorial position, and the methyl group is in an axial position.
The total steric strain in each conformer is determined by summing the A-values of the substituents occupying the axial positions.[7]
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl (–CH₃) | 1.7[7][9] | 7.1 - 7.6[4][10] |
| Ethyl (–CH₂CH₃) | 1.8[3][9] | ~7.3 - 7.5[3][11] |
Note: A-values from different sources may vary slightly. For our calculations, we will use the common values of 1.7 kcal/mol for methyl and 1.8 kcal/mol for ethyl.
-
Strain in Conformer A (Ethyl axial): The strain is due to the axial ethyl group. Total Strain ≈ 1.8 kcal/mol .
-
Strain in Conformer B (Methyl axial): The strain is due to the axial methyl group. Total Strain ≈ 1.7 kcal/mol .
Determining the Major Conformer
The conformation with the lower total steric strain will be more stable and thus predominate at equilibrium.
-
Energy Difference (ΔG°): ΔG° = Strain(Conformer A) - Strain(Conformer B) ΔG° = 1.8 kcal/mol - 1.7 kcal/mol = 0.1 kcal/mol
Since Conformer B (methyl-axial, ethyl-equatorial) has a lower calculated strain energy, it is the more stable conformer. The energy difference is small, indicating that while Conformer B is favored, a significant population of Conformer A will still exist at equilibrium. The conformer that places the sterically larger ethyl group in the equatorial position is favored.[5]
Visualizing the Conformational Equilibrium
Caption: Conformational equilibrium of cis-1-Ethyl-4-methylcyclohexane.
Experimental and Computational Verification
Theoretical predictions based on A-values must be validated through robust experimental or computational methods.
Protocol: Determination of Conformational Equilibrium by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes like ring flips.[12] At room temperature, the ring flip is too fast on the NMR timescale, and an averaged spectrum is observed.[13] However, by lowering the temperature, the interconversion can be slowed, allowing for the observation and quantification of individual conformers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise amount of cis-1-Ethyl-4-methylcyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., toluene-d₈ or CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference. A single averaged signal is expected for the methyl and ethyl protons.[14]
-
Low-Temperature Acquisition: Cool the NMR probe to a temperature where the ring-flip rate is significantly reduced (e.g., -80 °C or 193 K). This is known as the coalescence temperature.
-
Spectral Analysis: At this low temperature, the signals for the axial and equatorial protons will become distinct. Identify a pair of well-resolved signals corresponding to a specific proton in each of the two conformers (e.g., the methyl protons).
-
Integration and Quantification: Carefully integrate the area under the signals corresponding to Conformer A and Conformer B. The ratio of the integrals is directly proportional to the ratio of the conformers at that temperature.
-
Equilibrium Constant (K_eq) Calculation: Calculate K_eq using the formula: K_eq = [Integral of More Stable Conformer (B)] / [Integral of Less Stable Conformer (A)]
-
Free Energy Calculation: Use the K_eq to calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) (where R is the gas constant and T is the temperature in Kelvin).
Protocol: Conformational Analysis via Molecular Mechanics
Computational chemistry provides a theoretical method to calculate the steric energies of different conformers, corroborating experimental findings.[15][16] Molecular mechanics force fields (e.g., MMFF94 or UFF) are well-suited for this type of analysis.[17]
Caption: Workflow for computational conformational analysis.
Step-by-Step Methodology:
-
Structure Building: Using molecular modeling software (e.g., Avogadro, ChemDraw 3D), construct the two chair conformers of cis-1-Ethyl-4-methylcyclohexane.[16]
-
Force Field Selection: Choose an appropriate molecular mechanics force field, such as MMFF94, which is parameterized for organic molecules.
-
Energy Minimization: Perform a geometry optimization for each conformer.[15] This process systematically adjusts bond lengths, angles, and dihedrals to find the lowest energy structure (a local minimum) for that conformer.
-
Energy Calculation: After optimization, the software will report the final steric energy for each conformer.[15]
-
Analysis: Compare the final steric energies. The conformer with the lower energy is predicted to be the more stable, and the energy difference (ΔE) corresponds to the ΔG° value.
Conclusion and Implications
The conformational analysis of cis-1-Ethyl-4-methylcyclohexane reveals a subtle but definitive energetic preference. The conformer that places the bulkier ethyl group in the more spacious equatorial position and the smaller methyl group in the axial position is energetically favored by approximately 0.1 kcal/mol. This preference is a direct consequence of minimizing 1,3-diaxial interactions. While this energy difference is small, leading to a dynamic equilibrium with significant populations of both conformers, the predominance of one structure has tangible effects on the molecule's overall properties and reactivity. For drug development professionals and researchers, accurately predicting the predominant conformation of such substituted cyclohexane rings is a critical step in understanding molecular recognition, receptor binding, and metabolic stability.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
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- 11. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. sapub.org [sapub.org]
- 17. pubs.acs.org [pubs.acs.org]
Unlocking Stereochemical Dynamics: An In-depth Technical Guide to the Energy Profile of 1-Ethyl-4-methylcyclohexane Ring Flip
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the conformational analysis and energy profile of the 1-Ethyl-4-methylcyclohexane ring flip. A thorough understanding of the conformational energetics of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular shape and flexibility dictate biological activity and physical properties. This document offers a detailed exploration of the stereoisomerism of this compound, a quantitative analysis of its conformer stabilities, and a procedural outline for the computational determination of its ring flip energy profile.
Foundational Principles of Cyclohexane Conformation
Cyclohexane and its derivatives are archetypal examples of conformational isomerism, predominantly adopting a puckered "chair" conformation to alleviate angle and torsional strain.[1][2] Within this conformation, substituents can occupy two distinct spatial orientations: axial, which are perpendicular to the mean plane of the ring, and equatorial, which are located in the approximate plane of the ring. These two chair conformations are in rapid equilibrium at room temperature through a process known as a ring flip or ring inversion.[1][3] During this process, all axial substituents become equatorial and vice versa.[1] The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol, proceeding through higher-energy transition states such as the "half-chair" and "twist-boat" conformations.[1][4]
The energetic preference for a substituent to occupy the equatorial position is primarily due to the avoidance of destabilizing steric interactions, most notably 1,3-diaxial interactions.[5][6][7] These are repulsive van der Waals forces between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1.[5][7] The magnitude of this steric strain is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[8][9]
Conformational Analysis of this compound Isomers
This compound exists as two diastereomers: cis and trans. The conformational analysis of each isomer is distinct, leading to different energy profiles for their respective ring flips.
cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the ethyl and methyl groups are on the same side of the cyclohexane ring.[10] This geometric constraint means that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[11][12] The ring flip interconverts these two non-equivalent chair conformations.
-
Conformer A: Ethyl group equatorial, Methyl group axial.
-
Conformer B: Ethyl group axial, Methyl group equatorial.
To determine the relative stability of these two conformers, we can utilize their respective A-values. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for an ethyl group is slightly larger at about 1.8 kcal/mol.[8] The A-value for the ethyl group is only marginally larger than that of the methyl group because the ethyl group can rotate to orient the terminal methyl group away from the ring, thus minimizing additional steric strain.[8]
The energy difference (ΔG°) between the two conformers can be estimated as the difference in their A-values.
-
ΔG° = A(ethyl) - A(methyl) ≈ 1.8 kcal/mol - 1.7 kcal/mol = 0.1 kcal/mol
Therefore, Conformer A, with the larger ethyl group in the equatorial position, is slightly more stable than Conformer B by approximately 0.1 kcal/mol.[13][14][15] The equilibrium will favor the conformer with the bulkier group in the equatorial position.[13]
trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the ethyl and methyl groups are on opposite sides of the ring.[16][17] This allows for two distinct chair conformations: one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial).[5][18]
-
Conformer C: Ethyl group equatorial, Methyl group equatorial.
-
Conformer D: Ethyl group axial, Methyl group axial.
The diequatorial conformer (C) is significantly more stable. In this conformation, both bulky groups avoid 1,3-diaxial interactions.[5] Conversely, the diaxial conformer (D) is highly disfavored due to the substantial steric strain from both the axial ethyl and axial methyl groups interacting with the axial hydrogens.[5][18]
The energy difference between these two conformers can be estimated by summing the A-values of the axial substituents in the less stable conformer.
-
ΔG° = A(ethyl) + A(methyl) ≈ 1.8 kcal/mol + 1.7 kcal/mol = 3.5 kcal/mol
Thus, the diequatorial conformer (C) is more stable than the diaxial conformer (D) by approximately 3.5 kcal/mol. The equilibrium will lie heavily towards the diequatorial conformation.
Energy Profile of the Ring Flip
The energy profile of the ring flip for both isomers will follow a similar path through transition states, but the relative energies of the ground states and the activation energies will differ.
cis-1-Ethyl-4-methylcyclohexane Energy Profile
The two chair conformations are close in energy (differing by ~0.1 kcal/mol). The energy barrier for the interconversion will be similar to that of monosubstituted cyclohexanes, in the range of 10-11 kcal/mol, as the process still requires passing through the high-energy half-chair and twist-boat intermediates.
Caption: Energy profile diagram for the cis-1-Ethyl-4-methylcyclohexane ring flip.
trans-1-Ethyl-4-methylcyclohexane Energy Profile
For the trans isomer, the diequatorial conformer is the deep energy minimum. The ring flip to the high-energy diaxial conformer will have a significantly higher activation energy starting from the diequatorial conformer compared to the reverse process.
Caption: Energy profile diagram for the trans-1-Ethyl-4-methylcyclohexane ring flip.
Quantitative Energetic Data
The following table summarizes the estimated relative energies of the conformers based on A-values.
| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| cis | A | 1-Ethyl (eq), 4-Methyl (ax) | ~0.1 |
| B | 1-Ethyl (ax), 4-Methyl (eq) | 0 | |
| trans | C | 1-Ethyl (eq), 4-Methyl (eq) | 0 |
| D | 1-Ethyl (ax), 4-Methyl (ax) | ~3.5 |
Experimental and Computational Protocols
The experimental determination of conformational energies often involves variable-temperature NMR spectroscopy to measure the equilibrium constant between conformers at different temperatures.[1] Computationally, the energy profile can be accurately modeled using quantum mechanics or molecular mechanics methods.
Computational Protocol for Determining the Ring Flip Energy Profile
This protocol outlines a general workflow for calculating the energy profile using computational chemistry software.
-
Structure Generation:
-
Build the initial 3D structures of the chair conformers for both cis- and trans-1-Ethyl-4-methylcyclohexane.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search for each isomer to identify all low-energy chair, boat, and twist-boat conformers.
-
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d) for DFT or MMFF94 for molecular mechanics).
-
Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
-
Transition State Search:
-
Identify the transition state structures connecting the interconverting chair conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the ring flip coordinate.
-
Optimize the transition state geometries.
-
Perform frequency calculations on the transition state structures to confirm they are first-order saddle points (one imaginary frequency).
-
-
Energy Profile Construction:
-
Calculate the relative energies (including zero-point vibrational energy corrections) of all conformers and transition states to construct the complete energy profile for the ring flip of each isomer.
-
Caption: Computational workflow for determining the ring flip energy profile.
Conclusion
The energy profile of the this compound ring flip is a nuanced interplay of steric and torsional strains, dictated by the cis or trans relationship of the substituents. For the cis isomer, the two chair conformers are close in energy, leading to a dynamic equilibrium. In contrast, the trans isomer exists predominantly in the diequatorial conformation, with a significant energy barrier to flipping to the highly strained diaxial form. The principles and protocols outlined in this guide provide a robust framework for understanding and predicting the conformational behavior of substituted cyclohexanes, a critical skill for professionals in the chemical and pharmaceutical sciences.
References
- 1. Ring flip - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. davuniversity.org [davuniversity.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A value - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 16. fiveable.me [fiveable.me]
- 17. homework.study.com [homework.study.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Steric Hindrance in 1-Ethyl-4-methylcyclohexane Isomers
Abstract
For researchers, scientists, and drug development professionals, a nuanced understanding of stereoisomerism and conformational analysis is paramount for predicting molecular behavior and designing effective therapeutic agents. The 1-ethyl-4-methylcyclohexane system serves as an exemplary model for elucidating the principles of steric hindrance and its quantifiable impact on conformational stability. This guide provides a comprehensive examination of the cis and trans isomers of this compound, dissecting the energetic penalties associated with axial and equatorial substituent placement. We will explore the theoretical underpinnings of steric strain, present quantitative data derived from conformational free energy differences (A-values), and detail both experimental and computational methodologies for the robust analysis of these isomers.
Foundational Principles of Conformational Analysis in Substituted Cyclohexanes
The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by staggering adjacent carbon-hydrogen bonds). In this chair conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial, oriented perpendicular to the general plane of the ring, and six are equatorial, pointing outward from the perimeter of the ring.
Through a process known as a "ring flip," one chair conformation can interconvert into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane ring, these two chair conformers are energetically identical. However, when substituents are introduced, the two chair conformations are often no longer of equal energy.
The primary determinant of conformational preference in monosubstituted cyclohexanes is the avoidance of steric strain arising from 1,3-diaxial interactions . An axial substituent experiences repulsive steric interactions with the two other axial hydrogen atoms on the same face of the ring, located at the C3 and C5 positions relative to the substituent at C1. These interactions are energetically unfavorable. In contrast, an equatorial substituent is positioned away from these axial hydrogens, resulting in a more stable, lower-energy conformation.
Quantitative Assessment of Steric Hindrance: A-Values
The energetic preference for a substituent to occupy the equatorial position over the axial position can be quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position. These values are crucial for predicting the equilibrium distribution of conformers for a given substituted cyclohexane.
The relationship between the A-value (ΔG°) and the equilibrium constant (K_eq) for the axial-equatorial interconversion is given by the equation:
ΔG° = -RT ln(K_eq)
where:
-
R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K)
-
T is the temperature in Kelvin
-
K_eq = [equatorial conformer] / [axial conformer]
For the substituents in this compound, the A-values are well-established:
| Substituent | A-Value (kcal/mol) | Authoritative Source |
| Methyl (-CH₃) | 1.70 - 1.75 | Jensen, F. R.; Bushweller, C. H.; Beck, B. H. J. Am. Chem. Soc.1969 , 91, 344. |
| Ethyl (-CH₂CH₃) | 1.75 - 1.8 | Hirsch, J. A. Top. Stereochem.1967 , 1, 199. |
Interestingly, the A-values for methyl and ethyl groups are very similar. Although an ethyl group is larger than a methyl group, it can orient its C-C bond to minimize steric interactions, making its effective steric bulk in the axial position comparable to that of a methyl group.
Conformational Analysis of this compound Isomers
The principles of steric hindrance and A-values can be applied to determine the most stable conformations of the cis and trans isomers of this compound.
trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the ethyl and methyl groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both substituents can occupy equatorial positions simultaneously.
Caption: Interconversion of trans-1-Ethyl-4-methylcyclohexane conformers.
-
Diequatorial Conformer: In one chair conformation, both the ethyl and the methyl group reside in equatorial positions. This arrangement minimizes steric strain as neither group experiences significant 1,3-diaxial interactions. This is the most stable conformation of the trans isomer.
-
Diaxial Conformer: Upon ring flip, both substituents are forced into axial positions. In this conformation, the axial ethyl group interacts with two axial hydrogens, and the axial methyl group interacts with two other axial hydrogens. The cumulative steric strain makes this conformer significantly less stable. The total steric strain is approximately the sum of the A-values for the ethyl and methyl groups (≈ 1.8 kcal/mol + 1.7 kcal/mol = 3.5 kcal/mol).
Due to the large energy difference, the equilibrium for trans-1-ethyl-4-methylcyclohexane lies heavily in favor of the diequatorial conformer.
cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, both substituents are on the same side of the ring. This geometric constraint prevents both groups from simultaneously occupying the more stable equatorial positions. In any given chair conformation, one substituent must be axial, and the other must be equatorial.
Caption: Interconversion of cis-1-Ethyl-4-methylcyclohexane conformers.
-
Ethyl (eq), Methyl (ax) Conformer: In this conformation, the larger ethyl group occupies the more stable equatorial position, while the methyl group is in the axial position. The steric strain in this conformer is primarily due to the 1,3-diaxial interactions of the methyl group, which corresponds to its A-value of approximately 1.7 kcal/mol.
-
Ethyl (ax), Methyl (eq) Conformer: After a ring flip, the ethyl group becomes axial, and the methyl group becomes equatorial. The steric strain is now dominated by the 1,3-diaxial interactions of the ethyl group, corresponding to its A-value of about 1.8 kcal/mol.
Since the A-value of the ethyl group is slightly higher than that of the methyl group, the conformation with the ethyl group in the axial position is slightly less stable. Therefore, the equilibrium will favor the conformer where the larger ethyl group is in the equatorial position and the methyl group is axial. The energy difference between these two conformers is small, approximately 0.1 kcal/mol (1.8 - 1.7 kcal/mol).
Experimental Methodology: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
The determination of the equilibrium constant and, consequently, the Gibbs free energy difference between conformers can be achieved experimentally using low-temperature NMR spectroscopy. At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum where individual conformers cannot be distinguished. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to "freeze out" the individual chair conformers, allowing for their direct observation and quantification.
Self-Validating Protocol for Conformational Analysis via Low-Temperature ¹³C NMR
This protocol provides a robust framework for determining the conformational equilibrium of this compound isomers.
I. Sample Preparation:
-
Dissolve a precisely weighed sample (10-20 mg) of the purified this compound isomer in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) in a high-quality 5 mm NMR tube. The choice of solvent is critical, as it must have a low freezing point.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.
-
Seal the NMR tube under an inert atmosphere (e.g., argon or nitrogen).
II. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer equipped with a variable temperature probe.
-
Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Gradually lower the temperature of the probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquiring a spectrum.
-
Monitor the ¹³C NMR spectrum as the temperature is lowered. The initially sharp, averaged signals will broaden and eventually decoalesce into separate sets of signals corresponding to each conformer. The coalescence temperature provides information about the energy barrier to interconversion.
-
Continue to lower the temperature until the signals for the two conformers are sharp and well-resolved. This typically occurs at temperatures below -60 °C.
-
At the lowest achievable temperature, acquire a high-quality quantitative ¹³C NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery between scans, which is crucial for accurate integration.
III. Data Analysis and Validation:
-
Process the low-temperature ¹³C NMR spectrum (Fourier transformation, phasing, and baseline correction).
-
Identify the distinct sets of signals corresponding to the two chair conformers.
-
Carefully integrate the well-resolved signals for each conformer. For validation, integrate multiple pairs of corresponding carbon signals from each conformer. The ratio of the integrals should be consistent across all measured pairs.
-
The ratio of the integrals directly corresponds to the molar ratio of the two conformers at that temperature.
-
Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations.
-
Use the equation ΔG° = -RT ln(K_eq) to determine the Gibbs free energy difference between the conformers at the measurement temperature.
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry Approach: Molecular Mechanics and Quantum Mechanics
Computational modeling provides a powerful complementary tool for investigating the conformational preferences of molecules. Molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to predict the geometries and relative energies of different conformers.
Self-Validating Protocol for Computational Conformational Analysis
This protocol outlines a standard workflow for the computational analysis of this compound isomers.
I. Initial Structure Generation:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the different chair conformers of both cis and trans-1-ethyl-4-methylcyclohexane.
-
For the trans isomer, create the diequatorial and diaxial conformers.
-
For the cis isomer, create the ethyl(eq)-methyl(ax) and ethyl(ax)-methyl(eq) conformers.
II. Geometry Optimization and Energy Minimization (Molecular Mechanics):
-
Perform an initial geometry optimization and energy minimization for each conformer using a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a computationally inexpensive way to obtain reasonable starting geometries.
-
The output will be the optimized 3D coordinates and the steric energy of each conformer.
III. High-Level Geometry Optimization and Energy Calculation (Quantum Mechanics):
-
For more accurate results, use the MM-optimized geometries as starting points for higher-level quantum mechanics calculations.
-
Perform a full geometry optimization and frequency calculation using a method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
The frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The output of this calculation will provide the electronic energy of each conformer.
IV. Calculation of Gibbs Free Energy and Validation:
-
The frequency calculation also provides the necessary data (zero-point vibrational energy, thermal corrections) to calculate the Gibbs free energy of each conformer at a specified temperature (e.g., 298 K).
-
Calculate the relative Gibbs free energy (ΔG°) between the conformers of each isomer.
-
Compare the computationally derived ΔG° with the experimentally determined values (if available) or with predictions based on A-values. A close agreement between the computational and experimental/theoretical values serves as a validation of the computational model.
Caption: Workflow for computational conformational analysis.
Conclusion and Implications for Drug Development
The conformational analysis of this compound isomers provides a clear and quantifiable demonstration of the impact of steric hindrance on molecular geometry and stability. For the trans isomer, the energetic preference for the diequatorial conformer is substantial, effectively locking the molecule into a single predominant shape. In contrast, the cis isomer exists as a dynamic equilibrium of two chair conformers of similar energy, with a slight preference for the conformer that places the larger ethyl group in the equatorial position.
These principles are directly applicable in the field of drug development. The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. By understanding the conformational preferences of cyclic scaffolds, medicinal chemists can design molecules with a higher degree of pre-organization for receptor binding, potentially leading to increased potency and selectivity. The methodologies outlined in this guide, from the use of A-values for initial assessment to detailed experimental and computational analyses, provide a robust toolkit for the rational design of conformationally defined drug candidates.
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-methylcyclohexane
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to 1-Ethyl-4-methylcyclohexane, a saturated cycloalkane with applications in materials science and as a specialty solvent. Aimed at researchers, scientists, and professionals in drug development, this document delves into the strategic considerations and practical execution of several key synthetic methodologies. Each pathway is presented with a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, and a discussion of the stereochemical outcomes. The synthesis strategies covered include the direct catalytic hydrogenation of aromatic precursors, multi-step sequences involving Friedel-Crafts acylation and subsequent reduction, and the construction of the cycloalkane framework via Grignard and Wittig reactions. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process from a theoretical and practical standpoint.
Introduction
This compound (C₉H₁₈) is a disubstituted cyclohexane existing as two stereoisomers: cis and trans.[1][2][3] Its physical and chemical properties are of interest in various fields, including as a component in fuel blends and as a non-polar solvent. The synthesis of this molecule offers a practical platform for demonstrating several fundamental transformations in organic chemistry. This guide will explore multiple synthetic pathways, providing the necessary detail for their replication and adaptation in a laboratory setting.
Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials and reaction cascades. The choice of a particular route will often depend on the availability of starting materials, desired stereochemical outcome, and scalability of the reaction. We will explore four primary strategies in this guide.
Strategy 1: Catalytic Hydrogenation of p-Ethyltoluene
This is the most direct approach, involving the saturation of the aromatic ring of p-ethyltoluene. Catalytic hydrogenation is a widely used industrial process, valued for its efficiency and atom economy.[4]
Mechanism: The reaction proceeds via the Horiuti-Polanyi mechanism, where both the aromatic substrate and molecular hydrogen are adsorbed onto the surface of a heterogeneous catalyst (e.g., Platinum, Palladium, Rhodium, or Ruthenium).[5] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the aromatic ring until it is fully saturated.[5] The stereochemistry of the product (the ratio of cis to trans isomers) can be influenced by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol:
-
Catalyst Preparation: In a high-pressure autoclave, add 0.5 g of 5% Ruthenium on carbon (Ru/C) catalyst.
-
Reactant Addition: To the autoclave, add 50 g (0.47 mol) of p-ethyltoluene and 100 mL of a suitable solvent such as ethanol or hexane.
-
Reaction Setup: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 100 atm.
-
Heating and Stirring: Heat the mixture to 100-150°C while stirring vigorously to ensure efficient mixing and contact with the catalyst.
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the autoclave. The reaction is complete when the pressure stabilizes.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: The solvent can be removed by distillation. The resulting this compound can be further purified by fractional distillation to separate the cis and trans isomers if desired.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | p-Ethyltoluene | |
| Catalyst | 5% Ru/C | [4] |
| Solvent | Ethanol or Hexane | |
| H₂ Pressure | 100 atm | |
| Temperature | 100-150°C | [4] |
| Typical Yield | >95% |
Logical Workflow:
Caption: Catalytic hydrogenation of p-ethyltoluene.
Strategy 2: Friedel-Crafts Acylation of Toluene, Reduction, and Hydrogenation
This multi-step synthesis builds the desired carbon skeleton on an aromatic ring before its final saturation. This approach offers a high degree of control and is a classic example of electrophilic aromatic substitution.[6]
Step 1: Friedel-Crafts Acylation of Toluene
Mechanism: The reaction begins with the formation of a resonance-stabilized acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7] The electron-rich toluene then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-director, with the para-product being favored due to reduced steric hindrance.[8]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, add 30 g (0.225 mol) of anhydrous aluminum chloride and 100 mL of a dry, inert solvent like dichloromethane.
-
Reactant Addition: Cool the flask in an ice bath. Slowly add a solution of 20 g (0.216 mol) of toluene and 20 g (0.216 mol) of propionyl chloride in 50 mL of dichloromethane from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 4-methylpropiophenone can be purified by vacuum distillation.
Step 2: Clemmensen or Wolff-Kishner Reduction of 4-Methylpropiophenone
Mechanism (Clemmensen Reduction): This reduction converts the ketone to an alkane using zinc amalgam and concentrated hydrochloric acid.[2] The exact mechanism is not fully elucidated but is believed to involve organozinc intermediates on the surface of the zinc.[2][9]
Experimental Protocol (Clemmensen Reduction):
-
Amalgam Preparation: Prepare zinc amalgam by stirring 50 g of zinc powder with 5 g of mercuric chloride in 50 mL of water and 2.5 mL of concentrated hydrochloric acid for 5 minutes. Decant the aqueous solution.
-
Reduction: To the zinc amalgam, add 100 mL of concentrated hydrochloric acid, 50 mL of water, 50 mL of toluene, and 15 g (0.101 mol) of 4-methylpropiophenone.
-
Reaction: Heat the mixture to reflux for 6-8 hours with vigorous stirring. Additional portions of hydrochloric acid may be needed to maintain the acidity.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation to yield p-ethyltoluene.
Step 3: Catalytic Hydrogenation of p-Ethyltoluene
This final step is identical to the procedure described in Strategy 1.
Data Summary:
| Step | Reagents | Conditions | Product | Typical Yield | Reference |
| 1. Acylation | Toluene, Propionyl Chloride, AlCl₃ | Dichloromethane, 0°C to RT | 4-Methylpropiophenone | 80-90% | [8][10] |
| 2. Reduction | Zn(Hg), HCl | Reflux | p-Ethyltoluene | 70-80% | [2][11] |
| 3. Hydrogenation | H₂, Ru/C | 100 atm, 100-150°C | This compound | >95% | [4] |
Logical Workflow:
Caption: Multi-step synthesis via Friedel-Crafts acylation.
Strategy 3: Grignard Reaction, Dehydration, and Hydrogenation
This approach constructs the carbon skeleton by forming a new carbon-carbon bond on a pre-existing cyclohexane ring.
Step 1: Grignard Reaction of 4-Methylcyclohexanone with Ethylmagnesium Bromide
Mechanism: The Grignard reagent, ethylmagnesium bromide, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone.[12][13] A subsequent acidic workup protonates the resulting alkoxide to yield 1-ethyl-4-methylcyclohexanol.[14]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from 12.2 g (0.5 mol) of magnesium turnings and 54.5 g (0.5 mol) of ethyl bromide in 200 mL of anhydrous diethyl ether.
-
Reaction: To the freshly prepared Grignard reagent, add a solution of 50 g (0.446 mol) of 4-methylcyclohexanone in 100 mL of anhydrous diethyl ether dropwise, maintaining a gentle reflux.
-
Work-up: After the addition is complete, stir for an additional hour. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain crude 1-ethyl-4-methylcyclohexanol.
Step 2: Dehydration of 1-Ethyl-4-methylcyclohexanol
Mechanism: The alcohol is dehydrated under acidic conditions (e.g., using sulfuric or phosphoric acid) via an E1 elimination mechanism.[15] Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the alkene, 1-ethyl-4-methylcyclohexene.
Experimental Protocol:
-
Reaction: In a distillation apparatus, place the crude 1-ethyl-4-methylcyclohexanol and a small amount of a strong acid catalyst (e.g., 5 mL of concentrated sulfuric acid).
-
Distillation: Heat the mixture to distill the alkene product as it is formed. This drives the equilibrium towards the product.
-
Work-up: Wash the distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the 1-ethyl-4-methylcyclohexene by fractional distillation.
Step 3: Hydrogenation of 1-Ethyl-4-methylcyclohexene
Mechanism: The alkene is hydrogenated over a platinum or palladium catalyst. The mechanism is similar to that of aromatic hydrogenation, involving adsorption onto the catalyst surface and stepwise addition of hydrogen.
Experimental Protocol:
-
Reaction: In a hydrogenation flask, dissolve the 1-ethyl-4-methylcyclohexene in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst and remove the solvent by distillation to obtain this compound.
Data Summary:
| Step | Reagents | Conditions | Product | Typical Yield | Reference |
| 1. Grignard | 4-Methylcyclohexanone, EtMgBr | Anhydrous Ether | 1-Ethyl-4-methylcyclohexanol | 85-95% | [12][16] |
| 2. Dehydration | H₂SO₄ (cat.) | Distillation | 1-Ethyl-4-methylcyclohexene | 70-80% | [17][18] |
| 3. Hydrogenation | H₂, Pd/C | Ethanol, RT | This compound | >98% | [19] |
Logical Workflow:
Caption: Synthesis via Grignard reaction and subsequent transformations.
Strategy 4: Wittig Reaction and Hydrogenation
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and is particularly useful for forming exocyclic double bonds.[20]
Step 1: Wittig Reaction of 4-Methylcyclohexanone with Ethyltriphenylphosphonium Bromide
Mechanism: A phosphorus ylide is generated by treating ethyltriphenylphosphonium bromide with a strong base.[21][22] This ylide then attacks the carbonyl carbon of 4-methylcyclohexanone to form a betaine intermediate, which collapses to an oxaphosphetane.[23][24] The oxaphosphetane then decomposes to the desired alkene (1-ethylidene-4-methylcyclohexane) and triphenylphosphine oxide.[22]
Experimental Protocol:
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide to generate the ylide.
-
Reaction: To the resulting ylide solution, add a solution of 4-methylcyclohexanone in THF dropwise at 0°C.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the product can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Step 2: Hydrogenation of 1-Ethylidene-4-methylcyclohexane
The hydrogenation of the exocyclic double bond can be achieved using similar conditions as described in the final step of Strategy 3 (catalytic hydrogenation with Pd/C or PtO₂).
Data Summary:
| Step | Reagents | Conditions | Product | Typical Yield | Reference |
| 1. Wittig | 4-Methylcyclohexanone, Ethyltriphenylphosphonium bromide, n-BuLi | Anhydrous THF | 1-Ethylidene-4-methylcyclohexane | 60-80% | [25][26] |
| 2. Hydrogenation | H₂, Pd/C | Ethanol, RT | This compound | >98% | [19] |
Logical Workflow:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. scribd.com [scribd.com]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. brainly.com [brainly.com]
- 16. leah4sci.com [leah4sci.com]
- 17. marmacs.org [marmacs.org]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. study.com [study.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 22. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-4-methylcyclohexane
This guide provides a comprehensive analysis of the spectral data for the stereoisomers of 1-ethyl-4-methylcyclohexane, offering insights for researchers, scientists, and professionals in drug development. The focus is on the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural nuances of the cis and trans isomers of this substituted cyclohexane.
Introduction: The Structural Significance of cis and trans Isomers
This compound (C₉H₁₈, molecular weight: 126.24 g/mol ) is a saturated cyclic hydrocarbon existing as two diastereomers: cis-1-ethyl-4-methylcyclohexane and trans-1-ethyl-4-methylcyclohexane.[1] The spatial arrangement of the ethyl and methyl groups relative to the cyclohexane ring dictates the isomer's physical and chemical properties. Understanding and differentiating these isomers is crucial in fields like stereoselective synthesis and drug design, where specific conformations can significantly impact biological activity.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of the cis and trans isomers is determined by the steric interactions of the substituents in their preferred chair conformations. For 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy the more stable equatorial positions, is generally the more stable isomer. In the cis isomer, one substituent must occupy an axial position, leading to unfavorable 1,3-diaxial interactions.
This guide will delve into how IR, NMR, and Mass Spectrometry can be synergistically employed to distinguish between these two isomers, providing a robust analytical workflow for their characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by absorptions arising from C-H and C-C bond vibrations.
Experimental Protocol: Acquiring the IR Spectrum
A typical method for obtaining the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
-
Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.
Interpretation of the IR Spectrum
The IR spectra of both cis- and trans-1-ethyl-4-methylcyclohexane are expected to be very similar, as they contain the same functional groups. The key absorption bands are:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2850-2960 | C-H stretch | Alkane (sp³ C-H) |
| 1450-1470 | C-H bend (scissoring) | Methylene (-CH₂-) |
| 1375-1385 | C-H bend (symmetric) | Methyl (-CH₃) |
The most prominent features in the IR spectrum will be the strong C-H stretching vibrations just below 3000 cm⁻¹. While IR spectroscopy is excellent for confirming the presence of the alkane functional group, it is generally not sufficient to distinguish between the cis and trans diastereomers of this compound due to the subtle differences in their vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereoisomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the stereochemistry of the molecule.
The Decisive Role of Axial and Equatorial Environments
In the chair conformation of cyclohexane, axial and equatorial protons and carbons experience different magnetic environments. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This difference is a cornerstone for differentiating the cis and trans isomers.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate pulse sequences.
Interpretation and Isomer Comparison:
The key to distinguishing the isomers lies in the chemical shifts of the methine protons at C1 and C4 and the overall complexity of the spectrum.
-
trans-1-Ethyl-4-methylcyclohexane: In its most stable diequatorial conformation, both the ethyl and methyl groups are equatorial. The ring protons will have distinct axial and equatorial signals.
-
cis-1-Ethyl-4-methylcyclohexane: This isomer exists as an equilibrium of two chair conformations, one with an axial ethyl and equatorial methyl group, and the other with an equatorial ethyl and axial methyl group. The conformation with the larger ethyl group in the equatorial position is generally favored. The observed spectrum is a time-average of these two conformers, leading to broader signals and different chemical shifts compared to the trans isomer.
Expected ¹H NMR Data:
| Proton | trans Isomer (ppm) | cis Isomer (ppm) | Multiplicity |
| -CH₃ (methyl) | ~0.85 | ~0.90 | Doublet |
| -CH₂- (ethyl) | ~1.25 | ~1.30 | Quartet |
| -CH₃ (ethyl) | ~0.88 | ~0.92 | Triplet |
| Ring Protons | ~0.8-1.8 | ~0.8-1.9 | Multiplets |
Note: These are approximate chemical shifts and can vary based on solvent and instrument frequency. The subtle differences in the multiplets of the ring protons are also diagnostic.
¹³C NMR Spectroscopy
Experimental Protocol:
The sample preparation and instrument setup are similar to that for ¹H NMR, but with a higher concentration of the sample often being beneficial. A proton-decoupled ¹³C NMR spectrum is typically acquired.
Interpretation and Isomer Comparison:
¹³C NMR spectroscopy provides a clear distinction between the two isomers based on the chemical shifts of the ring carbons. The orientation of the substituents (axial or equatorial) significantly influences the shielding of the carbon atoms.
-
trans-1-Ethyl-4-methylcyclohexane: With both substituents in the equatorial position, the carbon signals will be in a predictable range for substituted cyclohexanes.
-
cis-1-Ethyl-4-methylcyclohexane: The presence of an axial substituent in the predominant conformation will cause a noticeable upfield shift (shielding) of the carbons at the 1, 3, and 5 positions relative to the axial group (the γ-gauche effect).
Expected ¹³C NMR Data:
| Carbon | trans Isomer (ppm) | cis Isomer (ppm) |
| -CH₃ (methyl) | ~23 | ~20 |
| C4 | ~32 | ~29 |
| C3/C5 | ~35 | ~31 |
| C2/C6 | ~36 | ~33 |
| C1 | ~39 | ~36 |
| -CH₂- (ethyl) | ~29 | ~26 |
| -CH₃ (ethyl) | ~12 | ~11 |
Note: These are approximate chemical shifts. The upfield shift of the carbons in the cis isomer is a key diagnostic feature.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis of mixtures.
-
Ionization: The molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Fragmentation Analysis
The mass spectra of both cis and trans isomers will show a molecular ion peak at m/z = 126. The fragmentation patterns are expected to be similar, with the primary fragmentation pathways involving the loss of the alkyl substituents.
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): This results in a prominent peak at m/z = 97 (126 - 29).
-
Loss of the methyl group (-CH₃): This leads to a peak at m/z = 111 (126 - 15).
-
Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of smaller fragments, often with peaks at m/z = 83, 69, 55, and 41.
While the major fragments are the same for both isomers, the relative abundances of these fragments may differ slightly due to the different steric environments of the substituents, which can influence the ease of bond cleavage. However, these differences are often subtle, making NMR the more definitive technique for isomer differentiation.
Caption: Primary fragmentation pathways of this compound.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectral analysis of this compound demonstrates the synergistic power of modern analytical techniques. While IR spectroscopy confirms the hydrocarbon nature of the molecule and mass spectrometry provides its molecular weight and characteristic fragmentation, it is NMR spectroscopy that offers the definitive evidence for distinguishing between the cis and trans diastereomers. The subtle yet significant differences in the ¹H and ¹³C NMR chemical shifts, arising from the distinct spatial arrangements of the ethyl and methyl groups, provide an unambiguous fingerprint for each isomer. This in-depth understanding of their spectral properties is invaluable for researchers and professionals who require precise structural characterization in their scientific endeavors.
References
Methodological & Application
1-Ethyl-4-methylcyclohexane: A Practical Guide to Stereochemical Analysis
Introduction: The Enduring Relevance of a Simple Molecule
In the complex landscape of modern drug discovery and materials science, the principles of stereochemistry remain a cornerstone of molecular design and function. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, physical properties, and overall utility. While intricate polycyclic systems often dominate research headlines, a deep understanding of fundamental stereochemical concepts is best achieved through the study of simpler, well-defined model systems. 1-Ethyl-4-methylcyclohexane serves as an exemplary model for elucidating the nuanced interplay of conformational isomerism and steric hindrance in a non-rigid cyclic system.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a tool for understanding and predicting stereochemical outcomes. We will delve into the theoretical underpinnings of its conformational preferences, provide detailed protocols for its synthesis and characterization, and demonstrate how computational tools can be leveraged to predict and rationalize experimental observations.
Theoretical Framework: Conformational Analysis of Cis and Trans Isomers
The stereochemistry of this compound is primarily dictated by the chair conformation of the cyclohexane ring and the energetic penalties associated with placing substituents in axial versus equatorial positions. The two geometric isomers, cis and trans, exhibit distinct conformational preferences and stabilities.
The key to understanding these preferences lies in the concept of A-values , which quantify the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] Larger A-values indicate a greater steric preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[2]
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.74 |
| Ethyl (-CH₂CH₃) | ~1.79 |
| Table 1: Conformational A-values for Methyl and Ethyl Substituents. [3] |
As the A-values indicate, both methyl and ethyl groups have a strong preference for the equatorial position. The slightly larger A-value for the ethyl group suggests it is sterically more demanding than the methyl group.[4]
Trans-1-Ethyl-4-methylcyclohexane: The Diequatorial Ideal
In the trans isomer, the substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both the larger ethyl group and the methyl group can simultaneously occupy equatorial positions, thus minimizing steric strain. The corresponding diaxial conformation is highly energetically unfavorable and does not contribute significantly to the conformational equilibrium at room temperature.[4][5]
Cis-1-Ethyl-4-methylcyclohexane: A Balance of Steric Forces
For the cis isomer, the substituents are on the same side of the ring. This geometry necessitates that in any given chair conformation, one substituent must be axial while the other is equatorial.[6] The ring will preferentially adopt the conformation where the sterically bulkier group occupies the more stable equatorial position.[6][7] Given that the ethyl group has a slightly larger A-value than the methyl group, the most stable conformation of cis-1-ethyl-4-methylcyclohexane has the ethyl group in the equatorial position and the methyl group in the axial position.[7]
The energy difference between the two chair conformers of the cis isomer can be approximated by the difference in their A-values. However, the most stable conformation of the cis isomer is still significantly less stable than the diequatorial conformation of the trans isomer.[5]
Figure 1: Conformational stability relationship between trans and cis isomers of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
A practical synthetic route to this compound involves a two-step process starting from 4-methylcyclohexanone: a Wittig reaction to introduce the ethylidene group, followed by catalytic hydrogenation to yield the saturated product.
Step 1: Wittig Reaction to form 1-Ethylidene-4-methylcyclohexane
The Wittig reaction is a robust method for converting ketones into alkenes.[8][9][10]
-
Preparation of the Wittig Reagent (Ethyltriphenylphosphonium bromide): In a flame-dried, three-necked flask under a nitrogen atmosphere, add triphenylphosphine and bromoethane to anhydrous diethyl ether. Stir the mixture at room temperature for 24 hours. The white precipitate of ethyltriphenylphosphonium bromide is collected by filtration, washed with cold ether, and dried under vacuum.
-
Ylide Formation and Reaction with Ketone: Suspend the prepared phosphonium salt in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0°C and add a strong base, such as n-butyllithium, dropwise until the characteristic orange-red color of the ylide persists.
-
Slowly add a solution of 4-methylcyclohexanone in THF to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product, 1-ethylidene-4-methylcyclohexane, can be purified by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation
Catalytic hydrogenation will reduce the exocyclic double bond to furnish a mixture of cis- and trans-1-ethyl-4-methylcyclohexane.[1]
-
Dissolve the purified 1-ethylidene-4-methylcyclohexane in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Evaporate the solvent under reduced pressure to yield the product as a mixture of cis and trans isomers.
Figure 2: Synthetic workflow for this compound.
Protocol 2: Isomer Separation and Characterization by Gas Chromatography (GC)
While preparative separation of the cis and trans isomers can be challenging due to their similar boiling points, analytical gas chromatography is an excellent method for determining the isomeric ratio of the synthesized product.
-
Sample Preparation: Dilute a small aliquot of the synthesized product mixture in a volatile solvent like hexane or dichloromethane to a final concentration of approximately 100-500 µg/mL.
-
GC System and Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Data Analysis: The trans isomer, being more stable and generally having a slightly lower boiling point, is expected to elute before the cis isomer. The ratio of the two isomers can be determined by integrating the peak areas in the resulting chromatogram.
Protocol 3: Stereochemical Assignment using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for confirming their preferred conformations.
Key Principles for Interpretation:
-
Chemical Shift: In a cyclohexane chair, axial protons are generally more shielded (upfield, lower ppm) than their equatorial counterparts due to anisotropic effects of the C-C single bonds.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons. Large coupling constants (³J_ax-ax ≈ 8-13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller coupling constants are observed for axial-equatorial (³J_ax-eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq-eq ≈ 2-5 Hz) interactions.
Expected Spectral Features:
-
trans-1-Ethyl-4-methylcyclohexane (Diequatorial):
-
¹H NMR: The protons on the carbons bearing the substituents (C1-H and C4-H) will both be in axial positions. They will appear as complex multiplets with large axial-axial coupling constants to the neighboring axial protons.
-
¹³C NMR: Due to the symmetry of the diequatorial conformation, a simpler spectrum with fewer signals is expected compared to the cis isomer.
-
-
cis-1-Ethyl-4-methylcyclohexane (Ethyl-eq, Methyl-ax):
-
¹H NMR: The C1-H proton (axial) will exhibit large axial-axial couplings. The C4-H proton (equatorial) will show smaller axial-equatorial and equatorial-equatorial couplings.
-
¹³C NMR: The axial methyl group will be shielded compared to an equatorial methyl group due to the gamma-gauche effect. This provides a key diagnostic signal. For instance, in cis-1,4-dimethylcyclohexane, the axial methyl carbon is observed at a lower chemical shift than the equatorial methyl carbon.[4]
-
| Isomer | Conformation | C1-H (Ethyl) | C4-H (Methyl) | Methyl Carbon (¹³C) |
| trans | Diequatorial | Axial | Axial | Equatorial (less shielded) |
| cis | Ethyl-eq, Methyl-ax | Axial | Equatorial | Axial (more shielded) |
| Table 2: Predicted NMR Characteristics for the Stable Conformers of this compound. |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer mixture (or individual isomers if separated) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Spectral Analysis:
-
Identify the signals corresponding to the methyl and ethyl groups based on their chemical shifts and multiplicities.
-
Analyze the multiplets for the C1-H and C4-H protons to determine their coupling constants.
-
Use the coupling constant information and the principles outlined above to assign the stereochemistry of the major and minor isomers in the mixture.
-
In the ¹³C spectrum, compare the chemical shift of the methyl carbon in each isomer to identify the one with an axial methyl group (cis isomer).
-
Protocol 4: Computational Conformational Analysis
Molecular mechanics and quantum chemical calculations provide a powerful, complementary approach to experimental studies for determining the relative stabilities of conformers. Here, we outline a protocol using the open-source software Avogadro.[2][4]
-
Building the Structures:
-
Open Avogadro and build the cyclohexane ring.
-
Add the ethyl and methyl groups at the 1 and 4 positions to create both the cis and trans isomers. For each isomer, create the two possible chair conformations (e.g., for trans: diequatorial and diaxial; for cis: ethyl-eq/methyl-ax and ethyl-ax/methyl-eq).
-
-
Geometry Optimization:
-
For each of the four structures, perform a geometry optimization to find the nearest local energy minimum.
-
Go to Extensions -> Molecular Mechanics -> Setup Force Field.... Select a suitable force field like MMFF94 , which is generally effective for organic molecules.[2]
-
Go to Extensions -> Optimize Geometry. The calculation will run, and the structure will relax into its optimized geometry.
-
-
Energy Calculation:
-
After optimization, calculate the energy of each conformer.
-
Go to Extensions -> Molecular Mechanics -> Calculate Energy.
-
Record the energy for each of the four optimized structures.
-
-
Data Analysis:
-
Compare the energies of the conformers. The lowest energy value corresponds to the most stable conformation.
-
Calculate the energy difference (ΔE) between the conformers of each isomer and between the most stable conformers of the cis and trans isomers. These calculated energy differences can be compared to the predictions based on A-values.
-
Figure 3: Workflow for computational conformational analysis using Avogadro.
Conclusion
This compound, despite its simple structure, provides a rich platform for exploring fundamental and advanced concepts in stereochemistry. The interplay of steric hindrance, conformational isomerism, and the energetic preferences of substituents can be systematically investigated through a combination of synthesis, spectroscopic analysis, and computational modeling. The protocols and theoretical background presented in this guide offer a robust framework for utilizing this molecule as a model system in both academic and industrial research settings, reinforcing the critical importance of stereochemical control in the development of new chemical entities.
References
- 1. Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation [chem.ucla.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. acgpubs.org [acgpubs.org]
- 7. rsc.org [rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Conformational Analysis of 1-Ethyl-4-methylcyclohexane in Drug Discovery and Development
Introduction: The Critical Role of Molecular Shape in Pharmacological Efficacy
In the intricate world of drug discovery and development, the three-dimensional structure of a molecule is paramount. The concept of "structure-activity relationship" (SAR) dictates that the biological activity of a drug is intrinsically linked to its chemical structure. A crucial aspect of this is conformational isomerism, where molecules with the same chemical formula and connectivity can exist as different, interconverting spatial arrangements called conformers. These subtle differences in shape can dramatically impact a molecule's ability to bind to its target receptor, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.
1-Ethyl-4-methylcyclohexane serves as an excellent and illustrative model system for understanding the fundamental principles of conformational analysis. As a disubstituted cyclohexane, it exists as cis and trans diastereomers, each with a set of interconverting chair conformations of varying energies. A thorough understanding of the energetic landscape of these conformers provides a foundational framework for medicinal chemists and researchers to predict and engineer the optimal three-dimensional structure of more complex drug candidates. This application note provides a detailed guide to the conformational analysis of this compound, outlining the theoretical underpinnings and providing practical experimental and computational protocols.
Conformational Landscape of this compound Stereoisomers
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct orientations: axial (perpendicular to the plane of the ring) and equatorial (around the equator of the ring)[1]. Through a process known as a "ring flip," these conformations can interconvert, causing axial substituents to become equatorial and vice versa. The energetic favorability of a particular conformation is largely dictated by the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring[2][3].
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane[4][5]. Larger A-values indicate a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.7-1.8 |
| Ethyl (-CH₂CH₃) | ~1.8-2.0 |
Note: A-values are a measure of steric bulk. The slightly larger A-value for the ethyl group compared to the methyl group is due to increased steric interactions.
Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the ethyl and methyl groups are on opposite faces of the cyclohexane ring. This geometric arrangement allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial)[6].
Caption: Conformational equilibrium of trans-1-Ethyl-4-methylcyclohexane.
The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions[6]. In the diaxial conformer, both the ethyl and methyl groups experience these unfavorable interactions. The energy difference between these two conformers can be estimated by summing the A-values of the two axial substituents.
Energy Difference (ΔG) ≈ A-value (Ethyl) + A-value (Methyl) ≈ 1.8 kcal/mol + 1.7 kcal/mol ≈ 3.5 kcal/mol
This significant energy difference means that at equilibrium, the diequatorial conformer of trans-1-ethyl-4-methylcyclohexane is the overwhelmingly predominant species.
Analysis of cis-1-Ethyl-4-methylcyclohexane
For the cis isomer, the ethyl and methyl groups are on the same face of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position[7].
References
Application Note: Comprehensive NMR-Based Structural Elucidation of 1-Ethyl-4-methylcyclohexane
Introduction: The Central Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] Its power lies in its ability to provide atom-level information about the chemical environment, connectivity, and spatial relationships within a molecule.[4] This application note provides a comprehensive, field-proven protocol for the analysis of 1-Ethyl-4-methylcyclohexane, a saturated carbocycle, which serves as an excellent model system for understanding the characterization of non-planar, stereoisomeric compounds.
The analysis of this compound presents a unique challenge: the determination of its diastereomeric form, cis or trans. These isomers, differing only in the spatial arrangement of the ethyl and methyl groups, have distinct three-dimensional conformations that are directly reflected in their NMR spectra. This guide will walk through the entire workflow, from meticulous sample preparation to advanced 2D NMR data interpretation, explaining the causality behind each step to ensure scientifically sound and reproducible results.
Foundational Principles of NMR Spectroscopy
The NMR phenomenon is based on the intrinsic quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to behave like tiny magnets.[5][6] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[1][2] The core of the NMR experiment involves the following steps:
-
Polarization: The alignment of nuclear spins in the B₀ field.[2][4]
-
Excitation: The application of a radiofrequency (RF) pulse perturbs this alignment, exciting the spins to a higher energy state.[2]
-
Detection: As the nuclei relax back to their equilibrium state, they emit an electromagnetic signal known as the Free Induction Decay (FID).[7]
-
Transformation: A mathematical operation, the Fourier Transform, converts the time-domain FID signal into a frequency-domain NMR spectrum, where signals are plotted as a function of their resonance frequency (chemical shift).[8]
The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, giving rise to the concept of chemical shift (δ) . Furthermore, the magnetic influence of neighboring nuclei through chemical bonds leads to spin-spin coupling (J-coupling) , which splits signals into characteristic multiplets and provides direct evidence of atomic connectivity.[6]
Experimental Workflow: From Sample to Structure
The successful elucidation of a molecule's structure is built upon a foundation of careful experimental practice. The following sections detail the protocols for acquiring high-quality NMR data for this compound.
Protocol 1: Sample Preparation
The quality of the final NMR spectrum is critically dependent on the initial sample preparation. A homogeneous, particulate-free sample is essential to achieve a uniform magnetic field across the sample volume, which is necessary for high resolution.[9]
Materials:
-
This compound (mixture of isomers or a single isomer)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)
-
Pasteur pipette and glass wool or a syringe filter
-
Vial for sample dissolution
Step-by-Step Methodology:
-
Weigh the Sample: For standard ¹H NMR, weigh approximately 5-10 mg of this compound into a clean, dry vial.[9][11] For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Select the Solvent: Chloroform-d (CDCl₃) is the most common and appropriate solvent for non-polar organic molecules like this one. Its residual proton signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[11] Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, which can severely degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube.[9][12] This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette or by using a syringe fitted with a filter.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Expert Insight: Why these choices matter.
-
Deuterated Solvent: The spectrometer's "lock" system relies on the deuterium signal to stabilize the magnetic field over time. Using a non-deuterated solvent would result in an overwhelming solvent signal in ¹H NMR, obscuring the analyte peaks.[9]
-
Concentration: While higher concentrations improve signal-to-noise, excessively concentrated samples can lead to viscosity-related line broadening and shifts in resonance frequencies due to intermolecular interactions. The recommended concentrations represent a balance between sensitivity and resolution.[11]
-
Filtration: This is a non-negotiable step. Even invisible micro-particulates can lead to poor "shimming" (the process of optimizing magnetic field homogeneity), resulting in broad, asymmetric peaks that obscure fine details like coupling constants.[9]
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
One-dimensional spectra provide the fundamental framework for structural analysis. The ¹H spectrum reveals the number of different proton environments and their connectivity, while the ¹³C spectrum shows the number of unique carbon environments.
Acquisition Parameters: The following table provides typical acquisition parameters for a 500 MHz NMR spectrometer. These should be adjusted as needed based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments with a 30° flip angle for faster acquisition. |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Longer acquisition time yields better digital resolution. |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for sufficient relaxation of nuclei between scans to ensure accurate integration. |
| Number of Scans (NS) | 8-16 | 128-1024 | Increased scans improve signal-to-noise, crucial for the low-abundance ¹³C nucleus. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard temperature for routine analysis and comparison with databases. |
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.[3][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically 2 or 3 bonds (²JCH, ³JCH), which is key for connecting molecular fragments.[3]
Acquisition Parameters (500 MHz Spectrometer):
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (F2, ¹H) | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| Spectral Width (F1, ¹³C) | 12-16 ppm | 160-180 ppm | 220-240 ppm |
| Number of Points (F2) | 2048 | 2048 | 2048 |
| Number of Increments (F1) | 256-512 | 256 | 256-512 |
| Number of Scans (NS) | 2-4 | 2-8 | 8-16 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 2 s |
| ¹JCH (for HSQC) | N/A | 145 Hz | N/A |
| ⁿJCH (for HMBC) | N/A | N/A | 8 Hz |
Expert Insight: The Logic of 2D Experiments. The combination of these three experiments provides a self-validating system for structure determination. COSY builds the proton spin systems, HSQC anchors these protons to their respective carbons, and HMBC connects the resulting fragments across quaternary carbons and heteroatoms. This logical progression is crucial for solving complex structures.[13]
Data Processing and Structural Interpretation
Once the raw FID data is acquired, it must be processed to generate interpretable spectra.
Data Processing Workflow
The standard processing workflow is similar for all NMR experiments and involves several key steps.[8][14] Modern NMR software (e.g., MestReNova, TopSpin) can automate much of this process.
-
Apodization (Window Function): Multiplication of the FID by a mathematical function to improve the signal-to-noise ratio or resolution.
-
Fourier Transform: Converts the FID from the time domain to the frequency domain.[7]
-
Phase Correction: Adjusts all peaks to be purely absorptive (positive and upright).
-
Baseline Correction: Removes distortions to create a flat baseline.
-
Referencing: Calibrates the chemical shift axis. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) is typically used.
Interpreting the Spectra of this compound
Conformational Analysis: The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Larger substituents strongly prefer the more stable equatorial position to avoid steric clashes (1,3-diaxial interactions).
-
trans-1-Ethyl-4-methylcyclohexane: The most stable conformation has both the larger ethyl group and the methyl group in equatorial positions (diequatorial).
-
cis-1-Ethyl-4-methylcyclohexane: This isomer must have one group axial and one equatorial. Since the ethyl group is bulkier than the methyl group, its preference for the equatorial position is stronger. Therefore, the most stable conformation places the ethyl group equatorial and the methyl group axial.
This fundamental difference in conformation is the key to distinguishing the isomers by NMR. Axial protons are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts.
Expected (Hypothetical) NMR Data: The following tables summarize the plausible chemical shifts (δ) and coupling constants (J) for the most stable conformers of the cis and trans isomers.
Table 1: Predicted ¹H and ¹³C NMR Data for trans-1-Ethyl-4-methylcyclohexane (Diequatorial)
| Position | C Atom | δ ¹³C (ppm) | H Atom(s) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|---|---|
| 1 | C1 | ~38.5 | H1 | ~1.15 | m | |
| 2, 6 | C2, C6 | ~35.0 | H2/6 (ax) | ~1.10 | m | |
| H2/6 (eq) | ~1.65 | m | ||||
| 3, 5 | C3, C5 | ~30.0 | H3/5 (ax) | ~1.10 | m | |
| H3/5 (eq) | ~1.65 | m | ||||
| 4 | C4 | ~32.5 | H4 | ~1.20 | m | |
| 7 (CH₃) | C7 | ~22.5 | H7 | ~0.85 | d | ~6.5 |
| 8 (CH₂) | C8 | ~29.0 | H8 | ~1.30 | q | ~7.5 |
| 9 (CH₃) | C9 | ~11.5 | H9 | ~0.88 | t | ~7.5 |
Table 2: Predicted ¹H and ¹³C NMR Data for cis-1-Ethyl-4-methylcyclohexane (Ethyl-eq, Methyl-ax) | Position | C Atom | δ ¹³C (ppm) | H Atom(s) | δ ¹H (ppm) | Multiplicity | J (Hz) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | C1 | ~36.0 | H1 | ~1.35 | m | | | 2, 6 | C2, C6 | ~31.5 | H2/6 (ax) | ~0.95 | m | | | | | | H2/6 (eq) | ~1.80 | m | | | 3, 5 | C3, C5 | ~26.0 | H3/5 (ax) | ~0.95 | m | | | | | | H3/5 (eq) | ~1.80 | m | | | 4 | C4 | ~28.0 | H4 | ~1.55 | m | | | 7 (CH₃) | C7 | ~18.0 | H7 | ~0.90 | d | ~7.0 | | 8 (CH₂) | C8 | ~28.8 | H8 | ~1.35 | q | ~7.5 | | 9 (CH₃) | C9 | ~11.6 | H9 | ~0.89 | t | ~7.5 |
Key Differentiators:
-
Methyl Group (C7/H7): In the cis isomer, the axial methyl group (C7) is shielded and appears at a significantly lower chemical shift (~18.0 ppm) compared to the equatorial methyl group in the trans isomer (~22.5 ppm). This is a classic indicator of an axial substituent.
-
Ring Carbons: The carbons bearing axial substituents (C4 in the cis isomer) and their adjacent carbons (C3, C5) are also shielded due to the gamma-gauche effect.
-
Ring Protons: The chemical shifts of the ring protons will be more dispersed in the cis isomer due to the axial methyl group. The axial protons will generally be more upfield than the equatorial protons.
Structure Assembly using 2D NMR
The following diagram illustrates how the different NMR experiments logically connect to solve the molecular structure.
Step-by-Step Interpretation (Example using the trans isomer):
-
Identify Spin Systems (COSY):
-
A strong cross-peak will be observed between the triplet at ~0.88 ppm (H9) and the quartet at ~1.30 ppm (H8). This confirms the ethyl group (-CH₂-CH₃).
-
The doublet at ~0.85 ppm (H7) will show a correlation to the methine proton at ~1.20 ppm (H4), confirming the methyl group is attached to the ring at C4.
-
A complex network of correlations will exist between the protons on the cyclohexane ring (H1, H2/6, H3/5, H4).
-
-
Anchor Protons to Carbons (HSQC):
-
Each proton signal will have a single cross-peak to a carbon signal, confirming their direct attachment. For example, the signal at δH ~0.85 ppm will correlate to the carbon at δC ~22.5 ppm, assigning H7 to C7. The signals at δH ~1.30 ppm and ~0.88 ppm will correlate to carbons at δC ~29.0 and ~11.5 ppm, respectively, confirming the C8 and C9 assignments of the ethyl group.
-
-
Connect the Fragments (HMBC):
-
Ethyl Group to Ring: The protons of the ethyl group's methylene (H8, ~1.30 ppm) will show a correlation to the ring carbon C1 (~38.5 ppm). The methyl protons of the ethyl group (H9, ~0.88 ppm) will also show a correlation to C1. This definitively places the ethyl group at the C1 position.
-
Methyl Group to Ring: The methyl protons (H7, ~0.85 ppm) will show correlations to the ring carbons C3/C5 (~30.0 ppm) and C4 (~32.5 ppm), confirming its attachment at C4.
-
Confirm Ring Structure: Protons on one side of the ring will show correlations to carbons on the other side, confirming the cyclic structure. For instance, H2/6 will show correlations to C4.
-
By systematically analyzing these 2D correlations, the planar structure of this compound can be unambiguously confirmed. The final assignment of stereochemistry (cis vs. trans) is then made by comparing the observed chemical shifts to the expected values based on the conformational analysis described above.
Conclusion
This application note provides a robust and scientifically grounded framework for the complete structural and stereochemical characterization of this compound using a suite of standard NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by applying the logical workflow for spectral interpretation, researchers can confidently elucidate the structure of this and other complex aliphatic molecules. The key to distinguishing diastereomers lies in understanding how their preferred 3D conformations uniquely influence their NMR chemical shifts, a principle that is broadly applicable in the field of small molecule characterization.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Database for Faster Structural Data | CAS [cas.org]
- 11. researchgate.net [researchgate.net]
- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. mdpi.com [mdpi.com]
GC-MS Analysis of 1-Ethyl-4-methylcyclohexane: A Detailed Protocol for Isomer Separation and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-methylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈.[1][2] As a volatile organic compound (VOC), it is relevant in the analysis of fuels, industrial solvents, and environmental samples.[3][4][5] A key analytical challenge is that this compound exists as two distinct geometric isomers: cis and trans.[1][6] These isomers possess very similar physical properties, making their separation and individual quantification critical for accurate characterization. The trans isomer is generally more stable due to both substituents occupying equatorial positions in the chair conformation, minimizing steric strain.[7]
This application note provides a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of cis- and trans-1-Ethyl-4-methylcyclohexane. The protocol is designed to be self-validating, ensuring high confidence in analytical results through rigorous quality control and dual-confirmation identification.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing volatile and semi-volatile compounds.[8][9] The methodology leverages the high separation efficiency of gas chromatography with the specific detection and identification power of mass spectrometry.
-
Gas Chromatography (GC) Separation: The sample is first vaporized in a heated inlet and carried by an inert gas (mobile phase) through a long, narrow capillary column.[8] The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is governed by their volatility and chemical affinity for the stationary phase.[8] By programming the column temperature, compounds with a wide range of boiling points can be effectively separated.[8]
-
Mass Spectrometry (MS) Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to fragment into charged ions.[1] These fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint for a specific compound. Identification is achieved by matching the analyte's retention time and its mass spectrum against a known reference standard and a comprehensive spectral library, such as the NIST Mass Spectral Library.[10][11]
Section 1: Sample Preparation and Handling
Accurate sample preparation is fundamental to reliable GC-MS analysis. The goal is to prepare a sample that is free of particulates, dissolved in a volatile solvent, and within the optimal concentration range for the instrument.[12][13]
Materials and Reagents
-
Analyte Standard: this compound (cis- and trans- mixture), ≥98% purity.[14]
-
Solvent: High-purity (GC-MS or HPLC grade) Hexane or Dichloromethane.
-
Apparatus:
-
Calibrated volumetric flasks (Class A)
-
Calibrated micropipettes
-
2 mL clear glass autosampler vials with PTFE-lined caps.[15]
-
Vortex mixer
-
Protocol 1.1: Preparation of Calibration Standards
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with hexane. Cap and invert several times to ensure complete mixing. This stock solution is stable when stored at 4°C in a tightly sealed container.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with hexane. Cap and mix thoroughly.
-
-
Working Calibration Standards:
-
Perform serial dilutions from the intermediate stock solution to prepare a set of working standards. A recommended concentration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
For example, to prepare the 1.0 µg/mL standard, pipette 100 µL of the 100 µg/mL intermediate stock into a 10 mL volumetric flask and dilute with hexane.
-
-
Final Preparation:
-
Transfer the final standard solutions into labeled 2 mL glass autosampler vials.[15]
-
Prepare a solvent blank using only hexane to verify the cleanliness of the system and solvent.
-
Section 2: GC-MS Instrumentation and Analytical Parameters
The choice of instrumental parameters is critical for achieving the separation of the cis and trans isomers and ensuring high sensitivity. A non-polar column is recommended as a starting point for analyzing hydrocarbons.[15]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good resolution for a wide range of volatile and semi-volatile organic compounds.[16] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Provides optimal velocity for good separation efficiency. |
| Inlet Type | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[16] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and peak distortion for clean standards. For trace analysis, a splitless injection would be used.[16] |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 5 °C/min to 150°C, hold for 2 min. | A slow temperature ramp is crucial for enhancing the separation of closely eluting isomers like cis and trans forms.[16] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy that allows for comparison with established libraries like NIST.[1] |
| Mass Analyzer | Quadrupole | |
| Scan Mode | Full Scan | Acquires a full mass spectrum, necessary for definitive identification. |
| Mass Range | 40 - 250 m/z | Covers the molecular ion (m/z 126) and all significant fragment ions.[6] |
| Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Solvent Delay | 4.0 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Section 3: Data Acquisition and Processing
Workflow Visualization
Caption: High-level workflow for GC-MS analysis.
Procedure
-
Sequence Setup: Create an analysis sequence in the instrument control software. Include the solvent blank, all calibration standards (from lowest to highest concentration), and any unknown samples.
-
Data Acquisition: Run the sequence. The system will automatically inject each sample and acquire the GC-MS data.
-
Data Processing:
-
Peak Integration: Use the software's integration algorithm to find all chromatographic peaks and determine their retention times and areas.
-
Identification: For each peak of interest, perform the following two-step confirmation.
-
Identification Logic
Caption: Logic for confident compound identification.
-
Step 1: Retention Time (RT) Matching: Compare the RT of the peak in the sample chromatogram to the RT obtained from the analysis of a pure standard under identical conditions.
-
Step 2: Mass Spectrum Matching: Compare the background-subtracted mass spectrum of the sample peak to the spectrum from the NIST/EPA/NIH Mass Spectral Library.[17] The primary ions for this compound are expected at m/z 97 and 55, with the molecular ion (M+) visible at m/z 126.[1][6]
-
Quantification:
-
Calibration Curve: For each isomer, generate a calibration curve by plotting the peak area versus concentration for the five calibration standards.
-
Regression Analysis: Apply a linear regression to the data points. The curve should have a coefficient of determination (R²) of ≥0.995 for accurate quantification.
-
Calculate Concentration: Use the equation of the line (y = mx + b) to calculate the concentration of this compound in any unknown samples based on their measured peak areas.
-
Section 4: Trustworthiness and Quality Control
To ensure the validity of the results, the following quality control measures must be implemented:
-
Solvent Blank: A solvent blank should be run at the beginning of each analytical batch to ensure there is no systemic contamination.
-
Calibration Verification: The calibration curve must be verified by running a mid-level calibration standard after every 10-15 sample injections. The calculated concentration should be within ±15% of the true value.
-
Isomer Resolution: The chromatographic resolution between the cis and trans isomer peaks should be greater than 1.5 to ensure accurate, independent integration. If resolution is poor, optimizing the oven temperature ramp (e.g., slowing it down to 2-3 °C/min) is the primary remedy.[16]
By adhering to this detailed protocol, researchers and scientists can achieve reliable and reproducible separation, identification, and quantification of cis- and trans-1-Ethyl-4-methylcyclohexane, ensuring the highest level of scientific integrity.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. dem.ri.gov [dem.ri.gov]
- 4. projects.battelle.org [projects.battelle.org]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. agriculture.institute [agriculture.institute]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. This compound [webbook.nist.gov]
- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. labproinc.com [labproinc.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. benchchem.com [benchchem.com]
- 17. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
Application Note: A Protocol for the Stereoselective Synthesis of Pure cis-1-Ethyl-4-methylcyclohexane
Abstract
This application note provides a comprehensive guide for the stereoselective synthesis of cis-1-Ethyl-4-methylcyclohexane. The protocol leverages a kinetically controlled catalytic hydrogenation of a strategically chosen cyclohexene precursor. We delve into the mechanistic principles governing the stereochemical outcome, emphasizing the role of catalyst surface interactions and steric hindrance in directing the formation of the thermodynamically less stable cis isomer. This document outlines a detailed, step-by-step experimental procedure, methods for purification, and rigorous analytical techniques for the characterization and validation of the final product's stereochemical purity. The intended audience includes researchers in organic synthesis, medicinal chemistry, and materials science who require access to stereochemically pure substituted cyclohexanes.
Introduction: The Significance of Stereochemical Control
In the realm of molecular sciences, the three-dimensional arrangement of atoms—stereochemistry—is a critical determinant of a molecule's function and properties. For substituted cyclohexanes, the cis and trans geometric isomers can exhibit vastly different biological activities, physical properties, and conformational behaviors.[1][2] The 1-ethyl-4-methylcyclohexane system serves as a classic model for understanding these differences.
1.1 Conformational Energetics: cis vs. trans Isomers
The stability of substituted cyclohexanes is dictated by the energetic penalties associated with steric strain, particularly 1,3-diaxial interactions.[3][4]
-
trans-1-Ethyl-4-methylcyclohexane : The thermodynamically more stable isomer. Its lowest energy chair conformation allows both the larger ethyl and the smaller methyl group to occupy equatorial positions, thus avoiding any significant 1,3-diaxial strain.[5]
-
cis-1-Ethyl-4-methylcyclohexane : The thermodynamically less stable isomer. In any chair conformation, one substituent must occupy an axial position while the other is equatorial.[6][7][8] To minimize steric strain, the bulkier ethyl group preferentially occupies the equatorial position, leaving the methyl group in the axial position, which still incurs some 1,3-diaxial strain.[3][9]
1.2 The Synthetic Mandate: Kinetic vs. Thermodynamic Control
Synthesizing the more stable trans isomer can often be achieved by allowing the reaction to reach thermodynamic equilibrium. However, the selective synthesis of the less stable cis isomer necessitates a reaction pathway that is under kinetic control.[10][11] This implies that the desired product is the one that is formed fastest, via the lowest energy transition state, under conditions that prevent equilibration to the more stable thermodynamic product.[12][13] This protocol achieves this by employing a stereoselective catalytic hydrogenation.
Principle of Synthesis: Stereoselective Catalytic Hydrogenation
The chosen strategy is the catalytic hydrogenation of 4-ethyl-1-methylcyclohexene. The stereochemical outcome of this reaction is governed by the mechanism of hydrogen addition on the surface of a heterogeneous metal catalyst.
2.1 Mechanism and Stereoselectivity
Catalytic hydrogenation of alkenes involves the syn-addition of two hydrogen atoms across the double bond.[14][15] The reaction proceeds via the adsorption of the alkene onto the catalyst surface, followed by the sequential transfer of two hydrogen atoms from the metal surface to the same face of the double bond.
The key to achieving cis selectivity lies in controlling which face of the cyclohexene ring adsorbs onto the catalyst. The alkene will preferentially approach the catalyst from its less sterically hindered face. In 4-ethyl-1-methylcyclohexene, the ethyl group at the C4 position dictates the favored conformation and, consequently, the less hindered face for catalyst approach. This directed adsorption ensures that hydrogen atoms are delivered to the face opposite the existing substituents, leading to the formation of the cis product as the major, kinetically favored isomer. Low reaction temperatures are crucial to ensure the process remains under kinetic control and prevents isomerization.[12][16]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of cis-1-Ethyl-4-methylcyclohexane.
3.1 Materials and Instrumentation
| Reagents & Materials | Instrumentation |
| 4-Ethyl-1-methylcyclohexene (>98%) | Parr Hydrogenator or Hydrogen Balloon Setup |
| Platinum (IV) oxide (PtO₂, Adams' catalyst) | Magnetic Stirrer with Hotplate |
| Ethanol (anhydrous) | Schlenk Line or Inert Gas (N₂/Ar) Manifold |
| Diethyl ether (anhydrous) | Rotary Evaporator |
| Celite® or suitable filter aid | Fractional Distillation Apparatus |
| Anhydrous Magnesium Sulfate (MgSO₄) | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Deuterated Chloroform (CDCl₃) for NMR | Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz) |
3.2 Workflow Diagram
Caption: Experimental workflow for the synthesis of cis-1-Ethyl-4-methylcyclohexane.
3.3 Step-by-Step Synthesis Procedure
-
Reactor Preparation : To a 250 mL heavy-walled hydrogenation flask equipped with a magnetic stir bar, add 4-ethyl-1-methylcyclohexene (12.4 g, 100 mmol) and anhydrous ethanol (100 mL).
-
Catalyst Addition : Carefully add platinum(IV) oxide (PtO₂, 227 mg, 1.0 mmol, 1 mol%) to the flask. Safety Note: PtO₂ can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.
-
Hydrogenation Setup : Securely connect the flask to a Parr hydrogenator apparatus. Alternatively, for a smaller scale, use a thick-walled flask and a hydrogen-filled balloon.
-
Inerting and Hydrogenation : Purge the system by evacuating and backfilling with nitrogen or argon three times. Then, evacuate and backfill with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction Execution : Begin vigorous stirring. The reaction is exothermic; maintain the temperature between 20-25°C using a water bath if necessary. The reaction is typically complete when hydrogen uptake ceases (usually 4-8 hours).
-
Reaction Completion and Workup : Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal : Prepare a small plug of Celite® in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the pad with a small amount of fresh ethanol (2 x 15 mL) to ensure complete recovery of the product.
-
Solvent Removal : Combine the filtrates and remove the ethanol using a rotary evaporator.
-
Purification : The crude product will be a mixture of cis and trans isomers, with the cis isomer predominating. Set up a fractional distillation apparatus with a Vigreux column. Carefully distill the crude oil under atmospheric pressure. Collect the fraction boiling at approximately 150-152°C, which corresponds to the pure cis-1-ethyl-4-methylcyclohexane.[17] The trans isomer has a slightly higher boiling point.
Characterization and Purity Validation
Rigorous characterization is essential to confirm the identity and stereochemical purity of the synthesized product.
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective : To assess the purity of the distilled product and confirm its molecular weight.
-
Expected Result : A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular formula C₉H₁₈.[18][19]
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for distinguishing between cis and trans isomers by analyzing the chemical environment and coupling of protons.
-
¹H NMR : In the cis isomer, the axial methyl group will experience a different magnetic environment compared to an equatorial methyl group in the trans isomer. The proton at C1 (bearing the ethyl group) will exhibit different coupling constants depending on its axial or equatorial orientation and its relationship with neighboring protons.
-
¹³C NMR : The chemical shifts of the ring carbons, particularly C1 and C4, and the substituent carbons will differ between the cis and trans isomers due to stereochemical effects.
4.3 Conformational Analysis and Stereochemistry
The stereochemistry of the product is a direct result of the kinetically controlled hydrogenation pathway.
Caption: Kinetically favored approach leading to the cis product.
Troubleshooting and Safety
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction; inactive catalyst. | Ensure catalyst is active. Increase reaction time or H₂ pressure slightly. |
| Low cis:trans Ratio | Reaction temperature too high, allowing for equilibration. | Maintain a lower reaction temperature (0-25°C). Use a rhodium or ruthenium catalyst, which can offer higher selectivity.[20][21] |
| Reaction Stalls | Catalyst poisoning. | Ensure starting material and solvent are pure and free of sulfur or other catalyst poisons. |
Safety Precautions :
-
Hydrogen gas is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Heterogeneous catalysts like PtO₂ and Raney Nickel can be pyrophoric. Handle with care, preferably under an inert atmosphere, and never allow the dry catalyst to come into contact with flammable solvents in the air.
-
The reaction can be exothermic. Monitor the temperature and have a cooling bath ready.
Conclusion
This application note details a reliable and reproducible protocol for the stereoselective synthesis of cis-1-Ethyl-4-methylcyclohexane. By leveraging the principles of kinetic control in a catalytic hydrogenation reaction, it is possible to preferentially form the thermodynamically less stable cis isomer in high purity. The success of this synthesis hinges on the strategic choice of the alkene precursor, the use of an appropriate catalyst, and the maintenance of low reaction temperatures to prevent isomerization. The analytical methods described provide a robust framework for validating the stereochemical outcome, ensuring the final product meets the high-purity standards required for advanced research applications.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. fiveable.me [fiveable.me]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. brainly.com [brainly.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Page loading... [wap.guidechem.com]
- 18. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound [webbook.nist.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: Stereoselective Synthesis of Pure trans-1-Ethyl-4-methylcyclohexane
Abstract: This document provides a comprehensive guide for the synthesis and purification of high-purity trans-1-Ethyl-4-methylcyclohexane. Stereoisomerically pure substituted cyclohexanes are crucial building blocks in medicinal chemistry and materials science. The inherent challenge in separating diastereomeric mixtures necessitates robust synthetic strategies that favor the desired isomer. Here, we detail a thermodynamically controlled approach, starting from the catalytic hydrogenation of 1-ethyl-4-methylbenzene, followed by an acid-catalyzed isomerization to enrich the thermodynamically favored trans isomer. This guide explains the causal mechanisms behind experimental choices, provides detailed, step-by-step protocols for synthesis and purification, and outlines methods for analytical validation.
Introduction: The Importance of Stereochemical Control
In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule is paramount. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical properties and often exhibit significantly different biological activities. The 1,4-disubstituted cyclohexane scaffold is a common motif where the cis and trans configurations can dramatically influence molecular shape and receptor binding interactions.[1]
trans-1-Ethyl-4-methylcyclohexane serves as a valuable model compound and synthetic intermediate.[2] Its synthesis in pure form presents a classic challenge of stereocontrol. Most direct synthetic routes yield a mixture of cis and trans isomers, requiring downstream purification.[3][4] Understanding the principles of conformational stability and thermodynamic control is key to developing a process that maximizes the yield of the desired trans isomer.
Foundational Principle: Thermodynamic Stability
The preference for the trans isomer is rooted in the principles of cyclohexane conformational analysis. Cyclohexane rings adopt a low-energy chair conformation to minimize angular and torsional strain.[5] In a disubstituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Trans Isomer: The most stable conformation for trans-1-Ethyl-4-methylcyclohexane has both the larger ethyl group and the methyl group in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions.[1][5]
-
Cis Isomer: In the cis isomer, one substituent must occupy an axial position while the other is equatorial. This results in greater steric strain, making the cis isomer thermodynamically less stable than the trans isomer.[5]
This energy difference between the two isomers is the driving force that can be exploited to convert the undesired cis isomer into the desired trans product.
Caption: Relative stability of cis and trans isomers.
Synthetic Strategy: A Two-Stage Approach
Our recommended strategy involves two key stages:
-
Hydrogenation: Synthesis of a mixed-isomer sample of 1-Ethyl-4-methylcyclohexane via the catalytic hydrogenation of commercially available 1-ethyl-4-methylbenzene.[6][7]
-
Isomerization & Purification: Enrichment of the trans isomer through acid-catalyzed equilibration, followed by purification to isolate the pure trans product. This leverages the principle of thermodynamic control, where the reaction equilibrium is intentionally shifted to favor the most stable product.[8][9][10][11]
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1-Ethyl-4-methylbenzene
This protocol describes the reduction of the aromatic ring to yield a mixture of cis and trans this compound. Palladium on carbon is a highly effective and common catalyst for this transformation.
Materials & Equipment:
-
1-Ethyl-4-methylbenzene (p-ethyltoluene), 98% (CAS: 622-96-8)[6][7]
-
Palladium on Carbon (10% Pd), wet (Degussa type)
-
Ethanol, absolute
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Filtration setup with Celite®
Procedure:
-
Reactor Setup: To a clean, dry Parr reactor vessel, add 1-ethyl-4-methylbenzene (12.0 g, 100 mmol).
-
Solvent & Catalyst Addition: Add absolute ethanol (100 mL) to dissolve the starting material. Carefully add 10% Palladium on Carbon (0.6 g, 5% by weight of substrate) to the solution. Note: Handle the catalyst with care as it can be pyrophoric when dry.
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reactor to 60 °C. The reaction is exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours).
-
Work-up: Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the ethanol using a rotary evaporator. The remaining clear, colorless liquid is a mixture of cis- and trans-1-Ethyl-4-methylcyclohexane.
-
Analysis: Analyze a small aliquot of the product mixture by Gas Chromatography (GC) to determine the initial cis:trans isomer ratio.
| Parameter | Value |
| Starting Material | 1-Ethyl-4-methylbenzene |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 50 psi |
| Temperature | 60 °C |
| Typical Yield | >95% (mixture) |
| Typical cis:trans Ratio | ~2:1 to 3:1 |
Protocol 2: Acid-Catalyzed Isomerization to the trans Isomer
This protocol establishes an equilibrium between the cis and trans isomers. Under these thermodynamically controlled conditions, the equilibrium will shift to favor the more stable trans product.[9][10]
Materials & Equipment:
-
cis/trans mixture of this compound (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and heating mantle
Procedure:
-
Reaction Setup: Place the crude isomer mixture (approx. 12 g) into a 100 mL round-bottom flask.
-
Acid Addition: Carefully add concentrated sulfuric acid (2 mL) to the flask while stirring.
-
Equilibration: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100-110 °C) for 4 hours. This provides the activation energy for the reversible isomerization process to reach equilibrium.[11]
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 50 mL of ice-cold water.
-
Neutralization: Cautiously add saturated sodium bicarbonate solution in portions until effervescence ceases (the aqueous layer is neutral or slightly basic). This step neutralizes the sulfuric acid catalyst.
-
Extraction: Extract the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the drying agent and remove any residual solvent by rotary evaporation. The resulting liquid is an enriched mixture of the trans isomer.
-
Analysis: Analyze a small aliquot by GC to confirm the new, enriched cis:trans ratio (typically >4:1 in favor of trans).
Protocol 3: Purification by Fractional Distillation
The cis and trans isomers are diastereomers and thus have different physical properties, including boiling points, allowing for their separation by fractional distillation.[12][13]
Materials & Equipment:
-
Enriched trans-isomer mixture (from Protocol 2)
-
Fractional distillation apparatus (Vigreux column or packed column)
-
Heating mantle and collection flasks
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated.
-
Distillation: Heat the flask containing the isomer mixture. Collect the fractions slowly. The lower-boiling point cis isomer will distill first, followed by the higher-boiling point trans isomer.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect small fractions and analyze each by GC to determine the isomeric purity.
-
Product Pooling: Combine the fractions that show high purity (>99%) of the trans isomer.
| Isomer | CAS Number | Molecular Weight | Boiling Point (approx.) |
| cis-1-Ethyl-4-methylcyclohexane | 4926-78-7[14] | 126.24 g/mol [14] | ~151-153 °C |
| trans-1-Ethyl-4-methylcyclohexane | 6236-88-0[15][16] | 126.24 g/mol [15][16] | ~154-156 °C |
Analytical Characterization
Final product confirmation and purity assessment should be performed using standard analytical techniques.
-
Gas Chromatography (GC): The primary method for determining the diastereomeric ratio (cis:trans). The two isomers will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The signals in the spectra of the trans isomer will differ from those of the cis isomer due to the different chemical environments of the protons and carbons in each configuration.
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups (C-H stretches and bends for an alkane). The NIST Chemistry WebBook contains reference spectra for both isomers.[14][15][17]
Conclusion
The synthesis of pure trans-1-Ethyl-4-methylcyclohexane is readily achievable through a well-designed process that combines a direct synthesis with a thermodynamically controlled isomerization. By understanding the underlying principles of conformational stability, researchers can effectively drive the reaction equilibrium towards the desired, more stable trans product. The subsequent purification via fractional distillation allows for the isolation of the target compound in high diastereomeric purity. This application note provides a reliable and scientifically grounded protocol for researchers requiring this important molecular scaffold.
References
- 1. fiveable.me [fiveable.me]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (cis- and trans- mixture) [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. homework.study.com [homework.study.com]
- 6. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]
- 7. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. santaisci.com [santaisci.com]
- 13. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 14. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 15. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
- 16. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
Application Note & Protocol: High-Purity Isolation of 1-Ethyl-4-methylcyclohexane
Abstract
This document provides a comprehensive guide to the purification of 1-Ethyl-4-methylcyclohexane, a critical cycloalkane intermediate and solvent in various research and development applications. The inherent challenge in purifying this compound lies in the separation of its cis and trans diastereomers and the removal of structurally similar impurities. This guide details multiple purification strategies, ranging from fundamental distillation techniques to advanced chromatographic methods, providing researchers, scientists, and drug development professionals with the necessary protocols to achieve high-purity isolates. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot protocols for their specific applications.
Introduction: The Challenge of Purity in Substituted Cycloalkanes
This compound is a saturated cyclic hydrocarbon existing as two diastereomers: cis and trans.[1] The subtle differences in their physical properties, such as boiling points and dipole moments, make their separation a non-trivial task.[2] Furthermore, synthetic routes to this compound can introduce a variety of impurities, including starting materials, reaction byproducts, and other isomeric forms. For applications in areas such as polymer chemistry, advanced materials science, and as a specialty solvent in pharmaceutical development, achieving a high degree of isomeric and chemical purity is paramount to ensure predictable reaction kinetics, material properties, and final product quality.
The primary challenge in the purification of this compound stems from the close boiling points of the cis and trans isomers. Standard distillation, while effective for removing grossly different impurities, often fails to resolve these stereoisomers efficiently. Therefore, more advanced techniques are required to achieve the high purity levels demanded by modern research and industry.
Physicochemical Properties & Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-1-Ethyl-4-methylcyclohexane | trans-1-Ethyl-4-methylcyclohexane |
| Boiling Point | ~150.8 °C[3] | ~151 °C[4] |
| Density | ~0.77 g/mL[3] | ~0.79 g/mL[5] |
| Refractive Index | ~1.422[3] | ~1.43[4][5] |
| Polarity | Non-polar | Non-polar |
Common Impurities:
-
Starting Materials: Toluene, ethylbenzene, or other precursors depending on the synthetic route.
-
Isomeric Impurities: Other ethylmethylcyclohexane isomers (e.g., 1-ethyl-2-methylcyclohexane, 1-ethyl-3-methylcyclohexane).
-
Side-Reaction Products: Alkenes (from incomplete hydrogenation), or cracked hydrocarbon fragments.
-
Solvent Residues: Hexane, heptane, or other solvents used during synthesis or workup.
Purification Methodologies
The choice of purification method is dictated by the initial purity of the sample, the desired final purity, and the scale of the operation.
Fractional Distillation: The First Line of Defense
Fractional distillation is the most common initial step for purifying this compound. It is particularly effective at removing impurities with significantly different boiling points.
Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[6][7][8] By using a fractionating column, a series of vaporization-condensation cycles are established, effectively enriching the vapor phase with the more volatile component at each stage.[9]
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the impure this compound, not exceeding two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation Process:
-
Begin heating the flask gently.
-
As the mixture boils, observe the vapor rising through the column.[9]
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second from the condenser).
-
Monitor the temperature at the distillation head. A stable temperature plateau indicates the distillation of a pure component.
-
Collect fractions in separate receiving flasks. The initial fraction will likely be enriched with lower-boiling impurities. The main fraction should be collected at the stable boiling point of this compound.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
-
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound via fractional distillation.
Preparative Gas Chromatography (Prep-GC): For High-Purity Isomer Separation
For applications demanding the highest purity and separation of the cis and trans isomers, preparative gas chromatography is the method of choice.[10][11]
Principle: Prep-GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. By using a column with a high theoretical plate count and optimizing parameters such as temperature programming and carrier gas flow rate, baseline separation of even closely related isomers can be achieved.[12]
Protocol 2: Isomer Separation by Preparative Gas Chromatography
-
System Preparation:
-
Select a suitable column for hydrocarbon separation (e.g., a non-polar or medium-polarity column like DB-1, DB-5, or equivalent).
-
Condition the column according to the manufacturer's instructions to remove any residual impurities.
-
Set the injector and detector temperatures appropriately to ensure sample vaporization and detection without degradation.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the this compound mixture onto an analytical GC to develop the separation method.
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve baseline separation of the cis and trans isomers.
-
-
Preparative Scale Separation:
-
Product Recovery and Analysis:
-
Allow the collection traps to warm to room temperature.
-
Recover the purified isomers.
-
Confirm the purity of each isomer using analytical GC.
-
Logical Flow for Prep-GC Purification
Caption: Logical workflow for isomer separation using preparative gas chromatography.
Adsorption Chromatography: An Alternative Approach
Adsorption chromatography, particularly using silica gel or alumina, can be effective for removing polar impurities from the non-polar this compound.[13]
Principle: This technique relies on the differential adsorption of components in a mixture onto the surface of a solid stationary phase.[14][15][16] Polar impurities will adsorb more strongly to the polar stationary phase (silica or alumina), allowing the non-polar product to elute first with a non-polar solvent.[13]
Protocol 3: Removal of Polar Impurities by Column Chromatography
-
Column Packing:
-
Select a glass chromatography column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel or activated alumina in a non-polar solvent (e.g., hexane or pentane).
-
Carefully pour the slurry into the column, allowing the stationary phase to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the sample through the column with the non-polar solvent.
-
Collect fractions as the solvent drips from the column outlet.
-
The this compound will elute in the initial fractions, while polar impurities will remain adsorbed to the column.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Safety Precautions and Waste Disposal
-
Handling: this compound is a flammable liquid and vapor.[4] Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and residues should be collected in designated waste containers.[4]
Conclusion
The purification of this compound to a high degree of chemical and isomeric purity is achievable through a systematic approach. Fractional distillation serves as an excellent initial step for bulk purification, while preparative gas chromatography is the definitive method for obtaining isomerically pure cis and trans forms. Adsorption chromatography offers a valuable alternative for the removal of polar impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific purity requirements of the intended application.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 3728-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Alkanes and fractional distillation [abpischools.org.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. vurup.sk [vurup.sk]
- 13. microbenotes.com [microbenotes.com]
- 14. chromtech.com [chromtech.com]
- 15. youtube.com [youtube.com]
- 16. pharmaacademias.com [pharmaacademias.com]
Computational modeling of 1-Ethyl-4-methylcyclohexane conformations
An Application Guide to the Computational Modeling of 1-Ethyl-4-methylcyclohexane Conformations
Authored by: Gemini, Senior Application Scientist
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For cyclic molecules like substituted cyclohexanes, which are common scaffolds in pharmaceuticals, understanding the accessible low-energy conformations is critical. This application note provides a comprehensive, field-proven guide to the computational modeling of this compound, a model disubstituted cyclohexane. We will explore the theoretical underpinnings of its stereoisomers (cis and trans) and their corresponding chair conformations. A detailed, step-by-step protocol using the freely available software Avogadro and ORCA is presented, enabling researchers to perform high-quality geometry optimizations and energy calculations using Density Functional Theory (DFT). This guide is designed for researchers, scientists, and drug development professionals to predict the relative stabilities of different conformers, offering a robust workflow that can be adapted to other alicyclic systems.
Theoretical Background: The Energetics of Cyclohexane Conformations
The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all adjacent C-H bonds).[1] In a disubstituted cyclohexane like this compound, the spatial arrangement of the ethyl and methyl groups gives rise to configurational isomers (cis and trans) and, within each, conformational isomers that can interconvert via a "ring flip".[2][3]
The stability of any given conformer is primarily dictated by steric interactions. Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2] Due to unfavorable steric clashes with other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions , substituents generally prefer the more spacious equatorial position.[4][5]
The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[6] The ethyl group is sterically bulkier than the methyl group, and thus has a slightly higher A-value, indicating a stronger preference for the equatorial position.[7][8]
For 1,4-disubstituted cyclohexanes, the relative orientations are:
-
Cis Isomer: One substituent must be axial and the other equatorial (ae or ea).[10]
-
Trans Isomer: Both substituents can be axial (aa) or both can be equatorial (ee).[10][11]
Based on these principles, we can predict that the most stable conformer of the trans isomer will have both the ethyl and methyl groups in equatorial positions (ee) to eliminate all 1,3-diaxial interactions.[11][12] For the cis isomer, the conformer that places the bulkier ethyl group in the equatorial position will be favored.[5] Computational modeling allows us to quantify these energy differences precisely.
Computational Methodology: A Practical Approach
To model these conformations, we can employ a range of computational methods. Molecular Mechanics (MM) offers a fast, classical mechanics-based approach, treating atoms as spheres and bonds as springs.[13] While computationally inexpensive, it is less accurate than quantum mechanical methods.[14]
Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more accurate description of energies and geometries.[15][16] For this protocol, we will use DFT as it provides an excellent balance of accuracy and computational cost for molecules of this size.[17] We will utilize a popular functional, B3LYP, with a standard basis set, def2-SVP.
Software Selection: To ensure accessibility, this protocol uses freely available, open-source software:
-
Avogadro: An advanced molecular editor and visualizer used for building the initial structures.[18]
-
ORCA: A powerful and versatile quantum chemistry software package for performing the DFT calculations.[19]
Computational Workflow Overview
The overall process involves building the initial 3D structures of each conformer, performing a geometry optimization to find the nearest local energy minimum, and then comparing the final single-point energies to determine relative stabilities.
Caption: Computational workflow for conformational analysis.
Detailed Protocol
This protocol will guide you through the modeling of the four key chair conformations of this compound.
Part A: Structure Generation in Avogadro
-
Install Software: Download and install Avogadro from the official website (avogadro.cc).[18]
-
Build Cyclohexane Chair:
-
Open Avogadro.
-
Go to Build > Insert > Fragment....
-
Select Rings and choose Cyclohexane. Click Insert. The chair conformation will appear in the window.
-
-
Perform Initial Cleanup: Click the Auto Optimization Tool (the "E" with a down arrow) to quickly clean up the initial geometry using the MMFF94 force field.
-
Create the Four Conformers:
-
trans-(e,e):
-
Select the Draw Tool (pencil icon). Ensure Element is set to Carbon.
-
Click on an equatorial hydrogen on C1 to replace it with a methyl group. Click on the new methyl group and drag away to add a second carbon, creating an ethyl group.
-
Navigate to C4. Click on the equatorial hydrogen to replace it with a methyl group.
-
Use the Auto Optimization Tool again.
-
Save this structure: File > Save As..., name it trans_ee.xyz.
-
-
trans-(a,a):
-
Starting with a clean cyclohexane chair, repeat the process but select the axial hydrogens on C1 (for the ethyl group) and C4 (for the methyl group).
-
Optimize and save as trans_aa.xyz.
-
-
cis-(e,a):
-
Start with a clean cyclohexane chair. Add an equatorial ethyl group at C1 and an axial methyl group at C4.
-
Optimize and save as cis_ea.xyz.
-
-
cis-(a,e):
-
Start with a clean cyclohexane chair. Add an axial ethyl group at C1 and an equatorial methyl group at C4.
-
Optimize and save as cis_ae.xyz.
-
-
Part B: Geometry Optimization with ORCA
-
Install Software: Download ORCA from the official forum (requires free academic registration).[18] Follow the installation instructions for your operating system.
-
Create ORCA Input File: For each of the four .xyz files you created, you will create a corresponding text file (e.g., trans_ee.inp). You can create this in any plain text editor. The content of the file should be as follows:
-
! B3LYP def2-SVP OPT : This is the "simple input" line. It tells ORCA to use the B3LYP functional, the def2-SVP basis set, and to perform a geometry optimization (OPT).[19]
-
* xyz 0 1 : This specifies the input format is Cartesian coordinates (xyz), the molecule has a charge of 0, and a spin multiplicity of 1 (a singlet, typical for closed-shell organic molecules).[19]
-
After this line, paste the coordinates from the trans_ee.xyz file. The file ends with a final *.
-
-
Run the Calculation:
-
Open a terminal or command prompt.
-
Navigate to the directory where you saved your input and XYZ files.
-
Execute ORCA by typing: path/to/orca/orca trans_ee.inp > trans_ee.out
-
Replace path/to/orca/ with the actual path to the ORCA executable on your system.
-
This command runs the calculation specified in trans_ee.inp and writes the output to trans_ee.out.
-
Repeat this step for the other three input files (trans_aa.inp, cis_ea.inp, cis_ae.inp).
-
Part C: Data Analysis
-
Verify Optimization: Open each .out file in a text editor. Search for the phrase "OPTIMIZATION HAS CONVERGED". This confirms the calculation completed successfully.
-
Extract Final Energies: Near the end of each .out file, search for "FINAL SINGLE POINT ENERGY". This value is the total electronic energy of the optimized conformer in Hartrees.
-
Calculate Relative Energies:
-
Identify the conformer with the lowest (most negative) energy. This is your global minimum.
-
Calculate the relative energy (ΔE) for each of the other conformers using the formula: ΔE = (E_conformer - E_global_minimum) * 627.509
-
The conversion factor 627.509 converts the energy from Hartrees to kcal/mol.
-
Expected Results and Discussion
After performing the calculations and analysis, the results can be summarized in a table. The exact energy values will depend on the computational method, but the relative stability trend is robust.
| Conformer | Isomer | Substituent Positions (Et, Me) | Final Energy (Hartrees) | Relative Energy (ΔE, kcal/mol) |
| 1 | trans | Equatorial, Equatorial (e,e) | -390.12345 | 0.00 |
| 2 | cis | Equatorial, Axial (e,a) | -390.12000 | 2.16 |
| 3 | cis | Axial, Equatorial (a,e) | -390.11980 | 2.29 |
| 4 | trans | Axial, Axial (a,a) | -390.11500 | 5.30 |
| Note: Energy values are illustrative examples. |
The results of the computational model should align with chemical theory.
-
Most Stable Conformer: The trans-diequatorial (e,e) conformer is correctly identified as the global minimum (ΔE = 0.0 kcal/mol).[11] This structure minimizes steric strain by placing both bulky substituents in the favorable equatorial positions, avoiding all 1,3-diaxial interactions.[5]
-
Cis Isomers: The two chair conformers of the cis isomer are energetically close. The conformer with the larger ethyl group in the equatorial position (cis-(e,a)) is expected to be slightly more stable than the one with the methyl group equatorial (cis-(a,e)). Both are significantly less stable than the trans-(e,e) conformer because one substituent is forced into an axial position, introducing steric strain.[20]
-
Least Stable Conformer: The trans-diaxial (a,a) conformer is by far the highest in energy. This is due to the severe steric hindrance from having both the ethyl and methyl groups in axial positions, leading to multiple strong 1,3-diaxial interactions.[4]
Conclusion
This application note has demonstrated a robust and accessible computational workflow for the conformational analysis of this compound. By combining the intuitive molecular building capabilities of Avogadro with the powerful quantum chemistry engine of ORCA, researchers can accurately predict the relative stabilities of different conformers. The results validate fundamental principles of stereochemistry, such as the preference for bulky groups to occupy equatorial positions to minimize 1,3-diaxial strain. This protocol serves as a foundational template that can be readily adapted for conformational analysis of more complex cyclic molecules, providing critical insights for rational drug design and molecular property prediction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. Solved 7. Which of the following represents the most stable | Chegg.com [chegg.com]
- 13. stolaf.edu [stolaf.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. steeronresearch.com [steeronresearch.com]
- 16. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. hprc.tamu.edu [hprc.tamu.edu]
- 20. (Solved) - Which Chair Conformation Of Cis-1-Ethyl-4-Methylcyclohexane Is The... (1 Answer) | Transtutors [transtutors.com]
Application Notes and Protocols for Conformational Locking Studies Using 1-Ethyl-4-methylcyclohexane Derivatives
Introduction: The Strategic Importance of Conformational Locking in Drug Discovery
In the intricate dance of molecular recognition that underpins biological activity, the three-dimensional shape, or conformation, of a molecule is paramount. For drug development professionals, the ability to control and understand a molecule's conformational preferences can be the key to unlocking enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] Conformational locking, or the restriction of a molecule's flexibility to favor a specific, biologically active conformation, is a powerful strategy in medicinal chemistry.[2] By reducing the entropic penalty upon binding to a biological target, conformationally constrained ligands can exhibit significantly improved binding affinity.[1]
The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, serves as a foundational model for studying conformational dynamics.[3] Its well-defined chair conformations and the predictable steric preferences of its substituents provide an ideal system for investigating the principles of conformational control.[4] This guide delves into the conformational analysis of cis- and trans-1-ethyl-4-methylcyclohexane, employing a synergistic approach of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to elucidate the subtle energy differences that govern their conformational equilibria. These methodologies provide a robust framework for researchers aiming to apply conformational locking strategies in their own drug design and development projects.
Theoretical Framework: Understanding Conformational Preferences in Substituted Cyclohexanes
The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of all substituents.[3] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
A fundamental principle of conformational analysis is that substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions—steric clashes with other axial substituents on the same face of the ring.[5] The energetic cost of a substituent occupying an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[6][7]
For the substituents in this study, the accepted A-values are:
The slightly larger A-value for the ethyl group reflects its greater steric bulk.[8] When multiple substituents are present, their A-values can be used to predict the most stable conformation, which will be the one that minimizes the total steric strain by placing the largest groups in the equatorial position where possible.[5]
Conformational Isomers of 1-Ethyl-4-methylcyclohexane
-
trans-1-Ethyl-4-methylcyclohexane: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the ethyl and methyl groups can simultaneously occupy equatorial positions. The alternative chair conformation would force both groups into highly unfavorable axial positions. Consequently, the diequatorial conformer is significantly more stable, effectively "locking" the conformation.[9]
-
cis-1-Ethyl-4-methylcyclohexane: In the cis isomer, both substituents are on the same face of the ring.[10] This means that in any given chair conformation, one group must be axial while the other is equatorial.[11][12] The conformational equilibrium will therefore favor the conformer where the sterically bulkier ethyl group occupies the equatorial position, and the smaller methyl group is in the axial position.[10][11]
The following sections provide detailed protocols to experimentally and computationally quantify these conformational preferences.
Experimental Analysis: High-Resolution NMR Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for the detailed conformational analysis of molecules in solution.[13] By analyzing chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), one can gain a comprehensive understanding of the dominant conformations and the dynamics of their interconversion.
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[14]
-
Analyte Purity: Ensure the cis- or trans-1-ethyl-4-methylcyclohexane sample is of high purity (>98%).
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For non-polar compounds like these, deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices. Ensure the solvent is free from water and other impurities.[15]
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[16] For more dilute samples or for ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Filtration: To remove any dust or particulate matter, filter the prepared solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[17]
-
Tube and Capping: Use high-quality NMR tubes to ensure good magnetic field homogeneity.[17] Cap the tube securely to prevent solvent evaporation and contamination.
Protocol 2: Variable-Temperature ¹H NMR for Direct Observation of Conformers
At room temperature, the chair-to-chair interconversion ("ring flip") of cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this process can be slowed down, allowing for the individual conformers to be observed as distinct species.
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature unit.
-
Cooling: Gradually lower the temperature of the sample in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Coalescence and Slow-Exchange Regime: Monitor the spectral lines for broadening, which indicates the onset of coalescence. Continue to lower the temperature until the signals sharpen again into two distinct sets of peaks, corresponding to the two chair conformers. For many substituted cyclohexanes, this "slow-exchange" regime is reached at temperatures between -60°C and -100°C.
-
Data Analysis:
-
Peak Assignment: Assign the peaks for each conformer based on expected chemical shifts and coupling patterns.
-
Integration: Carefully integrate the signals corresponding to each conformer. The ratio of the integrals directly reflects the population ratio of the two conformers at that temperature.
-
Equilibrium Constant (Keq): Calculate the equilibrium constant (Keq = [major conformer] / [minor conformer]) from the integration ratio.
-
Gibbs Free Energy (ΔG): Use the following equation to calculate the Gibbs free energy difference between the conformers: ΔG = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Protocol 3: 2D NOESY for Through-Space Correlations
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment detects through-space correlations between protons that are close to each other (typically < 5 Å), providing powerful evidence for conformational assignments.[1][18] For substituted cyclohexanes, NOESY can definitively distinguish between axial and equatorial substituents by observing their proximity to other protons on the ring.
-
Experimental Setup:
-
Use a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker systems).
-
Mixing Time (d8): This is a critical parameter. For small molecules like this compound, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[19]
-
Acquisition Parameters: Acquire a sufficient number of scans (e.g., 8-16) for each increment to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify Cross-Peaks: Look for off-diagonal cross-peaks, which indicate an NOE correlation between two protons.
-
Conformational Assignment:
-
An axial substituent's protons will show strong NOE cross-peaks to the axial protons at the 3 and 5 positions on the same side of the ring (1,3-diaxial interaction).
-
An equatorial substituent's protons will show NOE cross-peaks to the adjacent axial and equatorial protons.
-
-
For cis-1-ethyl-4-methylcyclohexane, the NOESY spectrum of the major conformer should show correlations consistent with an axial methyl group and an equatorial ethyl group.
-
Protocol 4: Coupling Constant (³J) Analysis via the Karplus Equation
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[20][21] This provides a powerful method for determining the axial or equatorial orientation of protons on a cyclohexane ring.
-
¹H NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum with good digital resolution to accurately measure coupling constants.
-
Karplus Relationship in Cyclohexanes:
-
Axial-Axial (³Jₐₐ): The dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (³Jₐₑ): The dihedral angle is ~60°, resulting in a small coupling constant, typically 2-5 Hz.
-
Equatorial-Equatorial (³Jₑₑ): The dihedral angle is ~60°, also resulting in a small coupling constant, typically 2-5 Hz.
-
-
Analysis:
-
Identify the signal for the proton on the carbon bearing a substituent (the methine proton).
-
Measure the coupling constants of this proton to the protons on the adjacent carbons.
-
A large coupling constant (~10-13 Hz) is indicative of an axial proton coupled to another axial proton. This implies the substituent on that carbon is in the equatorial position.
-
Small coupling constants (~2-5 Hz) indicate that the proton is equatorial, and therefore the substituent is in the axial position.
-
Computational Chemistry: In Silico Conformational Analysis
Computational modeling provides a powerful complement to experimental data, allowing for the calculation of relative energies and the visualization of low-energy conformers. Here we outline protocols using both Molecular Mechanics (MM) and Density Functional Theory (DFT).
Protocol 5: Molecular Mechanics (MM4) for Rapid Energy Minimization
Molecular Mechanics force fields, such as MM4, offer a fast and efficient way to calculate the steric energies of different conformers. MM4 is specifically parameterized for hydrocarbons and provides reliable results for these systems.[22][23]
-
Software: Use a molecular modeling package that includes the MM4 force field (e.g., Chem3D, Avogadro with Open Babel).
-
Structure Building:
-
Construct the cis- and trans-1-ethyl-4-methylcyclohexane isomers.
-
For each isomer, manually create the two possible chair conformations (e.g., for cis, create the ethyl-equatorial/methyl-axial and the ethyl-axial/methyl-equatorial conformers).
-
-
Energy Minimization:
-
Select the MM4 force field.
-
Perform a geometry optimization/energy minimization calculation for each of the constructed conformers.
-
-
Data Analysis:
-
Record the final steric energy for each minimized conformer.
-
The difference in steric energy between the two conformers of a given isomer provides an estimate of the conformational energy difference (ΔE).
-
Protocol 6: Density Functional Theory (DFT) for Higher Accuracy
DFT provides a more accurate quantum mechanical description of the electronic structure and is well-suited for calculating the relative energies of conformers. The B3LYP functional with the 6-31G* basis set is a widely used and reliable combination for organic molecules.
-
Software: Use a quantum chemistry package such as Gaussian.
-
Input File Preparation:
-
For each conformer obtained from the MM4 minimization, create a Gaussian input file.
-
The input file should specify the Cartesian coordinates of the atoms.
-
Route Section (Keywords): The route section should specify the desired calculation. A typical route section for a geometry optimization followed by a frequency calculation would be: #p opt freq b3lyp/6-31g(d)
-
opt: Requests a geometry optimization to find the lowest energy structure.
-
freq: Requests a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy).
-
b3lyp/6-31g(d): Specifies the DFT method and basis set.
-
-
-
Job Submission and Execution: Submit the input file to run the Gaussian calculation.
-
Data Analysis:
-
Verify Optimization: Check the output file to ensure the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
-
Extract Gibbs Free Energy: Locate the "Sum of electronic and thermal Free Energies" in the output file for each conformer.
-
Calculate ΔG: The difference in the Gibbs free energies between the two conformers of an isomer gives the calculated conformational free energy difference.
-
Data Presentation and Expected Outcomes
The combination of experimental and computational methods provides a self-validating system for determining the conformational preferences of this compound derivatives. The results should be summarized in clear, comparative tables.
Table 1: Conformational Energy Differences (ΔG) for this compound Isomers
| Isomer | Conformer 1 | Conformer 2 | Favored Conformer | Calculated ΔG (kcal/mol) (A-value approx.) | Experimental ΔG (kcal/mol) (from VT-NMR) | Computational ΔG (kcal/mol) (DFT B3LYP/6-31G*) |
| cis | Ethyl (eq), Methyl (ax) | Ethyl (ax), Methyl (eq) | Ethyl (eq), Methyl (ax) | ~0.1 (1.8 - 1.7) | To be determined | To be determined |
| trans | Ethyl (eq), Methyl (eq) | Ethyl (ax), Methyl (ax) | Ethyl (eq), Methyl (eq) | >3.5 (1.8 + 1.7) | Not observable | To be determined |
Note: The A-value approximation for the trans isomer assumes additivity. The diaxial conformer is expected to be highly disfavored and likely not observable by NMR.
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex relationships and experimental procedures.
Caption: Conformational equilibrium of cis-1-Ethyl-4-methylcyclohexane.
Caption: Workflow for experimental and computational conformational analysis.
Conclusion and Applications in Drug Development
The methodologies detailed in this guide provide a comprehensive and robust approach to the conformational analysis of substituted cyclohexanes. By integrating high-resolution NMR techniques with accurate computational chemistry, researchers can confidently determine the conformational preferences and energy landscapes of these important molecular scaffolds.
The principles of minimizing 1,3-diaxial interactions by favoring equatorial positions for bulky substituents are fundamental to the rational design of conformationally restricted molecules. The insights gained from studying model systems like this compound can be directly applied to more complex drug candidates. By designing molecules that are "pre-organized" into their bioactive conformation, medicinal chemists can significantly enhance binding affinity, improve selectivity by disfavoring conformations that bind to off-targets, and ultimately accelerate the development of safer and more effective therapeutics.
References
- 1. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 3. Year 2 Organic Chemistry Conformational Analysis of Cyclohexane Rings | PPT [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. homework.study.com [homework.study.com]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Karplus equation - Wikipedia [en.wikipedia.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Molecular mechanics (MM4) study of fluorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Mastering Stereochemistry with 1-Ethyl-4-methylcyclohexane
Abstract
Stereochemistry and conformational analysis are cornerstones of modern drug discovery and development, where the three-dimensional structure of a molecule dictates its biological activity. Substituted cyclohexanes serve as fundamental models for understanding these principles. This guide presents 1-Ethyl-4-methylcyclohexane as an exemplary tool for teaching and exploring advanced stereochemical concepts. Moving beyond simple monosubstituted rings, this molecule allows for a nuanced investigation of cis/trans isomerism, the energetic competition between different alkyl substituents, and the prediction of conformational equilibria. This document provides a robust theoretical framework, detailed protocols for computational analysis, and insights into the practical application of these principles for researchers, scientists, and drug development professionals.
Part 1: Theoretical Framework – The Energetics of Cyclohexane Conformations
The biological function of many small molecule drugs is contingent upon their ability to adopt a specific three-dimensional shape to fit into a target receptor. The cyclohexane ring, a common scaffold in pharmaceuticals, is not planar but exists predominantly in a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1]
The Chair Conformation and Axial vs. Equatorial Positions
In the chair conformation, the twelve hydrogen atoms (or substituents) are not equivalent. Six positions are termed axial , pointing vertically up or down, parallel to the ring's axis. The other six are equatorial , pointing outwards from the "equator" of the ring.[1] Through a process called a ring flip or chair interconversion, all axial positions become equatorial, and vice versa.[2] For an unsubstituted cyclohexane ring, these two chair conformers are identical in energy.
Quantifying Steric Hindrance: The A-Value
When a substituent is placed on the ring, the two chair conformers are no longer equal in energy. A substituent in the axial position experiences steric hindrance from the two other axial hydrogens on the same side of the ring.[3] This destabilizing interaction is known as a 1,3-diaxial interaction .
The energetic cost of placing a substituent in the axial position versus the more stable equatorial position is known as its A-value , representing the Gibbs free energy difference (ΔG) for the equilibrium.[4][5] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[5]
-
Methyl (–CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol.[4][5]
-
Ethyl (–CH₂CH₃): The A-value for an ethyl group is approximately 1.8 kcal/mol.[2][6]
Interestingly, the A-value for an ethyl group is only slightly larger than that of a methyl group.[7] This is because the ethyl group can rotate around its carbon-carbon bond to orient the terminal methyl group away from the ring, minimizing steric clash.[6][7] However, for the purpose of conformational analysis, the ethyl group is considered sterically more demanding than the methyl group.[8]
Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, both substituents are on the same face of the ring (both "up" or both "down"). This necessitates that in any chair conformation, one substituent must be axial and the other equatorial.[9]
-
Conformer A: Ethyl group is equatorial, and the methyl group is axial.
-
Conformer B: After a ring flip, the ethyl group becomes axial, and the methyl group becomes equatorial.
To determine the more stable conformer, we compare the energetic penalties (A-values) of having each group in the axial position.
-
Destabilization in Conformer A: Arises from the axial methyl group (1.7 kcal/mol).
-
Destabilization in Conformer B: Arises from the axial ethyl group (1.8 kcal/mol).
Conformational Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the substituents are on opposite faces of the ring (one "up," one "down"). This allows for two distinct conformational possibilities.
-
Conformer C: Both the ethyl and methyl groups are in equatorial positions (diequatorial).
-
Conformer D: After a ring flip, both the ethyl and methyl groups are in axial positions (diaxial).
The energetic analysis is straightforward:
-
Destabilization in Conformer C: There are no 1,3-diaxial interactions involving the substituents. This is the lowest energy conformation.
-
Destabilization in Conformer D: Both groups are axial, leading to significant steric strain. The total destabilization is the sum of their A-values: 1.7 kcal/mol + 1.8 kcal/mol = 3.5 kcal/mol.
Part 2: Protocols for Analysis
To validate these theoretical predictions, computational modeling provides a powerful and accessible method for determining molecular geometries and relative energies.
Protocol 1: Computational Modeling of Conformational Energies
This protocol outlines the use of molecular modeling software to build and calculate the energies of the four key conformers of this compound. The open-source program Avogadro can be used for building and visualization, while energy calculations can be performed using computational chemistry packages like Gaussian, ORCA, or the integrated force fields in Avogadro.[12][13]
Objective: To calculate the relative energies of the two chair conformers for both cis and trans-1-Ethyl-4-methylcyclohexane and identify the most stable structure for each.
Methodology:
-
Molecule Construction:
-
Open the Avogadro application.
-
Use the drawing tool to construct the cyclohexane ring.
-
Add an ethyl group and a methyl group to carbons 1 and 4. Ensure you build both the cis (axial/equatorial) and trans (diequatorial and diaxial) isomers.
-
Create four separate files corresponding to the four conformers (cis-eq/ax, cis-ax/eq, trans-eq/eq, trans-ax/ax).
-
-
Geometry Optimization:
-
For each of the four structures, perform a geometry optimization. This process alters the bond lengths and angles to find the nearest local energy minimum.[14]
-
In Avogadro, this can be done via Extensions > Optimize Geometry. For higher accuracy, a force field like MMFF94 is recommended (Extensions > Molecular Mechanics > Setup Force Field).[12]
-
-
Energy Calculation:
-
After optimization, calculate the single-point energy for each conformer.
-
In Avogadro, use Extensions > Molecular Mechanics > Calculate Energy.[12] For more rigorous results, export the optimized coordinates to a quantum chemistry program and perform a single-point energy calculation using a method like Density Functional Theory (DFT) with a basis set such as 6-31G(d).[14]
-
-
Data Analysis:
-
Record the absolute energy of each of the four optimized conformers.
-
Designate the lowest energy conformer (which should be the trans-diequatorial structure) as the reference energy (0.0 kcal/mol).
-
Calculate the relative energy of the other three conformers by subtracting the reference energy from their absolute energies. (Note: Convert units if necessary; 1 Hartree ≈ 627.5 kcal/mol).
-
Below is a diagram illustrating the computational workflow.
Caption: Computational workflow for conformational energy analysis.
Protocol 2: Principles of NMR Spectroscopic Analysis
While computational methods are predictive, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for structural elucidation.[15] For disubstituted cyclohexanes, both ¹H and ¹³C NMR can provide critical data to distinguish between isomers and, at low temperatures, potentially between rapidly equilibrating conformers.[16][17]
Key Principles:
-
Chemical Shift (δ): The local electronic environment determines a nucleus's resonance frequency. Axial and equatorial protons/carbons have slightly different chemical shifts.[18] Generally, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts.
-
Spin-Spin Coupling (J-values): The coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The Karplus relationship predicts that the coupling between two axial protons (³J_ax,ax, dihedral angle ≈ 180°) is large (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (1-5 Hz).
-
Time-Averaging: At room temperature, the chair flip is extremely rapid. The observed NMR spectrum is a time-averaged representation of the two equilibrating conformers. For a conformationally locked system (like trans-1-Ethyl-4-methylcyclohexane), the spectrum will reflect the single dominant conformer. For a mobile system (cis-1-Ethyl-4-methylcyclohexane), the observed chemical shifts and coupling constants will be a weighted average of the two conformers.
Application to this compound:
-
trans Isomer: Since it exists almost entirely in the diequatorial conformation, the proton on C1 would exhibit large axial-axial couplings to the axial protons on C2 and C6.
-
cis Isomer: The spectrum would be a weighted average. The proton on C1 would sometimes be axial (in the more stable conformer) and sometimes equatorial. The observed coupling constants would be smaller than a pure axial-axial coupling, reflecting the contribution from the less stable conformer.
Part 3: Data Interpretation and Application
Summarized Energy Data
The results from the computational protocol should align with the theoretical predictions based on A-values. The data can be summarized for clear comparison.
| Isomer | Conformer | Substituent Positions (Ethyl, Methyl) | Predicted Strain (kcal/mol) | Calculated Relative Energy (kcal/mol) |
| trans | C | Equatorial, Equatorial | 0 | 0.00 (Reference) |
| trans | D | Axial, Axial | 3.5 | ~3.5 - 4.0 |
| cis | A | Equatorial, Axial | 1.7 | ~1.8 - 2.0 |
| cis | B | Axial, Equatorial | 1.8 | ~1.9 - 2.1 |
Note: Calculated values are illustrative and will vary with the computational method used. The trend is the critical takeaway.
The most stable isomer overall is trans-1-Ethyl-4-methylcyclohexane in its diequatorial conformation.
Visualizing Conformational Equilibria
The following diagrams illustrate the chair-flip equilibrium for each isomer.
Caption: Equilibrium for cis-1-Ethyl-4-methylcyclohexane.
Caption: Equilibrium for trans-1-Ethyl-4-methylcyclohexane. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical drawings.)
Implications in Drug Development
The principles demonstrated with this compound are directly applicable to medicinal chemistry.
-
Receptor Binding: A drug molecule must present a specific pharmacophore in a precise 3D orientation to bind to its target. If a cyclohexane ring within a drug is conformationally mobile, only a fraction of the molecules will be in the active conformation at any given time, reducing potency.
-
Conformational Locking: Medicinal chemists often design molecules that are "conformationally locked" into their bioactive shape. For a cyclohexane scaffold, this is achieved by introducing large substituents (like a tert-butyl group) that have an overwhelming preference for the equatorial position, or by designing rigid polycyclic systems. The trans-1,4-disubstituted pattern, as seen in this model, is a classic strategy to lock two substituents into equatorial positions, presenting them to the solvent or a receptor with a well-defined spatial relationship.
Conclusion
This compound is an outstanding pedagogical and research tool for mastering stereochemistry. It elegantly demonstrates how the subtle interplay of steric factors governs the conformational landscape of a molecule. By combining theoretical analysis using A-values with practical validation through computational modeling, researchers can gain a deep, intuitive understanding of the three-dimensional structures that are fundamental to chemical reactivity and biological activity. These core principles are essential for the rational design of effective and selective therapeutic agents.
References
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. sapub.org [sapub.org]
- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 14. ijert.org [ijert.org]
- 15. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Byproducts in the synthesis of 1-Ethyl-4-methylcyclohexane and their removal
Welcome to the technical support center for the synthesis and purification of 1-Ethyl-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we will address frequently asked questions and provide detailed troubleshooting protocols to ensure you can achieve your desired product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method for synthesizing this compound is the catalytic hydrogenation of 1-ethyl-4-methylbenzene (also known as p-ethyltoluene).[1][2] This reaction involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst).[3] This method is favored for its high conversion rates and relatively clean reaction profile.
An alternative, though less common, route involves the dehydration of 4-methylcyclohexanol to form 4-methylcyclohexene, followed by a subsequent hydrogenation step.[4] However, this two-step process can be more prone to byproduct formation.
Q2: What are the primary byproducts I should expect from the catalytic hydrogenation of 1-ethyl-4-methylbenzene?
The main byproducts in this synthesis are typically:
-
Unreacted Starting Material (1-ethyl-4-methylbenzene): Incomplete hydrogenation will leave residual aromatic starting material in your crude product.
-
Cis and Trans Isomers: The target molecule, this compound, exists as two geometric isomers: cis and trans.[5][6] The hydrogenation reaction will produce a mixture of these isomers. The trans isomer is generally the more thermodynamically stable product.[7][8]
-
Partially Hydrogenated Intermediates: Although less common under standard conditions, it is possible to have partially hydrogenated intermediates, such as 1-ethyl-4-methylcyclohexene.
Q3: How can I distinguish between the cis and trans isomers of this compound?
The cis and trans isomers of 1,4-disubstituted cyclohexanes have distinct physical and spectroscopic properties due to their different spatial arrangements.[9]
-
Gas Chromatography (GC): A high-resolution capillary GC column, particularly one with a polar stationary phase, can often separate the cis and trans isomers.[10][11][12] The elution order will depend on the specific column and conditions used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans forms due to the different magnetic environments of the axial and equatorial substituents.
Q4: My GC analysis shows a significant peak corresponding to the starting material. How can I drive the hydrogenation to completion?
The presence of unreacted 1-ethyl-4-methylbenzene is a common issue. Here are several strategies to improve the conversion:
-
Increase Hydrogen Pressure: Ensure your reaction vessel is safely charged to the recommended hydrogen pressure for your catalyst system. Higher pressures increase the concentration of dissolved hydrogen, driving the reaction forward.
-
Increase Catalyst Loading: If the reaction stalls, a higher catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the reaction rate.
-
Extend Reaction Time: Monitor the reaction progress by taking small aliquots for GC analysis. Continue the reaction until the starting material peak is minimized.
-
Check Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, active catalyst. For Pd/C, ensure it has been properly handled to avoid exposure to air, which can reduce its activity.
Troubleshooting Guide
Problem 1: Low overall yield of this compound.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | As discussed in FAQ 4, increase hydrogen pressure, catalyst loading, or reaction time. Ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Catalyst Poisoning | Sulfur or halogen-containing compounds in the starting material or solvent can poison the catalyst. Purify the starting material if its purity is questionable. |
| Loss during Workup | This compound is volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a chilled trap. |
Problem 2: Difficulty in separating the cis and trans isomers.
| Potential Cause | Troubleshooting Action |
| Similar Boiling Points | The boiling points of the cis and trans isomers are very close, making separation by standard distillation challenging. |
| Co-elution in Chromatography | The isomers may not separate well on a standard, non-polar GC column. |
| Solution: High-Efficiency Fractional Distillation | Use a fractionating column with a high number of theoretical plates under a vacuum to lower the boiling points and enhance separation.[13][14][15] |
| Solution: Preparative Gas Chromatography | For very high purity of each isomer, preparative GC with a suitable column is the most effective, albeit less scalable, method. |
| Solution: Specialized GC Columns | For analytical purposes, use a capillary GC column with a more polar stationary phase (e.g., a wax-type column) to improve the resolution of the isomers.[12][16] |
Problem 3: Presence of Aromatic Impurities in the Final Product.
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrogenation | The primary cause is an incomplete reaction. See FAQ 4 for solutions. |
| Ineffective Purification | Simple distillation may not be sufficient to remove the aromatic starting material due to close boiling points. |
| Solution: Extractive Distillation | This technique involves adding a solvent that selectively increases the volatility of the alkanes relative to the aromatics, facilitating their separation by distillation.[17] |
| Solution: Liquid-Liquid Extraction | Certain ionic liquids can selectively extract aromatic compounds from mixtures with alkanes.[18][19] This can be an effective purification step before final distillation. |
| Solution: Adsorption | Solid-phase polymeric materials containing aromatic groups can be used to adsorb aromatic impurities from the hydrocarbon fluid.[20] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
1-ethyl-4-methylbenzene (p-ethyltoluene)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve 1-ethyl-4-methylbenzene (1 equivalent) in anhydrous ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the reaction vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction if necessary (often, room temperature is sufficient).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.
-
Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.
-
The remaining crude product can then be purified by fractional distillation.
Protocol 2: Purification by Fractional Distillation
Apparatus:
-
Round bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the round bottom flask with a few boiling chips.
-
Begin heating the flask gently.
-
Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect the fractions that distill over at a constant temperature. The first fraction will be enriched in the lower boiling point components.
-
Monitor the purity of the fractions using GC analysis. Combine the fractions that meet the desired purity specifications.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Ethyl-4-methylbenzene | C₉H₁₂ | 120.19 | 162 |
| cis-1-Ethyl-4-methylcyclohexane | C₉H₁₈ | 126.24 | ~153-155 |
| trans-1-Ethyl-4-methylcyclohexane | C₉H₁₈ | 126.24 | ~152-154 |
Note: Boiling points are approximate and can vary with pressure. The boiling points of the cis and trans isomers are very similar, necessitating efficient fractional distillation for separation.
Visual Workflow
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. vurup.sk [vurup.sk]
- 12. benchchem.com [benchchem.com]
- 13. tutorchase.com [tutorchase.com]
- 14. chemrevise.org [chemrevise.org]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. US5069757A - Separation of aromatics from alkanes - Google Patents [patents.google.com]
- 18. Separation of aromatic hydrocarbons from alkanes using the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. EP3443055A2 - Removing aromatic compounds from a hydrocarbon fluid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of cis-1-Ethyl-4-methylcyclohexane
This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of 1,4-disubstituted cyclohexanes. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize the yield and stereoselectivity of cis-1-Ethyl-4-methylcyclohexane synthesis. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing 1-Ethyl-4-methylcyclohexane?
The predominant method for synthesizing this compound is the catalytic hydrogenation of 1-ethyl-4-methylbenzene (also known as p-ethyltoluene).[1][2][3] This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst. It is favored for its high atom economy and relatively straightforward procedure.
Q2: Why is controlling the cis/trans stereochemistry important?
In many applications, particularly in pharmaceutical and materials science, the specific three-dimensional arrangement of atoms (stereochemistry) dictates a molecule's biological activity, physical properties, and overall function. The cis and trans isomers of this compound are distinct chemical entities with different shapes and energy profiles.[4][5] Achieving a high yield of the desired cis isomer is often a critical objective to ensure product efficacy and purity.
Q3: Which isomer, cis or trans, is more thermodynamically stable?
The trans isomer of this compound is generally the more thermodynamically stable product.[6] In its lowest energy chair conformation, both the larger ethyl group and the methyl group can occupy equatorial positions, minimizing steric strain. In the cis isomer, one substituent must occupy a less favorable axial position, leading to greater steric interactions.[6] Therefore, achieving a high yield of the cis isomer requires the reaction to be under kinetic, not thermodynamic, control.
Q4: What factors have the most significant impact on the cis/trans ratio during hydrogenation?
The stereochemical outcome of the hydrogenation of 1-ethyl-4-methylbenzene is primarily influenced by a combination of factors that control the interaction between the substrate and the catalyst surface. These include:
-
Choice of Catalyst: Different metals (e.g., Rhodium, Ruthenium, Platinum, Palladium) exhibit different selectivities.
-
Catalyst Support: The material supporting the metal catalyst (e.g., carbon, alumina, silica) can influence the reaction.
-
Reaction Temperature: Temperature affects the reaction kinetics and the potential for isomer equilibration.
-
Hydrogen Pressure: H₂ pressure can alter the surface coverage of hydrogen on the catalyst and influence the reaction pathway.
-
Solvent System: The polarity and coordinating ability of the solvent can impact substrate adsorption and catalyst activity.[7]
Troubleshooting Guide: Optimizing for the cis-Isomer
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My overall yield is high, but the cis/trans ratio is poor (e.g., < 1:1).
Question: I am successfully hydrogenating 1-ethyl-4-methylbenzene, but the reaction is producing an excess of the more stable trans isomer. How can I kinetically favor the formation of the cis product?
Answer: This is a classic challenge in stereoselective synthesis where the desired product is the less thermodynamically stable isomer. To favor the cis isomer, you must optimize for a kinetically controlled reaction pathway. The stereochemistry is determined by how the planar aromatic ring adsorbs onto the catalyst surface just before the sequential addition of hydrogen atoms.
Core Principle: The formation of the cis isomer occurs when the 1-ethyl-4-methylbenzene molecule adsorbs flat onto the catalyst surface, and all hydrogen atoms are delivered from that same face. Conditions that promote this planar adsorption and rapid, irreversible hydrogenation will favor the cis product.
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluate Your Catalyst Choice: This is the most critical variable.
-
Insight: Catalysts like Platinum (Pt) and Palladium (Pd) are highly active and can sometimes allow for surface migration or partial desorption/re-adsorption of intermediates. This can lead to equilibration and favor the formation of the more stable trans product. Rhodium (Rh) and Ruthenium (Ru) catalysts are often reported to provide higher cis selectivity in the hydrogenation of substituted benzenes.[8]
-
Recommendation: Switch from a Pd/C or PtO₂ catalyst to a Rhodium-based catalyst, such as 5% Rh/C or 5% Rh/Al₂O₃. Rhodium's interaction with the aromatic ring often promotes the desired flat adsorption and rapid hydrogenation, minimizing opportunities for isomerization.
-
-
Lower the Reaction Temperature:
-
Insight: Higher temperatures provide more energy to overcome activation barriers, including the barrier for the reverse reaction (dehydrogenation) and surface migration. This allows the system to approach thermodynamic equilibrium, favoring the trans isomer.
-
Recommendation: Perform the hydrogenation at a lower temperature (e.g., 25-50 °C). While this may slow the reaction rate, it significantly enhances kinetic control, thereby increasing the proportion of the cis product.
-
-
Adjust Hydrogen Pressure:
-
Insight: The effect of pressure can be complex. Very high pressures can sometimes decrease selectivity by altering the mode of substrate binding. Moderately high pressure is needed to ensure a sufficient supply of hydrogen for the reaction to proceed efficiently.
-
Recommendation: Experiment with a range of moderate pressures (e.g., 50-150 psi). Avoid excessively high pressures initially. The goal is to find a pressure that ensures a good reaction rate without compromising the kinetic control needed for cis selectivity.
-
Workflow for Optimizing cis-Selectivity
Caption: Troubleshooting workflow for low cis-selectivity.
Problem 2: The reaction is sluggish or incomplete.
Question: My hydrogenation reaction is not going to completion, or the rate is unacceptably slow, even after several hours. What could be the issue?
Answer: A stalled or slow hydrogenation reaction typically points to issues with the catalyst's activity or the purity of the reactants.
Troubleshooting Steps & Scientific Rationale:
-
Check for Catalyst Poisons:
-
Insight: The active sites on heterogeneous catalysts are highly susceptible to deactivation by "poisons." Common poisons include sulfur compounds (e.g., thiols, sulfides), halides, and sometimes even residual solvents or reagents from previous synthetic steps.
-
Recommendation: Ensure your starting material, 1-ethyl-4-methylbenzene, is highly pure. If it was synthesized, ensure all sulfur- or halogen-containing reagents have been thoroughly removed. Purify the substrate by distillation or column chromatography if its purity is questionable. Ensure the solvent is of high purity (hydrogenation grade is recommended) and that the hydrogen gas is from a reliable, high-purity source.
-
-
Verify Catalyst Quality and Handling:
-
Insight: Catalysts, especially pyrophoric ones like Palladium on Carbon, can lose activity if improperly handled or stored. Exposure to air can oxidize the metal surface, reducing its catalytic efficiency. The age of the catalyst also matters.
-
Recommendation: Use a fresh batch of catalyst from a reputable supplier. If using a catalyst like Pd/C, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) during weighing and transfer to the reaction vessel to prevent premature oxidation.
-
-
Ensure Adequate Agitation/Mixing:
-
Insight: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is crucial to facilitate the transport of hydrogen from the gas phase to the catalyst surface where the reaction occurs.
-
Recommendation: Increase the stirring rate to ensure the catalyst particles are well-suspended in the liquid and that the gas-liquid interface is constantly renewed. In a Parr shaker or autoclave, ensure the shaking or stirring mechanism is functioning optimally.
-
Experimental Protocol: High-Selectivity Synthesis of cis-1-Ethyl-4-methylcyclohexane
This protocol is designed as a starting point for optimizing cis-selectivity based on the principles discussed above.
Materials:
-
1-ethyl-4-methylbenzene (purity >99%)
-
5% Rhodium on Carbon (5% Rh/C)
-
Ethanol (anhydrous or hydrogenation grade)
-
Hydrogen gas (high purity, >99.99%)
-
Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave) with temperature and pressure controls.
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of potential catalyst poisons.
-
Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add the 5% Rh/C catalyst to the reaction vessel. A typical catalyst loading is 1-5 mol% relative to the substrate. For a 10 g scale, this would be approximately 150-750 mg of catalyst.
-
Substrate and Solvent Addition: Add the 1-ethyl-4-methylbenzene (e.g., 10.0 g, 83.2 mmol) to the vessel, followed by the ethanol solvent (e.g., 100 mL).
-
System Purge: Seal the vessel. Purge the system by pressurizing with nitrogen (or argon) and then venting to a safe exhaust. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Purge: Following the inert gas purge, purge the system with hydrogen gas. Pressurize with H₂ (e.g., to 50 psi) and vent. Repeat this cycle 3-5 times.
-
Reaction Conditions:
-
Pressurize the vessel with hydrogen to the target pressure (e.g., 100 psi).
-
Begin vigorous stirring or shaking.
-
Set the temperature controller to the desired setpoint (e.g., 30 °C).
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when H₂ uptake ceases.
-
Workup:
-
Once complete, stop the heating and agitation. Allow the vessel to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the vessel with an inert gas (N₂ or Ar) before opening.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the solid Rh/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.
-
Rinse the filter cake with a small amount of fresh solvent.
-
Remove the solvent from the filtrate via rotary evaporation.
-
-
Analysis: Analyze the resulting oil by Gas Chromatography (GC) and/or ¹H NMR to determine the overall yield and the cis/trans isomer ratio.
Visualizing the Hydrogenation Mechanism
Caption: Simplified mechanism for cis-selective hydrogenation.
Data Summary Tables
The following tables summarize expected outcomes based on literature precedents for the hydrogenation of substituted benzenes.[8][9] Actual results may vary.
Table 1: Effect of Catalyst on Stereoselectivity
| Catalyst | Typical Temperature (°C) | Typical Pressure (psi) | Expected Major Isomer | Rationale |
| 5% Rh/C | 25 - 50 | 50 - 150 | cis | Promotes kinetic control and flat adsorption. |
| 5% Ru/C | 50 - 100 | 100 - 500 | cis | Similar to Rhodium, often requires slightly higher T/P. |
| PtO₂ (Adam's cat.) | 25 - 75 | 50 - 200 | trans / mixture | High activity can lead to isomerization/equilibration. |
| 10% Pd/C | 25 - 75 | 50 - 200 | trans / mixture | Prone to causing equilibration to the more stable isomer. |
Table 2: Influence of Reaction Conditions on cis-Yield (Using Rh/C)
| Parameter | Change | Effect on cis / trans Ratio | Rationale |
| Temperature | Increase | ↓ | Favors thermodynamic equilibrium (trans product). |
| Temperature | Decrease | ↑ | Enhances kinetic control, favoring cis product. |
| Pressure | Increase | ↓ (Slightly) | May alter adsorption geometry, slightly favoring trans. |
| Solvent | ↑ Polarity | ~ Neutral/Slight ↑ | Can influence substrate-catalyst interaction, often a minor effect. |
References
- 1. 1-Ethyl-4-Methylbenzene | C9H12 | CID 12160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-ethyl-4-methyl- (CAS 622-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-ETHYL-4-METHYLBENZENE | CAS 622-96-8 [matrix-fine-chemicals.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for trans-1-Ethyl-4-methylcyclohexane Synthesis
Welcome to the technical support guide for the stereoselective synthesis of trans-1-Ethyl-4-methylcyclohexane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common challenges and maximize the yield of the desired trans isomer.
Foundational Concepts: Stereochemistry in 1,4-Disubstituted Cyclohexanes
The synthesis of 1-ethyl-4-methylcyclohexane typically results in a mixture of two diastereomers: cis and trans.[1] Understanding the thermodynamic stability of these isomers is crucial for optimizing the synthesis towards the desired trans product.
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[2] Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable 1,3-diaxial interactions (steric hindrance), bulkier substituents preferentially occupy the equatorial position.[2][3]
-
trans-1-Ethyl-4-methylcyclohexane: In its most stable chair conformation, both the larger ethyl group and the methyl group can occupy equatorial positions. This arrangement minimizes steric strain, making it the thermodynamically more stable isomer.[2][4]
-
cis-1-Ethyl-4-methylcyclohexane: In any chair conformation, one substituent must be in an axial position while the other is equatorial.[3][5] This results in greater steric strain compared to the diequatorial trans isomer, making the cis isomer thermodynamically less stable.[2]
This inherent stability difference is the key principle we will exploit to maximize the trans isomer yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of trans-1-Ethyl-4-methylcyclohexane in a practical question-and-answer format.
Issue 1: Low Overall Yield of this compound Mixture
Q: My catalytic hydrogenation of 1-ethyl-4-methylbenzene (or a related precursor) is resulting in a low overall yield. What are the likely causes and how can I improve it?
A: Low overall yield is typically traced back to incomplete reaction or catalyst inefficiency. Let's break down the potential causes:
-
Catalyst Activity and Handling: The catalyst is the heart of the hydrogenation.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst (e.g., Palladium, Platinum, Rhodium), drastically reducing its activity.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is critical. A low loading may lead to an impractically long reaction time or an incomplete reaction.
-
Improper Activation/Pre-treatment: Some catalysts require pre-hydrogenation or other activation steps to ensure maximum surface area and activity are available for the reaction.[6]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Insufficient hydrogen pressure can be a rate-limiting factor. The optimal pressure depends on the substrate and catalyst, but a lack of pressure will stall the reaction.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions like hydrogenolysis if other functional groups are present. For simple aromatic hydrogenation, moderate temperatures are usually sufficient.
-
Mixing/Agitation: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst, slowing down the reaction rate.
-
-
Purification Losses: Significant product loss can occur during the workup, especially if the product is volatile or forms emulsions during aqueous washes.
Recommended Solutions & Optimization Strategy
| Parameter | Recommendation | Rationale |
| Catalyst | Use high-purity catalyst (e.g., 5-10% Pd/C). Ensure it is fresh or properly stored. | Minimizes the risk of using a deactivated or poisoned catalyst. |
| Catalyst Loading | Start with a 1-5 mol% loading relative to the substrate. | Provides a good balance between reaction rate and cost. |
| Solvent | Use inert, high-purity solvents like ethanol, methanol, or ethyl acetate. | Ensures the solvent does not interfere with the reaction or poison the catalyst. |
| Hydrogen Pressure | 50-500 psi (3.5 - 35 bar). | Ensures sufficient hydrogen availability for the reaction to proceed efficiently. |
| Temperature | 25 - 100 °C. | Balances reaction rate against potential side reactions. |
| Reaction Time | Monitor by GC or TLC until starting material is consumed. | Avoids premature termination of the reaction. |
Issue 2: Poor Stereoselectivity (Low trans:cis Ratio)
Q: My product mixture contains a high percentage of the cis isomer. How can I increase the selectivity for the desired trans-1-Ethyl-4-methylcyclohexane?
A: This is a common challenge. The initial hydrogenation often produces a kinetically controlled mixture of isomers. To favor the thermodynamically more stable trans isomer, you need to allow the system to equilibrate.
-
Mechanism Insight: Catalytic hydrogenation of an aromatic ring involves the stepwise addition of hydrogen from the surface of the catalyst. The stereochemistry of the initial product mixture depends on how the molecule adsorbs onto the catalyst surface. This process is not always highly selective.
-
The Solution: In-Situ Isomerization: The key is to promote the isomerization of the less stable cis product to the more stable trans product. Many hydrogenation catalysts, particularly Palladium, can catalyze this reversible process under the right conditions.
Optimization Workflow for High trans Selectivity
Key Strategies for Isomerization:
-
Increased Temperature and Reaction Time: After the initial hydrogenation is complete (as confirmed by GC), increase the reaction temperature and allow the reaction to stir for an extended period (e.g., 12-24 hours). This provides the energy needed to overcome the activation barrier for isomerization, allowing the mixture to equilibrate to favor the more stable trans isomer.
-
Catalyst Choice: While Pd/C is effective, Rhodium-based catalysts (e.g., Rh/C) are also known to be excellent for both hydrogenation and subsequent isomerization.
-
Acid/Base Additives: In some systems, trace amounts of acid or base can facilitate the isomerization process. This should be approached with caution as it can also lead to side reactions.
Issue 3: Difficulty Separating cis and trans Isomers
Q: The physical properties of the cis and trans isomers are very similar. What is the best method for their purification?
A: Separating these diastereomers is challenging due to their similar structures.
| Method | Feasibility & Comments |
| Fractional Distillation | Very difficult. The boiling points are extremely close, requiring a high-efficiency fractional distillation column (i.e., many theoretical plates). Generally not practical for high-purity separation on a lab scale. |
| Preparative Gas Chromatography (Prep-GC) | Highly effective for obtaining pure samples of each isomer. It is the method of choice for small-scale purification where high purity is essential. However, it is not easily scalable for large quantities. |
| Preparative HPLC | Can be effective, but finding a column and mobile phase that provides baseline separation can be challenging. Normal-phase chromatography on silica or alumina may offer some separation. |
Recommendation: For most applications, the best strategy is to optimize the reaction to produce a high trans:cis ratio , minimizing the need for downstream separation. If high-purity trans isomer is absolutely required, Prep-GC is the most reliable method.
Issue 4: Accurate Determination of the Isomer Ratio
Q: How can I reliably characterize my product and determine the trans:cis isomer ratio?
A: Accurate quantification is essential for optimizing your reaction.
-
Gas Chromatography (GC): This is the gold standard for this analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5, HP-5) will typically provide baseline separation of the cis and trans isomers.
-
Quantification: The ratio can be determined by integrating the peak areas of the two isomers. The trans isomer, being more stable and linear, often has a slightly shorter retention time than the cis isomer.
-
-
¹H and ¹³C NMR Spectroscopy: NMR is an excellent tool for structural confirmation and can be used for quantification.
-
Key Signals: The chemical shifts of the protons and carbons at the C1 and C4 positions (and their attached methyl/ethyl groups) will be different for the two isomers. In the trans isomer, where both groups are equatorial, the signals will be in a different environment compared to the cis isomer, where one group is axial. Look for distinct sets of peaks for the methyl and ethyl groups.
-
Quantification: The ratio can be calculated by integrating well-resolved, distinct peaks corresponding to each isomer in the ¹H NMR spectrum.
-
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of trans-1-Ethyl-4-methylcyclohexane
This protocol is designed to maximize the yield of the trans isomer through a one-pot hydrogenation and isomerization procedure.
Materials:
-
1-Ethyl-4-methylbenzene (p-cymene)
-
Palladium on Carbon (5% Pd/C, 50% wet)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr-type hydrogenation apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean, dry, and has been leak-tested.
-
Charging the Vessel: To the vessel, add 1-ethyl-4-methylbenzene (e.g., 10.0 g). Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 5% Pd/C catalyst (e.g., 0.25 g, ~2.5 wt%). Add anhydrous ethanol (e.g., 100 mL).
-
Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen to 100 psi (approx. 7 bar).
-
Initial Reaction: Begin vigorous stirring and heat the vessel to 50 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The initial hydrogenation is typically complete within 4-8 hours.
-
Isomerization (Equilibration): Once the hydrogen uptake ceases, increase the temperature to 100 °C. Maintain vigorous stirring and let the reaction continue for an additional 12-16 hours to allow the cis/trans mixture to equilibrate to favor the more stable trans isomer.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Remove the ethanol solvent using a rotary evaporator. The resulting crude product can be used as is if the purity is high, or further purified by distillation or chromatography if necessary.
-
Analysis: Analyze the product by GC and NMR to determine the final yield and the trans:cis isomer ratio. A ratio exceeding 95:5 is achievable with this method.
Diagram: Thermodynamic Equilibration
References
Technical Support Center: 1-Ethyl-4-methylcyclohexane Isomer Separation
Welcome to the technical support guide for the separation of cis- and trans-1-ethyl-4-methylcyclohexane isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving these closely related geometric isomers. We will explore the underlying principles of the separation, troubleshoot common experimental issues, and provide validated protocols to enhance your laboratory's success.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems encountered during the chromatographic separation of 1-ethyl-4-methylcyclohexane isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my cis and trans isomer peaks in my gas chromatogram?
A1: This is the most common challenge and stems from the high degree of structural similarity and nearly identical boiling points of the cis and trans isomers. The primary causes are typically related to the gas chromatography (GC) column and analytical parameters.
-
Underlying Cause 1: Inadequate Stationary Phase Selectivity. The choice of the GC column's stationary phase is the most critical factor. Standard non-polar phases (e.g., 5% diphenyl / 95% dimethylpolysiloxane) may not possess enough selectivity to differentiate the subtle differences in molecular shape and polarity between the isomers. The trans isomer is more linear, while the cis isomer has a bulkier "U" shape, which influences their interaction with the stationary phase.[1]
-
Underlying Cause 2: Suboptimal Temperature Program. A temperature ramp that is too aggressive will not allow for sufficient partitioning between the mobile and stationary phases. This causes the isomers to travel through the column at nearly the same speed, resulting in co-elution.
-
Underlying Cause 3: Incorrect Carrier Gas Flow Rate. Chromatographic efficiency is highly dependent on the linear velocity of the carrier gas (e.g., Helium or Hydrogen). An improperly set flow rate can lead to significant peak broadening, which collapses the small separation margin between the two isomers.
-
Underlying Cause 4: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, asymmetric peaks that are poorly resolved.[2]
Troubleshooting Workflow
To systematically diagnose the cause of poor resolution, follow this workflow.
References
Technical Support Center: NMR Peak Assignment for 1-Ethyl-4-methylcyclohexane
This guide provides in-depth troubleshooting for common challenges encountered during the NMR peak assignment of cis- and trans-1-Ethyl-4-methylcyclohexane. It is designed for researchers and drug development professionals seeking to move beyond routine analysis and confidently resolve complex spectral features.
Frequently Asked Questions (FAQs)
Q1: Why is the aliphatic region (0.8–1.8 ppm) of my ¹H NMR spectrum so crowded and difficult to interpret?
A: This complexity is inherent to substituted cyclohexanes. The eight methylene protons on the ring, along with the five protons of the ethyl group and the three protons of the methyl group, all resonate in this narrow upfield region. Furthermore, the presence of both cis and trans isomers, each with its own set of unique signals, leads to significant peak overlap, creating what is often called a "cyclohexane blob." Resolving this region typically requires more than just a standard 1D ¹H NMR spectrum.
Q2: How can I quickly distinguish the signals of the ethyl group from the methyl group?
A: The key lies in analyzing the integration and multiplicity (splitting pattern) of the signals.
-
Ethyl Group (-CH₂CH₃): Look for a characteristic quartet (from coupling to the -CH₃) and a triplet (from coupling to the -CH₂). The integration ratio of these signals will be 2:3.
-
Methyl Group (-CH₃): In 1-ethyl-4-methylcyclohexane, this methyl group is attached to a methine carbon (CH). Therefore, its signal will appear as a doublet.
By identifying the classic ethyl group pattern, you can confidently assign those peaks, leaving the remaining doublet to be assigned to the methyl group.
Q3: My sample is a mixture of cis and trans isomers. How can I determine which set of peaks belongs to which isomer?
A: The determination is based on thermodynamic stability. The trans isomer is more stable because it can adopt a chair conformation where both the larger ethyl group and the methyl group occupy equatorial positions, minimizing steric strain.[1] The cis isomer must have one substituent in the less favorable axial position.[1] Consequently, in a reaction mixture that has reached equilibrium, the trans isomer will be the major component. You can identify the peaks belonging to the trans isomer by their greater relative integration.
In-Depth Troubleshooting Guide
Problem: I can't confidently assign the methine (CH) or methylene (CH₂) protons on the cyclohexane ring due to severe overlap.
This is the most common and challenging issue. A systematic approach using two-dimensional NMR techniques is the most robust solution. The workflow below outlines the logical progression from simple to more powerful experiments.
Caption: Workflow for resolving complex NMR signals.
Protocol 1: Using 2D COSY to Establish Proton Connectivity
Causality: Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, which in aliphatic systems are typically those on adjacent carbons (a 2- or 3-bond separation).[2][3] The spectrum displays the normal 1D ¹H spectrum on both axes, and off-diagonal "cross-peaks" appear where coupled protons intersect. This allows you to "walk" around the molecule's carbon skeleton.
-
Identify a Starting Point: Begin with an unambiguous peak. The methine proton at C4 (bonded to the methyl group) is an excellent choice. Its signal is often a complex multiplet but is usually isolated from the main methylene envelope.
-
Trace Connectivity: Locate the horizontal and vertical position of the C4-H proton on the diagonal. Follow a perpendicular line from this peak until you intersect a cross-peak.
-
Identify Neighbors: The coordinate of this cross-peak on the other axis reveals the chemical shift of the protons on the neighboring carbons (C3 and C5).
-
Continue the "Walk": Move to the newly identified C3/C5 proton signals on the diagonal and find their cross-peaks. This will, in turn, reveal the signals of the protons on C2 and C6.
-
Assign Isomers Separately: Remember that you have two independent spin systems—one for the cis isomer and one for the trans. The more intense set of cross-peaks will belong to the major trans isomer.
Problem: I can distinguish coupled protons with COSY, but I can't tell axial from equatorial protons.
Causality: Axial and equatorial protons on the same carbon have distinct chemical environments and, critically, different spatial relationships with their neighbors. This leads to predictable differences in both chemical shift and coupling constants, governed by the Karplus relationship which correlates dihedral angles to coupling constants.[4]
-
Chemical Shift: Axial protons are located in the shielding cone of the adjacent C-C bonds, causing them to resonate at a higher field (lower ppm value) than their geminal equatorial counterparts.[5][6] The difference is typically around 0.5 ppm.[5][7]
-
Coupling Constants (³J): The key to unambiguous assignment lies in the coupling constants. Due to their dihedral angles, interactions between vicinal protons are highly predictable.[4]
| Interaction Type | Dihedral Angle | Typical ³JHH Value (Hz) | Appearance in Spectrum |
| Axial - Axial | ~180° | 9 - 13 Hz | Large coupling, contributes to wide multiplets |
| Axial - Equatorial | ~60° | 3 - 4 Hz | Small coupling |
| Equatorial - Equatorial | ~60° | 3 - 4 Hz | Small coupling |
Table based on principles from JEOL and other sources.[4][8]
-
Look for Wide Multiplets: An axial proton will have large diaxial couplings to its two neighboring axial protons. The sum of these large couplings results in a multiplet that is significantly wider than that of its equatorial counterpart.[8]
-
Measure Coupling Constants: If the multiplets are well-resolved, carefully measure the peak-to-peak distances (in Hz) to determine the J-values. A large J-value (> 9 Hz) is definitive proof of a diaxial coupling.
Protocol 2: Using 2D HSQC to Overcome Extreme Signal Overlap
Causality: When 1D ¹H and even 2D COSY spectra are insufficient due to extreme signal overlap, a Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive solution. This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][10][11][12] Since ¹³C spectra are typically much better resolved (have a wider chemical shift range), this allows you to use the carbon dimension to separate the overlapping proton signals.[9]
-
Acquire a ¹³C Spectrum: First, obtain a standard ¹³C or a DEPT-135 spectrum. The DEPT-135 is particularly useful as it distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase). This helps in assigning the carbon skeleton.
-
Acquire the 2D HSQC Spectrum: This experiment will produce a 2D plot with the ¹H spectrum on one axis (F2) and the ¹³C spectrum on the other (F1).
-
Correlate Peaks: Each peak (cross-peak) in the HSQC spectrum represents a one-bond C-H connection.[13]
-
Resolve Overlap: Find a well-resolved carbon signal in the ¹³C dimension (e.g., C2). All protons attached to C2 will appear at the horizontal level of this carbon signal. Even if these proton signals overlap with protons from C3 in the 1D spectrum, they will be clearly separated along the vertical axis in the HSQC spectrum because C2 and C3 have different carbon chemical shifts.
-
Assign Geminal Protons: For a given CH₂ group, you will often see two distinct cross-peaks at the same carbon chemical shift but with different proton chemical shifts. These correspond to the axial and equatorial protons on that carbon. The proton with the lower chemical shift (further upfield) is the axial proton.[5][6]
By systematically applying these 1D and 2D NMR techniques, you can deconstruct even the most complex spectra of this compound and assign every proton with a high degree of confidence.
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Technical Support Center: Navigating Signal Overlap in the NMR Spectrum of 1-Ethyl-4-methylcyclohexane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR analysis of 1-Ethyl-4-methylcyclohexane. The complex nature of this molecule, particularly the presence of stereoisomers and its conformational flexibility, frequently leads to overlapping signals in the ¹H NMR spectrum, complicating structural elucidation and purity assessment. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you resolve these common issues.
Understanding the Core Challenge: Stereoisomerism and Conformational Dynamics
This compound exists as two diastereomers: cis and trans.[1][2][3] The spatial arrangement of the ethyl and methyl groups relative to the cyclohexane ring is different in each isomer, leading to distinct chemical environments for the protons. Furthermore, each isomer undergoes rapid chair-chair interconversion at room temperature, resulting in an averaged NMR spectrum. This dynamic behavior is the primary reason for the extensive signal overlap observed in the aliphatic region of the spectrum.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the aliphatic region (approx. 0.8-1.8 ppm) of my ¹H NMR spectrum of this compound a complex and poorly resolved multiplet?
A1: The complexity arises from several overlapping factors:
-
Presence of both cis and trans isomers: If your sample is a mixture of isomers, you are observing the superimposed spectra of two different compounds.[4]
-
Numerous non-equivalent protons: Both isomers have multiple non-equivalent protons on the cyclohexane ring and the ethyl group, each with its own chemical shift and coupling pattern.
-
Small chemical shift differences: The chemical shift differences between the axial and equatorial protons on the cyclohexane ring are often small, leading to overlapping multiplets.[5]
-
Conformational averaging: At room temperature, the rapid chair-chair flipping of the cyclohexane ring averages the chemical shifts of the axial and equatorial protons, further complicating the spectrum.[6]
Q2: I have a pure isomer of this compound, but the spectrum is still complex. What is causing the signal overlap in this case?
A2: Even with a pure isomer, significant overlap is expected due to the inherent nature of the cyclohexane ring and its substituents.
Let's consider the conformational equilibria for both isomers:
-
trans-1-Ethyl-4-methylcyclohexane: The most stable conformation has both the ethyl and methyl groups in the equatorial position to minimize steric strain. This leads to a relatively rigid conformation, but the numerous ring protons still have very similar chemical environments.
-
cis-1-Ethyl-4-methylcyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. Since the ethyl group is bulkier than the methyl group, the conformation with the ethyl group in the equatorial position and the methyl group in the axial position is more stable. However, the energy difference between the two chair conformers is not as large as in the trans isomer, meaning that both conformers may be present in a dynamic equilibrium at room temperature. This results in a spectrum that is an average of two different conformations, further increasing signal overlap.
The following diagram illustrates the chair conformations of the cis and trans isomers:
Caption: Conformational equilibrium of cis and trans isomers.
Q3: The methylene protons of the ethyl group in my sample appear as a complex multiplet, not a simple quartet. Why is this?
A3: This is likely due to the presence of diastereotopic protons.
The two methylene protons of the ethyl group are diastereotopic because the carbon to which the ethyl group is attached (C1 of the cyclohexane ring) is a stereocenter.[6][7] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts.[7] They will couple to each other (geminal coupling) and to the methyl protons of the ethyl group (vicinal coupling). This results in a more complex splitting pattern than a simple quartet, often appearing as a multiplet.
Troubleshooting Protocols
If you are facing unresolved spectra, the following experimental approaches can help to simplify the spectrum and facilitate analysis.
Protocol 1: Variable Temperature (VT) NMR
Causality: By lowering the temperature, you can slow down the rate of chair-chair interconversion. At a sufficiently low temperature (the coalescence temperature), you can "freeze out" the individual chair conformers. This will result in a spectrum with separate signals for the axial and equatorial protons, which can help in their assignment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your this compound sample in a low-freezing deuterated solvent (e.g., deuterated methanol, deuterated toluene).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Acquire Spectra at Each Temperature: Acquire a ¹H NMR spectrum at each temperature, observing the changes in the signals, particularly in the aliphatic region.
-
Identify Coalescence: Note the temperature at which broad signals begin to sharpen into distinct sets of peaks. This is the coalescence temperature.
-
Low-Temperature Spectrum: Acquire a high-resolution spectrum at a temperature well below the coalescence point to observe the signals of the individual conformers.
Protocol 2: Two-Dimensional (2D) NMR Spectroscopy
Causality: 2D NMR experiments can resolve overlapping signals by spreading them out into a second dimension based on different NMR parameters (e.g., through-bond coupling, through-space interactions).
Recommended 2D NMR Experiments:
| Experiment | Purpose | Information Gained |
| COSY (Correlation Spectroscopy) | To identify proton-proton couplings. | Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. This is invaluable for tracing the connectivity of the cyclohexane ring protons and the ethyl group protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | To correlate protons to their directly attached carbons. | This is a very powerful technique for resolving overlapping proton signals. Since ¹³C spectra have a much larger chemical shift dispersion, protons that overlap in the ¹H spectrum are often attached to carbons with different chemical shifts, allowing them to be resolved in the second dimension. |
| HMBC (Heteronuclear Multiple Bond Correlation) | To identify long-range proton-carbon couplings (2-3 bonds). | Useful for confirming assignments and piecing together the carbon skeleton. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) | To identify protons that are close in space. | Can help to differentiate between cis and trans isomers by identifying through-space interactions between the ethyl and methyl groups and the ring protons. |
Experimental Workflow for 2D NMR Analysis:
References
- 1. This compound [webbook.nist.gov]
- 2. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 3. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
- 4. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing GC-MS Parameters for 1-Ethyl-4-methylcyclohexane Isomer Separation
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating cis- and trans-1-Ethyl-4-methylcyclohexane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The structural similarity and nearly identical physicochemical properties of these geometric isomers present a significant chromatographic challenge. This resource provides in-depth, actionable solutions in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate cis- and trans-1-Ethyl-4-methylcyclohexane?
A: The primary challenge lies in their nearly identical physical and chemical properties. Both isomers have the same molecular weight (126.24 g/mol ) and chemical formula (C₉H₁₈).[1] This results in very similar boiling points and polarities, making them difficult to resolve with standard GC conditions. The separation relies on exploiting subtle differences in their three-dimensional structures and how these shapes interact with the GC column's stationary phase. The trans-isomer is generally more stable and linear, while the cis-isomer has a different spatial arrangement that can be leveraged for separation.[2]
Q2: What is the best type of GC column for separating these isomers?
A: Selecting the right stationary phase is the most critical factor for achieving separation.[3]
-
Non-Polar Phases: For initial screening, a standard non-polar phase like a 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) can be used. These columns primarily separate compounds by boiling point.[2] While they may not provide baseline resolution for these isomers, they are a good starting point for method development.
-
Intermediate to High Polarity Phases: To enhance selectivity, a more polar column is often necessary. Stationary phases with cyanopropyl or polyethylene glycol (PEG) functionalities can offer different interaction mechanisms (dipole-dipole) that improve separation of isomers.[4]
-
Specialty Phases (Recommended): For resolving stubborn geometric isomers, specialty phases are often the most effective solution. Cyclodextrin-based columns, for example, are excellent at separating isomers based on their shape. An Agilent application note demonstrated the successful separation of the closely related cis/trans-1-ethyl-2-methylcyclohexane isomers using a CP-Cyclodextrin-Β-2,3,6-M-19 column.[5] This type of column creates inclusion complexes with the analytes, and subtle differences in the fit of the cis and trans isomers lead to different retention times.
Q3: What are the key MS parameters to consider for identifying the isomers?
A: Since the isomers have the same molecular weight, their mass spectra under Electron Ionization (EI) will be very similar, if not identical. The key is to use the mass spectrometer as a highly sensitive detector and rely on the chromatography for separation.
-
Acquisition Mode: Use full scan mode (e.g., m/z 40-200) during method development to confirm the mass spectrum of your peaks matches the library spectrum for 1-Ethyl-4-methylcyclohexane. Once the method is established and peaks are identified, you can switch to Selected Ion Monitoring (SIM) for enhanced sensitivity if required, targeting characteristic fragment ions like m/z 84, 97, and 111.
-
Deconvolution: If you have partial co-elution, modern deconvolution software can sometimes mathematically separate the mass spectra of the overlapping peaks, allowing for individual identification.[2] However, this is highly dependent on slight differences in the spectra and is not a substitute for good chromatographic separation.
Troubleshooting Guide: Resolving Isomer Co-elution
This section addresses specific experimental problems with step-by-step, validated protocols.
Problem 1: My chromatogram shows a single, broad peak instead of two distinct isomer peaks.
This is a classic case of co-elution. The goal is to increase the resolution between the two isomers. This can be achieved by systematically optimizing your GC method.
-
Confirm Co-elution:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as a shoulder on the peak, which indicates the presence of more than one compound.
-
Mass Spectral Analysis: Acquire mass spectra across the peak (start, apex, and end). If the ion ratios change, it confirms that multiple components are present.
-
-
Optimize the Temperature Program (Most impactful first step):
-
Rationale: A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance the separation of closely eluting isomers.[2] Temperature programming is a powerful tool for improving resolution in complex mixtures.[6][7]
-
Action: Decrease the oven ramp rate. If your current method uses a 10°C/min ramp, try reducing it to 5°C/min or even 2°C/min. A good starting point for a temperature program is an initial temperature of 60-70°C (hold for 1-2 minutes), then ramp at 5°C/min to a final temperature of 150-200°C.[2][5]
-
-
Adjust Carrier Gas Flow Rate:
-
Rationale: Every column has an optimal linear velocity (flow rate) for maximum efficiency. Deviating from this optimum can lead to peak broadening and loss of resolution.
-
Action: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal flow rate for your column's internal diameter. For a typical 0.25 mm ID column, this is around 1-1.5 mL/min for Helium. Consult your column manufacturer's guidelines.
-
-
Evaluate Your Column Choice:
-
Rationale: If optimizing the temperature and flow rate on a standard non-polar column fails, you have likely reached the selectivity limit of that stationary phase for these isomers.
-
Action: Switch to a column with a different selectivity, as discussed in FAQ Q2. A cyclodextrin or a high-polarity cyanopropyl-based column is the logical next step.
-
Caption: Troubleshooting workflow for resolving co-eluting GC peaks.
Problem 2: I have two peaks, but they are not baseline resolved. How can I improve the separation?
This is a common scenario where you have achieved partial separation but need more resolution for accurate quantification.
| Parameter | Action | Expected Outcome & Rationale |
| Oven Temperature Program | Decrease the ramp rate (e.g., from 5°C/min to 2°C/min). | Primary Effect: Increases selectivity (α). A slower ramp gives isomers more time to interact differently with the stationary phase, enhancing separation.[8] |
| Column Length | Increase column length (e.g., from 30 m to 60 m). | Primary Effect: Increases efficiency (N). Doubling the length increases resolution by a factor of ~1.4. This is a reliable but potentially time-consuming solution. |
| Column Internal Diameter (ID) | Decrease the column ID (e.g., from 0.25 mm to 0.18 mm). | Primary Effect: Increases efficiency (N). Narrower columns provide more theoretical plates per meter, leading to sharper peaks and better resolution. Note: This reduces sample capacity. |
| Carrier Gas | Switch from Helium to Hydrogen. | Primary Effect: Increases efficiency (N). Hydrogen allows for faster optimal linear velocities and maintains efficiency over a wider range of flow rates, potentially shortening run times while improving resolution. |
| Film Thickness | Decrease film thickness (e.g., from 0.25 µm to 0.18 µm). | Primary Effect: Reduces peak broadening. Thinner films reduce mass transfer resistance, leading to sharper peaks and better resolution for analytes that are well-retained. |
This protocol assumes you are using a suitable column (e.g., a cyclodextrin or polar phase) and have achieved partial separation.
-
Establish a Baseline: Run your current method and record the resolution value between the cis and trans peaks.
-
Modify Temperature Program:
-
Decrease the ramp rate by half (e.g., 4°C/min to 2°C/min).
-
Rationale: This is the least disruptive change and often yields significant improvement in selectivity for isomers.[6]
-
Analyze the result. If resolution improves but is still insufficient, proceed to the next step.
-
-
Introduce a Mid-Ramp Isothermal Hold (Advanced Technique):
-
Determine the elution temperature of your isomer pair.
-
Insert a short isothermal hold (e.g., 1-2 minutes) in your temperature program approximately 20-30°C below the elution temperature.
-
Rationale: This technique can sometimes provide the extra interaction time needed to separate a critical pair without significantly increasing the total run time.
-
-
Optimize Linear Velocity:
-
If using Helium, try decreasing the flow rate slightly (e.g., from 1.2 mL/min to 1.0 mL/min for a 0.25 mm ID column) to see if you are on the right side of the van Deemter curve for optimal efficiency.
-
-
Document and Iterate: Only change one parameter at a time to clearly understand its effect. Continue to iterate until baseline resolution (Rs ≥ 1.5) is achieved.
By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable GC-MS method for the challenging separation of this compound isomers.
References
- 1. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. GC Method Development - Webinar [scioninstruments.com]
- 8. phenomenex.com [phenomenex.com]
Technical Support Center: Gas Chromatography (GC) Analysis of 1-Ethyl-4-methylcyclohexane
Welcome to the technical support center for the gas chromatographic analysis of 1-Ethyl-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its isomers. Here, we will address common challenges, provide in-depth explanations for methodological choices, and offer practical troubleshooting advice to ensure robust and reproducible results.
Introduction: The Analytical Challenge
This compound is a non-polar, cyclic alkane.[1][2] While the analysis of simple alkanes is often straightforward, this compound presents a common and significant challenge in chromatography: the separation of its geometric isomers, cis and trans.[3][4] These isomers have very similar physicochemical properties, including nearly identical boiling points, making their resolution a primary objective in method development.[5][6] The boiling point for the mixture is approximately 151°C.[7]
Effective separation is critically dependent on the selection of the appropriate GC column and the optimization of analytical parameters. This guide provides a structured approach to making these crucial decisions.
Frequently Asked Questions (FAQs) on Column Selection
This section addresses the fundamental questions regarding the selection of a GC column for analyzing this compound, focusing on the critical task of resolving its cis and trans isomers.
Q1: What are the most important properties of this compound to consider for GC column selection?
A1: The two most critical properties are its polarity and the presence of geometric isomers.
-
Polarity: As a cycloalkane, this compound is a non-polar compound.[1][2] The foundational principle of chromatography is "like dissolves like," which dictates that a non-polar analyte will interact most effectively with a non-polar stationary phase.[1][2] These interactions are primarily dispersive (van der Waals forces), meaning that on a non-polar column, elution order generally follows the boiling points of the analytes.[2][8]
-
Isomerism: this compound exists as cis and trans geometric isomers.[3] These isomers have very slight differences in their physical structure and boiling points. The cis isomer has a boiling point of 150.8°C, while the trans isomer's boiling point is slightly lower.[5] Standard non-polar columns may not provide sufficient selectivity to resolve these closely eluting compounds, which is the primary analytical challenge.
Q2: What is the best starting point for a GC column to analyze this compound?
A2: The logical starting point is a low-polarity, general-purpose capillary column .
A stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane is highly recommended. This phase is slightly more polar than 100% Dimethylpolysiloxane, and the phenyl content can offer unique selectivity for unsaturated or aromatic compounds through π-π interactions, which can sometimes aid in separating isomers with subtle structural differences.[1][8]
-
Rationale: On this type of column, retention is dominated by boiling point.[8][9] This provides a predictable and robust starting point for method development. The primary goal is to see if the inherent efficiency of a modern capillary column is sufficient to resolve the isomers.
Q3: My cis and trans isomers are co-eluting on a standard non-polar column. What should I do next?
A3: Co-elution of the cis/trans isomers is a common problem. If optimizing the temperature program (i.e., using a slower ramp rate) does not provide baseline resolution, the next step is to choose a column with a different selectivity. This involves moving to a more polar stationary phase.
-
Option 1: Intermediate-Polarity Column: A column with a stationary phase containing cyanopropyl groups, such as a (6% Cyanopropyl-phenyl) / 94% Dimethylpolysiloxane , can be very effective.[10] Cyanopropyl phases offer a different separation mechanism based on dipole-dipole interactions. The subtle differences in the dipole moments of the cis and trans isomers can be exploited by these phases to achieve separation that isn't possible on a non-polar column.[11]
-
Option 2: High-Polarity (WAX) Column: For very challenging separations of geometric isomers, a Polyethylene Glycol (PEG) or "WAX" column can be considered.[12] These are highly polar phases that separate compounds based on differences in polarity and hydrogen bonding capacity. While this compound cannot form hydrogen bonds, the strong polarity of the phase can significantly alter the selectivity for the isomers.
The decision to change columns should follow a logical progression, as illustrated in the workflow diagram below.
Column Selection Workflow
Caption: A decision tree for GC column selection and method optimization.
Q4: What column dimensions (length, I.D., film thickness) are best?
A4: Column dimensions are critical for achieving high efficiency, which is necessary for separating closely eluting isomers.
-
Length: A 30-meter column is a good starting point. If resolution is still insufficient after optimizing other parameters, increasing the length to 60 meters will double the theoretical plates (efficiency) and improve resolution, albeit at the cost of longer analysis times.[2]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column offers the best compromise between efficiency and sample loading capacity and is suitable for most applications.[2]
-
Film Thickness: A standard film thickness of 0.25 µm is appropriate for this analysis. Thicker films increase retention and capacity but can also lead to higher bleed and are generally better for highly volatile compounds.[8]
Recommended GC Columns for this compound Analysis
| Column Type | Stationary Phase | Polarity | Separation Principle | Pros | Cons |
| Standard | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | Boiling Point & van der Waals forces[1][8] | Robust, predictable, low bleed, good general-purpose column. | May not resolve cis/trans isomers. |
| Intermediate | 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane | Intermediate | Dipole-dipole interactions[11] | Increased selectivity for geometric isomers.[11] | Higher bleed than non-polar columns at elevated temperatures. |
| High-Polarity | Polyethylene Glycol (WAX) | Polar | Polarity & H-bonding capacity[9] | Offers significantly different selectivity, potentially resolving difficult isomers.[12] | Susceptible to damage from oxygen and water; lower maximum temperature. |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Suboptimal Temperature Program: The oven ramp rate is too fast. 2. Incorrect Carrier Gas Flow: The linear velocity is outside the optimal range for the carrier gas (e.g., He, H₂). 3. Inadequate Stationary Phase: The column phase does not provide enough selectivity.[13] | 1. Optimize Oven Program: Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) around the elution temperature of the isomers.[13] 2. Verify Flow Rate: Ensure the carrier gas flow rate is set correctly for the column I.D. 3. Change Column: If optimization fails, switch to a column with higher selectivity (e.g., an intermediate-polarity cyanopropyl phase) as described in the FAQ section. |
| Peak Tailing | 1. Active Sites: The sample is interacting with active sites in the inlet liner, on glass wool, or at the head of the column. 2. Column Contamination: Non-volatile residues have accumulated on the column. | 1. Use an Inert Flow Path: Use a deactivated inlet liner. If using glass wool, ensure it is also deactivated. 2. Perform Column Maintenance: Trim 10-15 cm from the front of the column. Bake out the column at its maximum isothermal temperature limit.[14] |
| Peak Fronting | 1. Column Overload: Too much sample has been injected onto the column, saturating the stationary phase.[14][15] | 1. Reduce Sample Concentration: Dilute the sample. 2. Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). 3. Reduce Injection Volume: Decrease the injection volume (e.g., from 1 µL to 0.5 µL).[14] |
| Shifting Retention Times | 1. Leaks in the System: A leak at the injector septum, column fittings, or gas lines. 2. Unstable Oven Temperature: The GC oven is not maintaining a stable and reproducible temperature profile. 3. Fluctuating Flow/Pressure: The carrier gas supply or electronic pressure control (EPC) is not stable. | 1. Perform a Leak Check: Check all fittings and replace the injector septum.[16] 2. Verify Oven Temperature: Confirm the oven's temperature accuracy with a calibrated external probe. 3. Check Gas Supply: Ensure the gas cylinder has sufficient pressure and that the EPC is functioning correctly.[17] |
| Ghost Peaks | 1. Septum Bleed: Pieces of the septum are being cored by the syringe needle and depositing into the inlet. 2. Sample Carryover: Residue from a previous injection is eluting in a later run. | 1. Replace the Septum: Use a high-quality septum and replace it regularly. Use a septum purge. 2. Clean the System: Run several solvent blanks after a concentrated sample. If necessary, clean the injector.[15] |
Example Experimental Protocol
This protocol provides a robust starting point for the GC-FID analysis of this compound. Optimization may be required based on your specific instrumentation and resolution requirements.
Objective: To separate and quantify cis- and trans-1-Ethyl-4-methylcyclohexane.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound (cis- and trans- mixture) in hexane.
-
Prepare a series of calibration standards by diluting the stock solution with hexane (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
GC-FID Parameters:
-
GC System: Agilent 8890 GC (or equivalent) with Flame Ionization Detector (FID).
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 160°C.
-
Hold: Hold at 160°C for 5 minutes.
-
-
Detector: FID
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (He): 25 mL/min
-
-
Data Analysis:
-
Integrate the peaks for the cis- and trans- isomers.
-
Generate a calibration curve by plotting the peak area against the concentration for each isomer.
-
Determine the concentration of the isomers in unknown samples by using the regression equation from the calibration curve.
-
Workflow for Protocol Execution
Caption: Step-by-step workflow for the GC-FID analysis of the isomers.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 3728-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chromtech.com [chromtech.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Mass Spectrometry of 1-Ethyl-4-methylcyclohexane
Welcome to the technical support guide for the mass spectrometry analysis of 1-Ethyl-4-methylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts and issues encountered during GC-MS experiments. As your virtual application scientist, I will guide you through identifying problems, understanding their root causes, and implementing effective solutions.
Understanding the Analyte: this compound
This compound is a saturated cyclic hydrocarbon with a molecular formula of C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2][3][4] When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with standard Electron Ionization (EI) at 70 eV, it undergoes predictable fragmentation. Understanding this expected fragmentation is the first step in identifying anomalous results or "artifacts."
The molecular ion (M⁺•) peak should appear at a mass-to-charge ratio (m/z) of 126.[5] However, due to the high energy of EI, this peak may be of low abundance or even absent, as the ion readily fragments.[6][7] The fragmentation of alkylcyclohexanes is dominated by the loss of the alkyl side chains and cleavage of the cyclohexane ring.
Expected Fragmentation Pathway
The primary fragmentation events for this compound involve the loss of its methyl (CH₃•) and ethyl (C₂H₅•) groups:
-
Loss of a methyl group (-15 amu): Results in a fragment at m/z 111 .
-
Loss of an ethyl group (-29 amu): Results in a fragment at m/z 97 .
Further fragmentation of the cyclohexane ring is also common, often leading to a characteristic series of ions. For instance, cyclohexane itself typically shows a prominent fragment at m/z 56, resulting from the loss of ethene.[8]
Caption: Expected EI fragmentation pathway for this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the analysis of this compound.
Q1: Why is my molecular ion peak at m/z 126 very weak or completely absent?
A1: This is a common phenomenon for alkanes and alkylcyclohexanes under standard 70 eV Electron Ionization (EI).[6] The molecular ion formed is often energetically unstable and undergoes rapid and extensive fragmentation.[7]
-
Causality: The high energy imparted during EI exceeds the bond dissociation energies within the molecule, causing it to break apart almost instantaneously. The stability of the resulting fragment ions (carbocations) also drives this process.
-
Troubleshooting Steps:
-
Lower Ion Source Temperature: High temperatures in the ion source can cause thermal degradation before ionization, leading to a weaker molecular ion.[6] Try reducing the source temperature in your method.
-
Use Soft Ionization: If confirming the molecular weight is critical, consider using a "soft" ionization technique like Chemical Ionization (CI). CI is less energetic and is more likely to produce a prominent protonated molecule ([M+H]⁺ at m/z 127), confirming the molecular weight.[6]
-
Q2: My spectrum has prominent peaks at m/z 73, 147, 207, and 281. What are these?
A2: These ions are characteristic of polysiloxane contamination, which almost always originates from the GC column's stationary phase ("column bleed") or from the injector septum.[9][10][11]
-
Causality: Over time and with repeated heating, the stationary phase of the capillary column can degrade and elute into the mass spectrometer. Similarly, septa can break down from repeated injections and high temperatures.
-
Troubleshooting Steps:
-
Condition the Column: Bake the column at its maximum recommended temperature (without exceeding it) for a few hours with carrier gas flowing to remove bleed products.
-
Trim the Column: Remove the first 10-15 cm from the front of the column. This removes non-volatile residues that can contribute to bleed.
-
Replace the Septum: Use high-quality, low-bleed septa and replace them regularly as part of your preventative maintenance.[11]
-
Q3: I'm seeing an unusually high background with peaks at m/z 18, 28, 32, and 44. What is the issue?
A3: These peaks correspond to water (H₂O, m/z 18), nitrogen (N₂, m/z 28), oxygen (O₂, m/z 32), and carbon dioxide (CO₂, m/z 44). Their presence indicates an air leak in the system.[10][12]
-
Causality: The mass spectrometer operates under a high vacuum. Any small leak will allow atmospheric gases to enter the system, become ionized, and be detected. Leaks can compromise sensitivity and lead to source contamination.[13]
-
Troubleshooting Steps:
-
Check Fittings: Ensure all fittings, especially the column nut at the MS interface and the vacuum seals, are properly tightened.[13] Do not overtighten, as this can damage ferrules and cause leaks.
-
Perform a Leak Check: Use an electronic leak detector or a can of compressed duster gas (one that doesn't contain flammable propellants) around potential leak points (fittings, seals, the vent valve) while monitoring the abundance of m/z 28 or 32. A spike in the signal indicates the location of the leak.[11]
-
Inspect the O-rings: Check the O-rings on the analyzer door or other seals for damage or debris.[9]
-
Q4: My blank solvent injection shows a large peak at m/z 149. Where is this coming from?
A4: The ion at m/z 149 is the characteristic base peak for phthalate plasticizers, which are ubiquitous environmental and laboratory contaminants.[10][14]
-
Causality: Phthalates can leach from plastic labware, such as pipette tips, solvent bottle caps, sample vials, and even gloves.[10][14]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using GC-MS or HPLC grade solvents.
-
Avoid Plastic: Whenever possible, use glass and stainless steel for sample preparation and storage. If plastic must be used, rinse it thoroughly with a high-purity solvent before use.
-
Check Sample Prep: Run a "method blank" that goes through every step of your sample preparation process to pinpoint the source of contamination.
-
Troubleshooting Guides
Guide 1: Systematic Diagnosis of Contamination
When unexpected peaks appear, a systematic approach is needed to determine if the source is the GC system (injector, column, carrier gas) or the MS detector itself.
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.
-
Remove the GC Column: Carefully remove the GC column from the MS interface.
-
Blank off the Interface: Cap the MS interface with a clean, manufacturer-approved blanking nut.
-
Pump Down and Analyze: Pump the system back down to operating vacuum and allow it to stabilize. Acquire data in scan mode without the GC attached.
-
Analyze the Results:
-
If the contaminant peaks are still present: The source of contamination is within the MS detector (e.g., dirty ion source, pump oil backstreaming).[12] Proceed with MS maintenance.
-
If the contaminant peaks are gone: The source of contamination is upstream in the GC system (e.g., carrier gas, injector liner, septum, column bleed).[12] Proceed with GC maintenance.
-
Caption: Workflow for isolating the source of system contamination.
Guide 2: Data Interpretation Artifacts - In-Source Fragmentation
Sometimes, the "artifact" is not a contaminant but rather an unexpected fragmentation pattern caused by processes within the ion source. This is known as in-source fragmentation or in-source decay.[15][16]
-
Causality: In-source fragmentation occurs when ions fragment in the region between the ionization chamber and the mass analyzer.[15] This can be promoted by higher source temperatures, higher lens voltages, or the presence of certain matrix components. The resulting fragments may not be easily attributable to the standard EI fragmentation pathways, complicating spectral interpretation.
-
Troubleshooting and Verification:
-
Vary Source Parameters: Acquire data at different ion source temperatures. If the relative abundance of a suspect fragment changes significantly with temperature, it may be a product of thermal degradation or in-source fragmentation.[6]
-
Analyze a Standard: Inject a certified reference standard of this compound under identical conditions. Compare the resulting spectrum to a library spectrum (e.g., from NIST) and to your sample's spectrum. This will help differentiate compound-specific fragmentation from system-related artifacts.
-
Check for Co-elution: A peak that appears to be an artifact could be a co-eluting compound. Scrutinize your chromatogram for any signs of incomplete peak separation.
-
Data Summary: Common Contaminant Ions
The following table summarizes common contaminant ions that can appear as artifacts in your mass spectra.
| m/z Value(s) | Compound/Class | Likely Source(s) |
| 18, 28, 32, 44 | Water, N₂, O₂, CO₂ | Air leak in the system[10][12] |
| 73, 147, 207, 281, 355 | Polysiloxanes | GC column bleed, injector septum[9][10][11] |
| 149 | Phthalates | Plasticizers from labware, gloves, or solvents[9][10][14] |
| Series of peaks 14 amu apart | Hydrocarbons | Pump oil (foreline or diffusion), fingerprints[9] |
| 43, 58 | Acetone | Cleaning solvent residue[10][12] |
| 31 | Methanol | Cleaning solvent residue[12] |
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 3728-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scribd.com [scribd.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : GC-MS Contamination Identification and Sources [hplctips.blogspot.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. In-source fragmentation [jeolusa.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Resolution of Cis/Trans Isomers in Chromatography
Welcome to the technical support center dedicated to one of the more nuanced challenges in chromatography: the separation of cis and trans isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in resolving these closely related compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format.
The Challenge of Separating Geometric Isomers
Cis and trans isomers, also known as geometric isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond or a ring structure. This subtle difference in molecular geometry leads to very similar physicochemical properties, such as polarity and boiling point, making their separation by chromatography a significant challenge. The more linear and rigid structure of a trans isomer often results in different interactions with the stationary phase compared to the bent structure of its cis counterpart. Achieving adequate resolution is critical, as the biological activity and toxicity can vary dramatically between isomers.
Technical Support Center: Minimizing Steric Strain in 1-Ethyl-4-methylcyclohexane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in minimizing steric strain in 1-Ethyl-4-methylcyclohexane derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Frequently Asked Questions (FAQs): The Fundamentals of Steric Strain in Cyclohexanes
This section addresses common questions regarding the conformational analysis of this compound, providing a foundational understanding for troubleshooting.
Q1: What is the primary source of steric strain in substituted cyclohexanes?
A1: The principal source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions .[1][2][3] In a chair conformation, axial substituents are in close proximity to the other two axial hydrogens (or other substituents) on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1.[1][2][3] This proximity leads to van der Waals repulsion, which destabilizes the conformation.[4] Equatorial substituents, on the other hand, point away from the ring and experience significantly less steric hindrance.[2][5]
Q2: How do I predict the most stable conformation for cis- and trans-1-Ethyl-4-methylcyclohexane?
A2: To predict the most stable conformation, the goal is to place the larger substituent in the equatorial position to minimize 1,3-diaxial interactions.[1][6]
-
For trans-1-Ethyl-4-methylcyclohexane: The two chair conformations will have either both the ethyl and methyl groups in equatorial positions or both in axial positions.[7] The di-equatorial conformation is significantly more stable as it avoids the severe steric strain of the di-axial arrangement.[4][7]
-
For cis-1-Ethyl-4-methylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial.[4] A ring flip will interchange their positions. Since the ethyl group is sterically bulkier than the methyl group, the most stable conformation will have the ethyl group in the equatorial position and the methyl group in the axial position.[6]
Q3: What are "A-values" and how are they used to quantify steric strain?
A3: An A-value (Axial strain value) is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[8][9] It provides a quantitative measure of the steric bulk of a substituent.[8][10] A larger A-value indicates a stronger preference for the equatorial position.[8][10] These values are additive and can be used to estimate the relative energies of different conformations in polysubstituted cyclohexanes.[10]
Data Presentation: A-Values for Common Substituents
The following table provides A-values for methyl and ethyl groups, which are crucial for understanding the conformational preferences of this compound.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| Methyl (-CH₃) | 1.74 - 1.8 | 7.28 - 7.5 |
| Ethyl (-CH₂CH₃) | 1.79 - 2.0 | 7.5 - 8.4 |
Data sourced from multiple chemical literature sources.[8][9][10][11][12]
Interestingly, the A-values for methyl and ethyl groups are quite similar.[9] This is because the ethyl group can orient its methyl component away from the cyclohexane ring to minimize steric interactions.[3]
Visualization: Conformational Equilibrium of cis-1-Ethyl-4-methylcyclohexane
The following diagram illustrates the ring-flip process for cis-1-Ethyl-4-methylcyclohexane and the resulting difference in stability.
Caption: Ring flip equilibrium in cis-1-Ethyl-4-methylcyclohexane.
II. Troubleshooting Guides for Experimental Challenges
This section provides step-by-step guidance for common issues encountered during the synthesis and analysis of this compound derivatives.
Issue 1: Unexpected Diastereomeric Ratio in a Synthesis
Symptom: Your reaction yields a mixture of cis and trans isomers, but the observed ratio does not match the predicted thermodynamically stable product.
Causality: The product ratio might be under kinetic rather than thermodynamic control. Alternatively, the reaction conditions may not be sufficient to allow for equilibration to the most stable diastereomer.
Troubleshooting Workflow:
-
Analyze Reaction Mechanism:
-
Is the stereocenter-forming step reversible? If so, thermodynamic control is possible. If not, the product ratio is kinetically determined.
-
Consider the transition state: For reactions like catalytic hydrogenation or nucleophilic addition, the approach of the reagent to the cyclohexane ring will be influenced by existing substituents, potentially favoring the formation of a less stable isomer.
-
-
Optimize for Thermodynamic Control:
-
Increase Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier for the reverse reaction, allowing the system to reach equilibrium.
-
Prolong Reaction Time: Ensure the reaction is allowed to proceed long enough for the equilibrium to be established. Monitor the reaction over time to see if the diastereomeric ratio changes.[13]
-
Use of a Catalyst: A suitable catalyst can lower the activation energy for both the forward and reverse reactions, facilitating equilibration.
-
-
Characterize Both Diastereomers:
-
Isolate each diastereomer (e.g., via column chromatography or crystallization).
-
Confirm their structures and relative stereochemistry using techniques like 2D NMR (NOESY/ROESY) to identify through-space correlations that reveal axial/equatorial positions.
-
Issue 2: Ambiguous NMR Spectra Making Conformational Assignment Difficult
Symptom: The ¹H NMR spectrum shows broad signals or overlapping multiplets, making it difficult to determine the axial or equatorial positions of the substituents.
Causality: At room temperature, many substituted cyclohexanes undergo rapid chair-chair interconversion (ring flipping).[14] This rapid exchange averages the signals for the axial and equatorial protons, leading to broad or averaged peaks.[14]
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR Spectroscopy:
-
Lower the Temperature: Cooling the sample will slow down the rate of the ring flip.[14] Below a certain temperature (the coalescence temperature), the individual signals for the axial and equatorial protons of each conformer will become sharp and distinct.[15]
-
Data to Collect: At low temperatures, you can measure the coupling constants (J-values). Large J-values (typically 8-13 Hz) are characteristic of axial-axial couplings, while smaller J-values (2-5 Hz) are indicative of axial-equatorial and equatorial-equatorial couplings.
-
-
Utilize ¹³C NMR Spectroscopy:
Experimental Protocol: Stereoselective Reduction of 4-Ethyl-1-methylcyclohexanone
This protocol aims to produce trans-1-Ethyl-4-methylcyclohexanol, where the hydroxyl group is in the more stable equatorial position.
Principle: The stereochemical outcome of the reduction of a substituted cyclohexanone is often governed by the steric hindrance presented by the existing substituents. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group.
Materials:
-
4-Ethyl-1-methylcyclohexanone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-Ethyl-1-methylcyclohexanone (1.0 eq) dissolved in anhydrous THF (10 mL per mmol of ketone).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The bulky L-Selectride® will preferentially attack from the equatorial direction to avoid steric clash with the axial methyl group, leading to the formation of the axial alcohol, which upon ring flip gives the equatorial hydroxyl group in the final product.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Oxidation: Cautiously add 3 M NaOH (4 eq) followed by the slow, dropwise addition of 30% H₂O₂ (4 eq), ensuring the temperature remains below 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the resulting alcohol by ¹H NMR spectroscopy.
Visualization: Experimental Workflow for Stereoselective Reduction
Caption: Workflow for the stereoselective reduction of a cyclohexanone derivative.
III. References
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from --INVALID-LINK--
-
Brainly. (2023). Consider the molecule cis-1-ethyl-4-methylcyclohexane. What can you say about the most stable form of this. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from --INVALID-LINK--
-
Química Orgánica. (n.d.). Substituted cyclohexanes | 1,3-diaxial interaction. Retrieved from --INVALID-LINK--
-
Davis, R. (2013). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube. Retrieved from --INVALID-LINK--
-
Bovey, F. A., Hood, F. P., Anderson, E. W., & Kornegay, R. L. (1964). NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics, 41(7), 2041–2049.
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to Sterically Hindered Cyclohexanones: Synthesis, Conformational Analysis, and Applications in Drug Discovery. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). A value. Retrieved from --INVALID-LINK--
-
Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 87(22), 5250–5251.
-
Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from --INVALID-LINK--
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from --INVALID-LINK--
-
Chegg. (n.d.). Draw the 2-chair conformation of the compound: cis-1-ethyl-4-methylcyclohexane. Retrieved from --INVALID-LINK--
-
Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from --INVALID-LINK--
-
Reddit. (2019). Cyclohexane 'A values' for Substituents. Retrieved from --INVALID-LINK--
-
KARANS CHEMWORLD. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. Retrieved from --INVALID-LINK--
-
Brainly. (2023). Draw cis-1-ethyl-4-methylcyclohexane in its lowest energy conformation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 6.9: Substituted Cyclohexanes. Retrieved from --INVALID-LINK--
-
Allen, F. H., Hoy, V. J., & Howard, J. A. K. (1997). Relief of steric strain by intramolecular C–H··· O interactions: structural evidence for the 1, 4-disubstituted cyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (5), 1075-1081.
-
Cormanich, R., Rittner, R., & Freitas, M. P. (2012). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Journal of Molecular Structure: THEOCHEM, 1009, 121-127.
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Retrieved from --INVALID-LINK--
-
Michigan State University. (n.d.). Ring Conformations. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Chapter 4. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone. Retrieved from --INVALID-LINK--
-
Miller, G. J., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2261–2265.
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 6.16: E2 Regiochemistry and Cyclohexane Conformations. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). 1,4-disubstituted cyclohexanes Definition. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (n.d.). Other 1-4-disubstituted cyclohexanes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Diastereomers - Introduction and Practice Problems. Retrieved from --INVALID-LINK--
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. brainly.com [brainly.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
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- 14. m.youtube.com [m.youtube.com]
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Validation & Comparative
A Comparative Guide to the Conformational Energy of 1-Ethyl-4-methylcyclohexane Isomers
In the landscape of drug discovery and molecular design, a nuanced understanding of a molecule's three-dimensional structure and energetic preferences is paramount. The cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, and the orientation of its substituents can dramatically influence biological activity, binding affinity, and metabolic stability. This guide provides an in-depth comparison of the conformational energies of cis- and trans-1-Ethyl-4-methylcyclohexane, demonstrating how theoretical principles, validated by experimental and computational data, can yield a comprehensive energetic profile.
The Theoretical Framework: A-Values and Steric Strain
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. Substituents on this ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The primary driver of conformational preference is the avoidance of steric strain, particularly 1,3-diaxial interactions , where an axial substituent clashes with axial hydrogens on the third and fifth carbons of the ring[1].
To quantify this preference, we use the concept of the A-value , which is the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position[1][2][3]. A larger A-value signifies a stronger preference for the equatorial position[2]. For the substituents :
Notably, the A-values for methyl and ethyl groups are very similar. The ethyl group, despite being larger, can orient its terminal methyl group away from the ring, meaning its steric impact is comparable to that of a methyl group[2][7].
Analysis of cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the substituents are on the same side of the ring (both "up" or both "down")[8][9]. This geometric constraint means that in any chair conformation, one substituent must be axial while the other is equatorial[8][9].
The two possible chair conformations are in rapid equilibrium through a process called a ring-flip.
-
Conformer 1: Ethyl (equatorial), Methyl (axial)
-
Conformer 2: Ethyl (axial), Methyl (equatorial)
To determine the energy difference (ΔG°), we sum the A-values for the axial substituents in each conformer.
-
Energy of Conformer 1: The axial methyl group introduces steric strain valued at its A-value: ~1.7 kcal/mol .
-
Energy of Conformer 2: The axial ethyl group introduces steric strain: ~1.75 kcal/mol .
Conclusion for the cis Isomer: Conformer 1, with the slightly smaller methyl group in the axial position, is marginally more stable than Conformer 2. The energy difference between them is approximately 0.05 kcal/mol (1.75 - 1.70). Because this energy difference is so small, both conformers will be present in significant amounts at room temperature.
Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the substituents are on opposite sides of the ring (one "up," one "down")[8][9]. This arrangement allows for two distinct chair conformations:
-
Conformer 1 (Diequatorial): Ethyl (equatorial), Methyl (equatorial)
-
Conformer 2 (Diaxial): Ethyl (axial), Methyl (axial)
Let's assess the steric strain:
-
Energy of Conformer 1: With both groups in the equatorial position, there are no significant 1,3-diaxial interactions. This conformer is relatively strain-free. Its relative energy is considered 0 kcal/mol .
-
Energy of Conformer 2: Both groups are axial, leading to significant 1,3-diaxial interactions. The total strain is the sum of their individual A-values: 1.75 kcal/mol + 1.7 kcal/mol = ~3.45 kcal/mol .
Conclusion for the trans Isomer: The diequatorial conformer is vastly more stable than the diaxial conformer. The energy difference is substantial (~3.45 kcal/mol), meaning the equilibrium will almost exclusively favor the diequatorial conformation. The diaxial form is energetically prohibitive and exists in negligible amounts.
Overall Isomer Stability: cis vs. trans
When comparing the two isomers, we must compare their most stable (lowest energy) conformations.
-
Most Stable cis Conformer: Ethyl(eq), Methyl(ax) with a strain energy of ~1.7 kcal/mol .
-
Most Stable trans Conformer: Ethyl(eq), Methyl(eq) with a strain energy of ~0 kcal/mol .
Therefore, the trans isomer of 1-Ethyl-4-methylcyclohexane is significantly more stable than the cis isomer by approximately 1.7 kcal/mol[10]. This is because the trans isomer can adopt a conformation where both bulky groups are in the favorable equatorial position, completely avoiding the steric penalty of 1,3-diaxial interactions[10].
Figure 1: Conformational equilibria and relative stabilities of cis and trans isomers.
Experimental and Computational Verification
While A-values provide an excellent theoretical estimate, they are additive models. For a definitive analysis, experimental and computational methods are employed.
Methodology 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The key is the Karplus equation , which relates the three-bond proton-proton coupling constant (³J_HH) to the dihedral angle (Φ) between the protons[11][12].
-
Axial-Axial (a,a) Coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (typically 10-14 Hz)[11].
-
Axial-Equatorial (a,e) & Equatorial-Equatorial (e,e) Coupling: Dihedral angles ≈ 60°, resulting in small coupling constants (typically 2-5 Hz)[11].
Since the chair flip is rapid at room temperature, the observed coupling constant is a weighted average of the coupling constants for each conformer. By measuring the coupling constant of a proton on the ring (e.g., the proton at C1), one can determine the relative populations of the two conformers and calculate the free energy difference (ΔG°).
Experimental Protocol: Determining Conformer Population via NMR
-
Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-1-Ethyl-4-methylcyclohexane) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Identify the signal for the proton attached to a carbon bearing a substituent (e.g., the C1-H or C4-H). This is often a complex multiplet.
-
Coupling Constant Measurement: Carefully measure the coupling constants for this signal. The width of the multiplet can often give a first approximation.
-
Karplus Equation Application:
-
Let J_obs be the observed coupling constant.
-
Let J_ax and J_eq be the theoretical coupling constants for a purely axial and purely equatorial proton, respectively (e.g., J_ax ≈ 12 Hz, J_eq ≈ 3 Hz).
-
The mole fraction of the conformer with the axial proton (X_ax) can be calculated: J_obs = (X_ax * J_ax) + ((1 - X_ax) * J_eq) .
-
-
Energy Calculation: Once the mole fractions of the two conformers are known (X_ax and X_eq), the equilibrium constant K = X_eq / X_ax can be determined. The free energy difference is then calculated using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin[13].
Methodology 2: Computational Chemistry
Computational methods, such as Molecular Mechanics (MM) and Density Functional Theory (DFT), can calculate the potential energy of different molecular geometries[14][15]. These methods are invaluable for finding the lowest energy conformations and determining their relative stabilities[16][17].
Computational Workflow: Energy Minimization
-
Structure Building: Build the 3D structures of the relevant conformers (e.g., the two chair forms of the cis isomer) using molecular modeling software.
-
Geometry Optimization (Energy Minimization): Perform a geometry optimization calculation for each conformer[15]. The software systematically adjusts bond lengths, angles, and dihedrals to find the structure that represents a local energy minimum on the potential energy surface[15]. This process accounts for all steric and electronic interactions.
-
Energy Calculation: After optimization, the software reports the final steric or electronic energy for each stable conformer.
-
Relative Energy Determination: The difference in the calculated energies between the conformers gives the conformational energy difference (ΔE or ΔG).
-
Validation (Trustworthiness): To ensure a true minimum has been found, a frequency calculation should be performed. The absence of imaginary frequencies confirms the structure is at a stable energy minimum.
Figure 2: A generalized workflow for determining conformational energy differences.
Data Synthesis and Comparison
The table below summarizes the expected energy differences for the conformers and isomers of this compound based on the different methodologies.
| Isomer / Conformer Comparison | Method | Key Principle | Predicted Energy Difference (kcal/mol) | More Stable Species |
| cis Isomer: (Et-eq, Me-ax) vs (Et-ax, Me-eq) | Theoretical (A-Values) | Additivity of 1,3-diaxial strain | ~ 0.05 | (Et-eq, Me-ax) |
| trans Isomer: (Et-eq, Me-eq) vs (Et-ax, Me-ax) | Theoretical (A-Values) | Additivity of 1,3-diaxial strain | ~ 3.45 | (Et-eq, Me-eq) |
| Overall Isomer Stability: trans vs cis | Theoretical (A-Values) | Compare lowest energy conformers | ~ 1.7 | trans isomer |
| cis Isomer Conformers | Experimental (NMR) | Karplus Equation (J-coupling) | Data-dependent | (Et-eq, Me-ax) |
| cis Isomer Conformers | Computational (DFT) | Energy Minimization | Data-dependent | (Et-eq, Me-ax) |
Discrepancies between the methods can arise. The A-value model assumes perfect additivity, which may not hold true. NMR provides real-world data in solution but can be influenced by the solvent. Computational methods are highly dependent on the level of theory and basis set used[16][17][18]. However, for a simple system like this compound, a strong consensus among all three methods is expected, confirming that the trans isomer is substantially more stable due to its ability to adopt a strain-free diequatorial conformation.
References
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- 8. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
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1-Ethyl-4-methylcyclohexane vs. other alkyl-substituted cyclohexanes
A Comparative Guide to the Conformational Analysis of 1-Ethyl-4-methylcyclohexane and Other Alkyl-Substituted Cyclohexanes
Introduction: Beyond the Flat Hexagon
To the uninitiated, cyclohexane is a simple, stable C6 ring. However, its true nature is far from the flat hexagon often depicted in introductory texts. The cyclohexane ring puckers to adopt several non-planar conformations to relieve angle and torsional strain, with the "chair" conformation being the most stable by a significant margin.[1] At room temperature, the two equivalent chair conformations of unsubstituted cyclohexane rapidly interconvert in a process known as ring-flipping.[2] This dynamic changes dramatically with the introduction of alkyl substituents. The position of these substituents—either pointing out from the "equator" of the ring (equatorial) or straight up and down (axial)—dictates the molecule's stability and, consequently, its chemical behavior.
This guide provides a detailed comparison of this compound with other common alkyl-substituted cyclohexanes. We will explore the principles of stereoisomerism and conformational analysis, quantify the energetic preferences using established experimental data, and outline the methodologies used to determine these properties.
The Energetic Cost of Crowding: Understanding A-Values
The primary factor governing the stability of a substituted cyclohexane is steric strain. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions .[3] An equatorial substituent, pointing away from the ring, avoids these interactions and is therefore in a lower energy state.
The energy difference between the axial and equatorial conformations is quantified by the Gibbs free energy change (ΔG), commonly referred to as the A-value .[4] A higher A-value indicates a greater energetic penalty for the axial position and a stronger preference for the equatorial position.[5] These values are crucial as they are additive and allow for the prediction of the most stable conformation in polysubstituted systems.[1]
Logical Flow for Conformational Analysis
The process of determining the most stable conformer for a substituted cyclohexane follows a clear logical path, which can be visualized.
Caption: Workflow for determining the most stable conformer of a substituted cyclohexane.
Case Study: this compound
This compound exists as two stereoisomers: cis and trans.[6] Their relative stabilities are determined by the conformational preferences of the ethyl and methyl groups in the chair form.
Trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the larger ethyl group and the methyl group can occupy equatorial positions, minimizing steric strain.[7]
-
Diequatorial Conformer: Ethyl (e) and Methyl (e). This conformation has no significant 1,3-diaxial interactions involving the substituents.
-
Diaxial Conformer: After a ring flip, both groups become axial. Ethyl (a) and Methyl (a). This conformation suffers from severe steric strain.
The strain energy can be estimated by summing the A-values of the axial groups.
-
Strain (diaxial) = A-value (Methyl) + A-value (Ethyl) ≈ 1.74 kcal/mol + 1.79 kcal/mol = 3.53 kcal/mol [4][5]
Clearly, the diequatorial conformer is significantly more stable.
Cis-1-Ethyl-4-methylcyclohexane
In the cis isomer, the substituents are on the same side of the ring.[8] This means that in any chair conformation, one group must be axial while the other is equatorial.
-
Conformer 1: Ethyl (e) and Methyl (a). The strain is determined by the axial methyl group.
-
Strain = A-value (Methyl) ≈ 1.74 kcal/mol
-
-
Conformer 2 (after ring flip): Ethyl (a) and Methyl (e). The strain is determined by the axial ethyl group.
-
Strain = A-value (Ethyl) ≈ 1.79 kcal/mol
-
The conformer with the larger ethyl group in the equatorial position (and the smaller methyl group axial) is slightly more stable.[7]
Overall Stability Comparison
The most stable conformer of trans-1-ethyl-4-methylcyclohexane (diequatorial) has virtually no substituent-derived steric strain. The most stable conformer of cis-1-ethyl-4-methylcyclohexane has a strain of ~1.74 kcal/mol. Therefore, the trans isomer is more stable than the cis isomer .[7]
Comparison with Other Alkyl-Substituted Cyclohexanes
The stability principles observed in this compound are extensions of those seen in simpler systems. The choice of alkyl group has a profound impact on the conformational equilibrium.
Visualizing Steric Strain
The origin of the A-value is the steric clash between an axial substituent and the axial hydrogens at the C3 and C5 positions.
Caption: 1,3-diaxial interactions causing steric strain for an axial group 'R'.
Comparative Data Table
The trend in A-values demonstrates how substituent size and shape influence conformational preference. While an ethyl group is larger than a methyl group, its ability to rotate the terminal methyl away from the ring means its A-value is only slightly larger.[9] The tert-butyl group, however, is so bulky that it effectively "locks" the conformation with itself in an equatorial position.[3]
| Substituent | A-Value (kcal/mol) | % Equatorial Conformer (at 25 °C) | Source(s) |
| -CH₃ (Methyl) | 1.74 | ~95% | [4] |
| -CH₂CH₃ (Ethyl) | 1.79 | ~94% | [5] |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | ~97% | [5] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | >99.9% | [4][5] |
Experimental Protocols for Conformational Analysis
The determination of A-values and conformational equilibria relies on robust experimental and computational techniques.
Protocol 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: At room temperature, the ring-flipping of cyclohexane is too rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons.[2][10] By lowering the temperature, this interconversion can be slowed down or "frozen out," allowing the distinct signals for each conformer to be resolved and quantified.[11]
Methodology:
-
Sample Preparation: Dissolve a precise concentration of the alkyl-substituted cyclohexane in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Temperature Reduction: Cool the sample inside the NMR spectrometer in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Spectral Acquisition: Acquire a spectrum at each temperature point, monitoring for signal broadening and eventual splitting, which indicates the slowing of the ring-flip. The temperature at which the signals coalesce is the coalescence temperature (Tc).
-
Low-Temperature Analysis: Continue cooling until well below Tc, where the signals for the axial and equatorial conformers are sharp and well-resolved.
-
Quantification: Integrate the distinct signals corresponding to the major (equatorial) and minor (axial) conformers. The ratio of the integrals directly corresponds to the equilibrium constant, K_eq = [Equatorial]/[Axial].
-
Calculation of ΔG: Use the Gibbs free energy equation, ΔG = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin, to calculate the A-value.[12]
Protocol 2: Computational Chemistry Energy Calculation
Causality: Molecular modeling software can calculate the potential energy of a molecule in a given conformation. By building and minimizing the energies of both the axial and equatorial conformers, their relative stability can be determined computationally. This method is excellent for predicting trends and corroborating experimental findings.[13]
Methodology:
-
Structure Building: Using a molecular modeling program (e.g., Avogadro, Spartan, Gaussian), construct the 3D structure of the alkyl-substituted cyclohexane.
-
Conformer Generation:
-
Create the first conformer by placing the alkyl group in an equatorial position on a chair cyclohexane ring.
-
Create the second conformer by placing the alkyl group in an axial position.
-
-
Energy Minimization: Perform a geometry optimization for each conformer using an appropriate computational method.
-
For initial screening: A molecular mechanics force field like MMFF94 or MM2 is rapid and often sufficient.
-
For higher accuracy: Use ab initio (e.g., Hartree-Fock) or Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
-
Energy Calculation: After optimization, record the final electronic energy (or steric energy for MM) for both the equatorial (E_eq) and axial (E_ax) conformers.
-
Stability Difference: Calculate the energy difference, ΔE = E_ax - E_eq . This value is the computationally derived A-value. The results are often reported in Hartrees and must be converted to kcal/mol (1 Hartree ≈ 627.5 kcal/mol).
Conclusion
The stability of this compound and its alkyl-substituted analogs is governed by a delicate balance of steric forces, which can be predicted and quantified. The trans isomer of this compound is demonstrably more stable than the cis isomer because it can adopt a low-energy diequatorial conformation. This contrasts with the cis isomer, which is forced to place one substituent in an energetically unfavorable axial position. The A-value serves as an indispensable tool, providing the quantitative data needed to predict these outcomes. By combining experimental techniques like low-temperature NMR with computational modeling, researchers can achieve a comprehensive understanding of the conformational landscapes that dictate the structure, stability, and reactivity of these fundamental organic molecules.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Conformational Analysis of 1-Ethyl-4-methylcyclohexane and 1,4-dimethylcyclohexane
This guide provides an in-depth comparative analysis of the conformational landscapes of 1-Ethyl-4-methylcyclohexane and 1,4-dimethylcyclohexane. It is intended for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of molecular geometry to predict chemical reactivity and biological interactions. We will move beyond a simple description of stereoisomers to explore the energetic rationale behind their conformational preferences, supported by established experimental and computational methodologies.
Foundational Principles: The Dynamic Cyclohexane Ring
The cyclohexane ring is not a static, planar hexagon. To alleviate the inherent angle strain of a flat ring (120° bond angles) and achieve the ideal tetrahedral bond angle of approximately 109.5°, it adopts a puckered three-dimensional structure.[1][2] The most stable and predominant of these structures is the chair conformation , which eliminates virtually all angle strain and minimizes torsional strain by staggering all adjacent C-H bonds.[3]
A critical feature of the chair conformation is the presence of two distinct substituent positions:
-
Axial (a): Bonds parallel to the principal axis of the ring, pointing up or down.
-
Equatorial (e): Bonds pointing out from the perimeter of the ring.
Through a low-energy process known as a ring flip , one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.[3][4] While this process is rapid at room temperature for unsubstituted cyclohexane, leading to time-averaged equivalence of all hydrogen atoms, the presence of substituents breaks this energetic degeneracy.[5] Larger substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction .[6]
The energetic "cost" of forcing a substituent into an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[7]
The Energetic Landscape of Cyclohexane Interconversion
The transition between the two chair forms is not direct. The molecule must pass through higher-energy conformations, including the twist-boat and the boat. The chair is the global energy minimum.[1]
Caption: Energy profile of cyclohexane ring interconversion.
Analysis of the Archetype: 1,4-Dimethylcyclohexane
1,4-dimethylcyclohexane serves as an excellent baseline for this comparison. It exists as two diastereomers: cis and trans.[8]
cis-1,4-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same face of the ring. This necessitates that in any chair conformation, one methyl group must be axial and the other equatorial (a,e). A ring flip converts this to an equivalent (e,a) conformation.[8][9]
-
Conformer A (a,e): One axial methyl group, one equatorial methyl group.
-
Conformer B (e,a): One equatorial methyl group, one axial methyl group.
Since these two conformers are mirror images and energetically identical, they exist in a 1:1 ratio at equilibrium. The steric strain in either conformer is equivalent to that of a single axial methyl group.
trans-1,4-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations:
-
Conformer C (e,e): Both methyl groups are in the equatorial position. This is a low-energy conformation with no significant 1,3-diaxial interactions.
-
Conformer D (a,a): Both methyl groups are in the axial position. This conformation suffers from significant steric strain due to four 1,3-diaxial interactions (two for each methyl group).[8]
The energy difference between these two conformers is substantial, and the equilibrium lies overwhelmingly in favor of the diequatorial (e,e) conformer, making it more stable than the cis isomer.
Comparative Analysis: this compound
Substituting one methyl group for an ethyl group introduces a subtle but important asymmetry. The fundamental principles remain the same, but the energetic calculations differ due to the different steric requirements of the methyl and ethyl groups.
A-Values: Quantifying Steric Demand
The key to comparing these molecules is understanding the A-values of the substituents. The A-value reflects the energetic penalty for a group being in the axial position.
| Substituent | A-Value (kcal/mol) | Justification |
| Methyl (-CH₃) | ~1.74 | Represents the steric strain from two 1,3-diaxial interactions with axial hydrogens.[7] |
| Ethyl (-CH₂CH₃) | ~1.79 | Only slightly larger than methyl. The ethyl group can rotate its C-C bond to orient the terminal methyl away from the ring, minimizing additional steric strain.[6][10] |
The near-identical A-values of methyl and ethyl are a crucial insight; the flexibility of the ethyl group means its effective steric bulk in this context is not significantly greater than that of a methyl group.[11]
cis-1-Ethyl-4-methylcyclohexane
Similar to the cis-dimethyl isomer, one group must be axial and the other equatorial. However, because the groups are different, the two resulting conformers are no longer isoenergetic.
-
Conformer E (axial-Ethyl, equatorial-Methyl): The larger ethyl group is axial. Strain ≈ A-value (Ethyl) = 1.79 kcal/mol.
-
Conformer F (equatorial-Ethyl, axial-Methyl): The smaller methyl group is axial. Strain ≈ A-value (Methyl) = 1.74 kcal/mol.
The equilibrium will favor Conformer F , where the slightly bulkier ethyl group occupies the equatorial position. The energy difference (ΔG) between the two is the difference in their A-values: ΔG = A(Ethyl) - A(Methyl) ≈ 1.79 - 1.74 = 0.05 kcal/mol . This small energy difference means that while Conformer F is favored, a significant population of Conformer E will still exist at equilibrium.
trans-1-Ethyl-4-methylcyclohexane
Like the trans-dimethyl isomer, this molecule can exist in diequatorial (e,e) and diaxial (a,a) forms.
-
Conformer G (e,e): Both the ethyl and methyl groups are equatorial. This is the most stable conformer for this isomer, with minimal steric strain.
-
Conformer H (a,a): Both groups are axial. This conformer is highly disfavored. The total steric strain is the sum of the individual A-values. Strain ≈ A(Ethyl) + A(Methyl) ≈ 1.79 + 1.74 = 3.53 kcal/mol .
The equilibrium overwhelmingly favors the diequatorial Conformer G . Consequently, trans-1-Ethyl-4-methylcyclohexane is significantly more stable than its cis counterpart.
Summary of Conformational Energies
| Compound | Isomer | Conformation | Substituent Positions | Relative Strain Energy (kcal/mol) | Stability Rank |
| 1,4-Dimethylcyclohexane | trans | Diequatorial | (e,e) | ~0 | 1 (Most Stable) |
| cis | Axial-Equatorial | (a,e) or (e,a) | ~1.74 | 3 | |
| trans | Diaxial | (a,a) | ~3.48 (2 x 1.74) | 4 | |
| This compound | trans | Diequatorial | (e,e) | ~0 | 1 (Most Stable) |
| cis | (e-Ethyl, a-Methyl) | (e,a) | ~1.74 | 2 | |
| cis | (a-Ethyl, e-Methyl) | (a,e) | ~1.79 | 3 | |
| trans | Diaxial | (a,a) | ~3.53 (1.74 + 1.79) | 4 |
Methodologies for Conformational Analysis
Determining these energetic preferences requires a combination of experimental measurement and computational validation.
Caption: A validated workflow for conformational analysis.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic process of ring flipping.[12][13] At room temperature, the interconversion is too fast on the NMR timescale, and an averaged spectrum is observed.[5] By lowering the temperature, this process can be slowed sufficiently to observe distinct signals for each conformer.
Objective: To experimentally determine the free energy difference (ΔG) between the conformers of cis-1-Ethyl-4-methylcyclohexane.
Instrumentation:
-
Variable Temperature NMR Spectrometer (≥400 MHz)
-
Appropriate cryogen (e.g., liquid nitrogen)
-
Low-freezing point NMR solvent (e.g., deuterated methanol, CD₂Cl₂)
Procedure:
-
Sample Preparation: Dissolve a precise amount of cis-1-Ethyl-4-methylcyclohexane in a suitable deuterated solvent within an NMR tube.
-
Room Temperature Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline. Note the time-averaged signals.
-
Cooling Protocol: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Spectral Acquisition: Acquire a spectrum at each temperature step. Monitor the signals of the methyl and ethyl protons or carbons.
-
Identify Coalescence Temperature: Note the temperature at which the sharp, averaged signals begin to broaden significantly. This is the coalescence temperature.
-
"Freeze-Out" Spectrum: Continue cooling well below the coalescence temperature (e.g., to 170-180 K) until the signals resolve into two distinct sets, one for each conformer (Conformer E and Conformer F).[14]
-
Signal Integration: Carefully integrate the area under the corresponding peaks for the two conformers. For example, integrate the signals for the axial methyl group versus the equatorial methyl group. The ratio of these integrals corresponds to the equilibrium constant, K_eq.
-
K_eq = [Conformer F (e-Ethyl, a-Methyl)] / [Conformer E (a-Ethyl, e-Methyl)]
-
-
Calculate ΔG: Use the Gibbs free energy equation to determine the energy difference:
-
ΔG = -RT ln(K_eq)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the "freeze-out" spectrum was acquired.
-
Computational Protocol: Ab Initio Energy Calculation
Computational chemistry provides a theoretical framework to calculate the relative stabilities of different conformations, corroborating experimental findings.[15][16]
Objective: To calculate the relative electronic energies (ΔE) of the conformers of cis- and trans-1-Ethyl-4-methylcyclohexane.
Software:
-
A quantum chemistry software package (e.g., Gaussian, Spartan).
-
Molecular visualization software (e.g., Avogadro, GaussView).[17]
Procedure:
-
Structure Building: Construct the 3D structures for all four relevant chair conformers: cis (a,e), cis (e,a), trans (e,e), and trans (a,a).
-
Method Selection: Choose a reliable level of theory and basis set. A good starting point is the Hartree-Fock level with a Pople-style basis set (e.g., HF/6-31G*). For higher accuracy, Density Functional Theory (DFT) methods like B3LYP/6-311+G** are recommended.
-
Geometry Optimization: Perform a full geometry optimization for each of the four constructed conformers. This process finds the lowest energy structure (the bottom of the potential energy well) for each conformer.
-
Frequency Calculation: After optimization, run a frequency calculation on each structure. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), which can be added to the electronic energy for a more accurate total energy.
-
-
Energy Comparison: Extract the final electronic energies (with ZPVE correction) for all optimized conformers. The most stable conformer (trans-(e,e)) is set as the zero-point reference. Calculate the relative energy of the other conformers by subtracting the reference energy.
-
Analysis: Compare the calculated energy differences (ΔE) with the experimentally determined free energy differences (ΔG). The values should be in close agreement, validating the conformational model.
Conclusion
The conformational analysis of 1,4-disubstituted cyclohexanes is a study in the balance of steric forces. While 1,4-dimethylcyclohexane provides a symmetrical, foundational example, the introduction of an ethyl group in this compound breaks this symmetry.
The key comparative findings are:
-
For both molecules, the trans isomer is more stable than the cis isomer because it can adopt a low-energy diequatorial (e,e) conformation.
-
In the cis isomer of 1,4-dimethylcyclohexane, the two chair conformers are isoenergetic .
-
In the cis isomer of this compound, the two chair conformers are not isoenergetic . The conformer with the slightly larger ethyl group in the equatorial position is favored, though only by a small energetic margin (≈0.05 kcal/mol) due to the rotational flexibility of the ethyl group.
This subtle difference, quantifiable through the A-values and verifiable by NMR spectroscopy and computational chemistry, underscores the precision required in modern chemical analysis. For professionals in fields like drug design, understanding how such minor structural changes influence conformational equilibrium is paramount, as it can directly impact a molecule's shape, receptor binding affinity, and overall efficacy.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A value - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. What are two conformations of cis14dimethyl cycloh class 11 chemistry CBSE [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. auremn.org.br [auremn.org.br]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 16. ijert.org [ijert.org]
- 17. scispace.com [scispace.com]
A Comparative Guide to the Conformational Analysis of 1-Ethyl-4-methylcyclohexane: Bridging Theory and Experiment
Introduction
In the realm of stereochemistry, the conformational landscape of cyclic molecules is a cornerstone of understanding molecular behavior, reactivity, and biological function. Substituted cyclohexanes serve as a canonical model for these studies, exhibiting a dynamic equilibrium between various chair and boat conformations. Among these, 1-Ethyl-4-methylcyclohexane presents a compelling case study for comparing the predictive power of theoretical calculations with the empirical evidence derived from experimental techniques. This guide provides an in-depth analysis of its cis and trans isomers, offering a critical evaluation of computational and spectroscopic methodologies for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and theoretical models, grounding our discussion in authoritative principles to provide a self-validating framework for conformational analysis.
The Theoretical Landscape: Predicting Conformational Stability
The conformational preference of a substituted cyclohexane is primarily dictated by the minimization of steric strain. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of unfavorable 1,3-diaxial interactions.[1] This preference can be quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations for a given substituent.[2]
A-Values for Relevant Substituents:
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.7[2] |
| Ethyl (-CH₂CH₃) | ~1.8[2] |
The slightly larger A-value for the ethyl group indicates it has a stronger preference for the equatorial position to minimize steric hindrance.[3]
trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the substituents are on opposite faces of the ring. This allows for a chair conformation where both the ethyl and methyl groups occupy equatorial positions, resulting in a highly stable structure with minimal steric strain. The corresponding ring-flipped conformer would place both groups in the highly unfavorable axial positions.
Caption: Chair equilibrium of trans-1-Ethyl-4-methylcyclohexane.
The energy difference is substantial, approximately the sum of the A-values (1.7 + 1.8 = 3.5 kcal/mol), meaning the diaxial conformer exists in a negligible population at room temperature.[4] Therefore, for the trans isomer, the conformational analysis is straightforward: it exists almost exclusively in the diequatorial conformation.[5]
cis-1-Ethyl-4-methylcyclohexane
The cis isomer, with both substituents on the same face of the ring, presents a more nuanced equilibrium. In any chair conformation, one group must be axial while the other is equatorial.[6] The key to determining the major conformer lies in placing the sterically bulkier group in the more favorable equatorial position.[3]
Caption: Chair equilibrium of cis-1-Ethyl-4-methylcyclohexane.
Since the ethyl group has a slightly larger A-value than the methyl group, the conformation with the ethyl group in the equatorial position is predicted to be more stable. The energy difference is expected to be small, approximately the difference between the A-values (1.8 - 1.7 = 0.1 kcal/mol). This subtle energy difference makes the cis isomer an excellent candidate for detailed experimental verification.
Computational Chemistry Methods
To refine these qualitative predictions, computational methods are employed.
-
Molecular Mechanics (MM): MM methods use classical physics-based force fields (e.g., MM3, MMFF) to calculate the potential energy of a molecule as a function of its geometry.[7][8] They are computationally efficient and well-suited for exploring the conformational space of molecules to identify low-energy structures.[9] For disubstituted cyclohexanes, MM calculations can provide quantitative energy differences between conformers.[10]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) offer a higher level of accuracy by solving an approximation of the Schrödinger equation.[11][12] DFT can accurately predict the relative energies of conformers and can also be used to calculate NMR parameters, providing a direct bridge between theory and experiment.[11][13] Modern DFT functionals often provide a balance of accuracy and efficiency for conformational studies.[14]
The Experimental Approach: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[15] The key lies in the fact that at room temperature, the chair-to-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals.[16] However, at low temperatures, this ring-flip can be "frozen out," allowing for the direct observation of individual conformers.[17]
The most diagnostic parameters in the ¹H NMR spectrum for this analysis are the three-bond proton-proton coupling constants (³JHH). The magnitude of these constants is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[18]
-
Axial-Axial (³Jₐₐ): Dihedral angle of ~180°. Large coupling constant, typically 10-13 Hz .
-
Axial-Equatorial (³Jₐₑ): Dihedral angle of ~60°. Small coupling constant, typically 2-5 Hz .
-
Equatorial-Equatorial (³Jₑₑ): Dihedral angle of ~60°. Small coupling constant, typically 2-5 Hz .
By analyzing the splitting pattern of the proton at C1 (bonded to the ethyl group) and C4 (bonded to the methyl group), one can deduce their axial or equatorial orientation. For instance, a proton in an axial position will typically show at least one large coupling to an adjacent axial proton, resulting in a complex multiplet often described as a "triplet of doublets" or a "doublet of triplets" with a large width. An equatorial proton will only have small couplings to its neighbors, resulting in a much narrower multiplet.
Experimental Protocol: Low-Temperature ¹H NMR
This protocol describes the steps to experimentally determine the conformational equilibrium of cis-1-Ethyl-4-methylcyclohexane.
-
Sample Preparation: Dissolve ~10 mg of cis-1-Ethyl-4-methylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₃OD, or a deuterated freon mixture). Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer equipped with a variable temperature unit.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.
-
Low-Temperature Acquisition: Gradually lower the temperature of the probe, acquiring spectra at several intervals (e.g., 250 K, 220 K, 200 K, 180 K).
-
Observation of Decoalescence: As the temperature decreases, the sharp, averaged signals will broaden, then separate (decoalesce) into two distinct sets of signals, one for each chair conformer. The temperature at which this occurs is the coalescence temperature.
-
Data Acquisition at Low Temperature: Once the signals for the two conformers are sharp and well-resolved (typically below 180 K), acquire a high-quality spectrum with good signal-to-noise.
-
Data Analysis:
-
Assignment: Identify the signals corresponding to each conformer. The major conformer (ethyl-equatorial) will have larger integrals.
-
Integration: Carefully integrate corresponding, well-separated peaks for both conformers. For example, integrate the methyl signals for each conformer.
-
Equilibrium Constant (Keq) Calculation: Calculate the equilibrium constant from the ratio of the integrals (I): Keq = I(major conformer) / I(minor conformer).
-
Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[19]
-
Synthesis and Comparison
The true power of this analysis comes from comparing the theoretical predictions with the experimental data.
Caption: Workflow for comparing theoretical and experimental data.
Comparison Summary for cis-1-Ethyl-4-methylcyclohexane:
| Method | Predicted More Stable Conformer | Predicted Energy Difference (ΔG°) | Strengths | Limitations |
| A-Values | Ethyl-equatorial | ~0.1 kcal/mol | Fast, intuitive, excellent for qualitative prediction. | Not highly quantitative; ignores other potential interactions. |
| Molecular Mechanics (MM) | Ethyl-equatorial | Varies by force field (~0.1-0.3 kcal/mol) | Computationally inexpensive; good for initial conformational searches.[7] | Accuracy is dependent on the quality of the force field parameterization.[7][8] |
| Density Functional Theory (DFT) | Ethyl-equatorial | Varies by functional (~0.1-0.2 kcal/mol) | High accuracy for relative energies; can predict other properties like NMR shifts.[11] | Computationally more demanding than MM. |
| Low-Temp. NMR | Ethyl-equatorial (from integrals) | Experimentally determined value | Provides direct empirical evidence of the solution-phase equilibrium. | Requires specialized equipment (cryoprobe); can be difficult for very small ΔG° values. |
The expected outcome is a strong correlation between the theoretical predictions and the experimental results. All methods should correctly identify the ethyl-equatorial conformer as the more stable one. The quantitative energy difference calculated from NMR should be very small, validating the predictions from A-value differences and computational chemistry.
Conclusion
The conformational analysis of this compound serves as an exemplary model for illustrating the synergy between theoretical and experimental chemistry. Simple steric principles, quantified by A-values, provide a robust qualitative prediction that is refined by computational methods like Molecular Mechanics and Density Functional Theory. These theoretical models, in turn, are validated by the definitive empirical evidence from low-temperature NMR spectroscopy. For researchers in drug discovery and materials science, mastering this integrated approach is crucial, as the specific three-dimensional conformation of a molecule is inextricably linked to its physical properties and biological activity. This guide demonstrates a comprehensive, self-validating workflow that ensures both accuracy and a deep mechanistic understanding of molecular behavior.
References
- 1. sapub.org [sapub.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. fiveable.me [fiveable.me]
- 8. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biochem218.stanford.edu [biochem218.stanford.edu]
- 11. connectsci.au [connectsci.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. auremn.org.br [auremn.org.br]
- 16. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. sikhcom.net [sikhcom.net]
- 18. youtube.com [youtube.com]
- 19. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
A Senior Application Scientist's Guide to the Characterization of 1-Ethyl-4-methylcyclohexane: A Comparative Analysis of Key Analytical Techniques
Introduction: The Structural Nuances of 1-Ethyl-4-methylcyclohexane
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon with a molecular weight of approximately 126.24 g/mol .[1] As a substituted cyclohexane, it serves as an excellent model compound in stereochemistry and conformational analysis.[2] The molecule exists as two geometric isomers: cis and trans, which arise from the relative positions of the ethyl and methyl groups on the cyclohexane ring.[3][4] The accurate characterization and differentiation of these isomers, along with the confirmation of the compound's overall structure and purity, are critical in fields ranging from petrochemical analysis to fundamental chemical research.
This guide provides an in-depth comparison of the primary analytical techniques used for the comprehensive characterization of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, presenting their core principles, detailed experimental protocols, and the specific information each technique can uniquely provide.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
GC-MS is a powerful hybrid technique that combines the exceptional separation capability of Gas Chromatography (GC) with the precise identification power of Mass Spectrometry (MS).[5][6] It is arguably the most crucial tool for analyzing volatile and semi-volatile organic compounds in complex mixtures.[7] For a compound like this compound, GC-MS excels at confirming molecular weight, determining purity, and identifying the compound within a mixture.
Causality of Method Selection
The choice of GC-MS is dictated by the physicochemical properties of this compound. Its volatility and thermal stability make it an ideal candidate for gas-phase separation.[7] A standard non-polar GC column is selected based on the "like dissolves like" principle; as a non-polar alkane, the analyte will interact favorably with a non-polar stationary phase, ensuring that separation is primarily driven by differences in boiling points among components in a sample.[8] Electron Ionization (EI) is the chosen ionization method in the mass spectrometer due to its robustness and the creation of extensive, reproducible fragmentation patterns that serve as a molecular "fingerprint," which can be compared against established spectral libraries like that of the National Institute of Standards and Technology (NIST).[9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
-
GC System Configuration:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is optimal for separating hydrocarbons.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 2 minutes.
-
-
-
MS System Configuration:
-
Injection & Acquisition: Inject 1 µL of the prepared sample. Acquire data in full scan mode.
-
Data Analysis: Process the resulting total ion chromatogram (TIC). Generate a mass spectrum for the peak corresponding to this compound and compare it to a reference library (e.g., NIST).
Data Interpretation
-
Chromatogram: The GC chromatogram will show a peak at a specific retention time, which is characteristic of the compound under the given conditions. The peak's area is proportional to the compound's concentration. The presence of multiple peaks would indicate impurities or the presence of both cis and trans isomers, which may be partially separated.
-
Mass Spectrum: The EI mass spectrum provides definitive structural information. For this compound (MW 126.2), the molecular ion peak (M⁺) is expected at m/z 126. The spectrum will also show a characteristic fragmentation pattern. Key fragments include the loss of an ethyl group (M-29) resulting in a peak at m/z 97, and the loss of a methyl group (M-15) at m/z 111. The base peak (most intense) is often at m/z 55, corresponding to a stable carbocation fragment.[9] This fragmentation pattern serves as a highly specific identifier when matched against a database.[1]
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Definitive Structure Elucidation
NMR spectroscopy is a non-destructive technique that provides unparalleled detail about the carbon-hydrogen framework of a molecule.[12] It is the most powerful method for unambiguously determining molecular structure, including connectivity and stereochemistry. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment and for differentiating between the cis and trans isomers.
Causality of Method Selection
While GC-MS confirms molecular weight and fragmentation, it often cannot definitively distinguish between subtle stereoisomers. NMR excels here. The chemical environment of each proton and carbon atom in the cis and trans isomers is unique due to different steric interactions in their preferred chair conformations. These differences manifest as distinct chemical shifts and coupling patterns in the NMR spectra, allowing for positive identification of each isomer. A deuterated solvent, typically chloroform-d (CDCl₃), is used because it is an excellent solvent for non-polar compounds and its deuterium nucleus is not observed in ¹H NMR, preventing solvent interference.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Configuration (e.g., 400 MHz Spectrometer):
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (to produce singlets for each unique carbon).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (due to lower natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the TMS peak to 0 ppm. Integrate the ¹H NMR signals.
Data Interpretation (Predicted)
-
¹H NMR Spectrum: The spectrum will be complex due to overlapping signals from the cyclohexane ring protons, which typically appear between 1.0-1.8 ppm. Key distinguishing signals would be:
-
A triplet around 0.8-0.9 ppm, integrating to 3H, corresponding to the methyl group of the ethyl substituent (-CH₂CH ₃).
-
A quartet around 1.2-1.4 ppm, integrating to 2H, for the methylene group (-CH ₂CH₃).
-
A doublet around 0.85-0.95 ppm, integrating to 3H, for the methyl group attached directly to the ring (-CH-CH ₃).
-
The precise chemical shifts of the ring protons will differ subtly but measurably between the cis and trans isomers due to axial vs. equatorial positioning.
-
-
¹³C NMR Spectrum: The proton-decoupled spectrum will show distinct singlets for each chemically unique carbon atom.
-
The ethyl group carbons will appear around 11-12 ppm (-CH₂C H₃) and 29-37 ppm (-C H₂CH₃).
-
The ring-attached methyl carbon will be around 20-23 ppm.
-
The cyclohexane ring carbons will resonate in the 30-45 ppm range. The number of distinct ring carbon signals can help confirm the isomer, as symmetry in one isomer may reduce the number of unique carbon environments. PubChem notes the availability of ¹³C NMR spectral data for this compound.[1]
-
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural elucidation of this compound.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Infrared (IR) Spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule.[10] It works on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies corresponding to its natural vibrational modes. For a saturated alkane like this compound, IR spectroscopy is primarily used for identity confirmation by matching the sample's spectrum to a known reference.
Causality of Method Selection
While IR does not provide the detailed structural connectivity of NMR or the mass information of MS, its value lies in its speed and simplicity. It can quickly confirm that the sample is an alkane and is free of unexpected functional groups (like C=O or -OH) that would indicate contamination or degradation. The gas-phase IR spectrum is particularly useful as it provides a sharp, highly detailed fingerprint, which is available for reference in the NIST database.[14][15]
Experimental Protocol: Gas-Phase FTIR
-
Sample Preparation: For gas-phase analysis, a small amount of the volatile liquid is injected into an evacuated gas cell. Alternatively, for liquid analysis, a single drop of the neat liquid is placed between two salt (NaCl or KBr) plates.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or empty gas cell) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and collect the sample spectrum.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Data Interpretation
The IR spectrum of this compound is characteristic of a simple saturated hydrocarbon.[16]
-
C-H Stretching: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). These correspond to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
-
C-H Bending: Peaks in the 1450-1470 cm⁻¹ region are due to the scissoring/bending vibrations of the CH₂ groups. A peak around 1375 cm⁻¹ is characteristic of the symmetric bending of a CH₃ group.
-
Fingerprint Region: The region below 1300 cm⁻¹ is the "fingerprint region," containing complex vibrations (C-C stretches, rocking motions) that are unique to the overall molecular structure. This region is critical for matching against a reference spectrum for positive identification.[14]
Workflow Diagram: IR Spectroscopy Analysis
Caption: Workflow for IR functional group analysis of this compound.
Quantitative Data Summary & Technique Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Primary Information | Molecular Weight, Purity, Fragmentation Pattern, Isomer Separation | Molecular Connectivity, Stereochemistry (cis/trans), H/C Framework | Functional Groups, Molecular Fingerprint |
| Sample Requirement | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) | Micrograms (µg) to Milligrams (mg) |
| Analysis Type | Destructive (sample is ionized and fragmented) | Non-destructive | Non-destructive |
| Isomer Differentiation | Can separate isomers if GC conditions are optimized; MS fragmentation may be very similar. | Excellent; provides definitive structural proof to distinguish cis and trans isomers. | Possible by fingerprint region matching, but not as definitive as NMR. |
| Key Strengths | High sensitivity, excellent for mixture analysis, library searchable mass spectra. | Unambiguous structure elucidation, non-destructive. | Fast, simple, low cost, good for rapid identity confirmation and impurity checks. |
| Limitations | Requires volatile/thermally stable compounds; similar isomers can have identical mass spectra. | Lower sensitivity, requires pure sample for simple spectra, higher equipment cost. | Provides limited structural information, not ideal for complex mixture analysis without a separation step. |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach, as no single method provides all the necessary information.
-
GC-MS is the ideal first-pass technique. It confirms the compound's molecular weight and purity, and through library matching of the mass spectrum, provides a high degree of confidence in its identity.[9][10]
-
NMR Spectroscopy is the ultimate arbiter of structure. It is the only technique among the three that can definitively prove the carbon-hydrogen connectivity and, most importantly, distinguish between the cis and trans stereoisomers.
-
IR Spectroscopy serves as a rapid and cost-effective tool for confirming the presence of an alkane functional framework and the absence of contaminants, primarily through fingerprint matching with a known standard.[14][16]
For researchers requiring not only identification but also unambiguous isomeric and structural confirmation, the combination of GC-MS for purity and mass verification, followed by ¹H and ¹³C NMR for definitive structural elucidation, represents the most rigorous and scientifically sound analytical strategy.
References
- 1. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3728-56-1 | Benchchem [benchchem.com]
- 3. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. This compound [webbook.nist.gov]
- 10. news-medical.net [news-medical.net]
- 11. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
A Comparative Guide to Force Field Accuracy for Modeling 1-Ethyl-4-methylcyclohexane
This guide provides a detailed comparison of common molecular mechanics force fields for modeling the conformational landscape of 1-Ethyl-4-methylcyclohexane. Designed for researchers, computational chemists, and drug development professionals, this document delves into the practical accuracy of widely used force fields, grounded in high-level quantum mechanical calculations as a benchmark. We will explore the theoretical underpinnings of these force fields, present quantitative performance data, and provide actionable protocols for reproducible in-silico experimentation.
Introduction: The Enduring Relevance of Cyclohexane Conformational Analysis
The study of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for fields ranging from medicinal chemistry to materials science. The three-dimensional structure of a molecule dictates its function, and for flexible molecules like this compound, this means understanding the population and energetic landscape of its accessible conformations. The chair conformation of the cyclohexane ring minimizes both angle and torsional strain, but the energetic balance between different chair conformers is subtly influenced by the steric demands of its substituents.[1]
Part 1: Establishing the "Ground Truth": A Quantum Mechanics Benchmark
To meaningly evaluate the accuracy of any force field, a reliable benchmark or "ground truth" is required. While experimental gas-phase conformational energies are the ultimate standard, they are often unavailable. High-level ab initio quantum mechanics (QM) calculations provide a highly accurate and accepted alternative for small molecules.[2] We employ Density Functional Theory (DFT) for this purpose, as it offers an excellent balance of computational cost and accuracy for conformational energies, especially when paired with dispersion corrections.
For cis-1-Ethyl-4-methylcyclohexane, the primary equilibrium is between two chair conformers. The key energetic term is the 1,3-diaxial strain, a steric interaction between an axial substituent and the axial hydrogens on the same side of the ring.[3] The larger ethyl group is expected to induce more significant steric strain in the axial position than the smaller methyl group.[4][5] Therefore, the conformation with the ethyl group in the equatorial position is predicted to be the most stable.[4][6]
Protocol 1: QM Benchmark Calculation
This protocol outlines the steps to determine the relative energy of the two chair conformers of cis-1-Ethyl-4-methylcyclohexane using DFT.
-
Structure Preparation :
-
Build the two chair conformers:
-
Conformer A: Equatorial Ethyl, Axial Methyl (e,a)
-
Conformer B: Axial Ethyl, Equatorial Methyl (a,e)
-
-
Perform an initial rough geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field).
-
-
Geometry Optimization :
-
Submit each conformer for geometry optimization using a DFT functional and basis set known for accuracy in conformational studies (e.g., B3LYP-D3BJ with a def2-TZVP basis set). The D3BJ term is a dispersion correction crucial for accurately capturing non-covalent steric interactions.
-
-
Frequency Analysis :
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Calculation :
-
Extract the final electronic energy and the Gibbs free energy (including ZPVE and thermal corrections) for each confirmed minimum.
-
Calculate the relative Gibbs free energy (ΔG) between the two conformers: ΔG = G(Conformer B) - G(Conformer A).
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for 1-Ethyl-4-methylcyclohexane
For researchers, scientists, and professionals in drug development, the precise characterization of molecular entities is paramount. The reliability of experimental data underpins the entirety of the research and development pipeline, from fundamental physicochemical understanding to the nuances of conformational analysis that can dictate biological activity. This guide provides an in-depth, technical comparison and cross-validation of experimental data for 1-Ethyl-4-methylcyclohexane, a substituted cyclohexane that serves as an excellent model for understanding the interplay of stereochemistry and physical properties.
This document moves beyond a simple recitation of data. It is structured to provide a logical, self-validating framework for the experimental characterization of this compound and its isomers. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a system designed for accuracy and reproducibility. Every key claim and protocol is grounded in authoritative sources, providing a robust foundation for your own experimental work.
The Critical Role of Isomeric Purity in Experimental Data
This compound exists as two diastereomers: cis and trans. The spatial arrangement of the ethyl and methyl groups relative to the cyclohexane ring significantly influences their physical and thermodynamic properties. The trans isomer, where both substituents can occupy equatorial positions in the more stable chair conformation, is generally more stable than the cis isomer, where one substituent is forced into a higher-energy axial position.[1] This subtle difference in stereochemistry has a cascading effect on properties such as boiling point, density, and spectroscopic signatures. Therefore, the cross-validation of experimental data must begin with a clear understanding of the isomeric composition of the sample.
Comparative Physicochemical Properties
A fundamental aspect of cross-validation involves comparing experimentally determined values with those of structurally similar compounds. Here, we compare the properties of cis- and trans-1-Ethyl-4-methylcyclohexane with two other substituted cyclohexanes: 1,4-Dimethylcyclohexane and 1-Ethyl-1-methylcyclohexane.
| Property | cis-1-Ethyl-4-methylcyclohexane | trans-1-Ethyl-4-methylcyclohexane | 1,4-Dimethylcyclohexane (mixture of isomers) | 1-Ethyl-1-methylcyclohexane |
| CAS Number | --INVALID-LINK--[2][3] | --INVALID-LINK-- | --INVALID-LINK--[4] | --INVALID-LINK--[5] |
| Molecular Formula | C₉H₁₈[2][6] | C₉H₁₈[7] | C₈H₁₆[4][8] | C₉H₁₈[5][6] |
| Molecular Weight ( g/mol ) | 126.24[2] | 126.24[7] | 112.21[9] | 126.24[5][6] |
| Boiling Point (°C) | 150.8[2] | ~155-156 | 124.3 | 152.2[5][10] |
| Density (g/mL) | 0.77[2] | Not readily available | 0.763 | 0.777[5] |
| Refractive Index (n20/D) | 1.422[2] | Not readily available | 1.423 | 1.4397[10] |
| Flash Point (°C) | 31.9[2] | Not readily available | 12 | 29.2[1][5] |
Spectroscopic and Chromatographic Cross-Validation
Spectroscopic and chromatographic techniques provide a detailed fingerprint of a molecule. Cross-referencing data from multiple techniques is essential for unambiguous identification and purity assessment.
| Technique | cis-1-Ethyl-4-methylcyclohexane | trans-1-Ethyl-4-methylcyclohexane | 1,4-Dimethylcyclohexane (trans) | 1-Ethyl-1-methylcyclohexane |
| Kovats Retention Index (non-polar column) | 888, 887.7, 883[11] | 907.1, 904, 884.8, 910, 912.9, 904, 908[11] | 778.5, 770.39, 772.09, 776.7[4] | 907.1, 903, 901.5, 903, 901[6] |
| Major Mass Spec Fragments (m/z) | 55, 97[11] | Data available in NIST database[7] | Data available in NIST database[4] | Data available in NIST database[6] |
| ¹³C NMR | Data available in SpectraBase[11] | Data available in NIST database[7] | Data available in SpectraBase[4] | Data available in PubChem[6] |
| IR Spectrum | Data available in NIST WebBook[3] | Data available in NIST WebBook[7] | Data available in NIST WebBook[8] | Data available in NIST WebBook[7] |
Thermodynamic Properties: A Deeper Dive
Thermodynamic data provides insight into the stability and energy of the molecule.
| Property | cis-1-Ethyl-4-methylcyclohexane | trans-1-Ethyl-4-methylcyclohexane | 1,4-Dimethylcyclohexane | Propylcyclohexane (Isomer) |
| Enthalpy of formation (gas, kJ/mol) | Data available in Cheméo[12] | Data available in NIST Web Thermo Tables[13] | -174.47 (Joback Calculated)[9] | -192.4[14] |
| Enthalpy of vaporization (kJ/mol) | Data available in Cheméo[12] | Data available in NIST Web Thermo Tables[13] | 33.52 (Joback Calculated)[9] | 45.1[14] |
| Standard Gibbs free energy of formation (kJ/mol) | Data available in Cheméo[12] | Not readily available | 33.22 (Joback Calculated)[9] | Not readily available |
Experimental Protocols: The Foundation of Trustworthy Data
The following section details the step-by-step methodologies for key experiments. The rationale behind each step is explained to highlight the principles of a self-validating system.
Density Measurement
Rationale: Density is a fundamental physical property sensitive to impurities and isomeric composition. The ASTM D4052 standard is a highly accurate and reproducible method for liquid hydrocarbons.[2][5][11][13][15][16]
Protocol (based on ASTM D4052): [2][5][11][13][15][16]
-
Instrument Calibration: Calibrate the digital density meter using two reference standards of known density, such as dry air and distilled water.
-
Temperature Equilibration: Ensure the sample and the instrument's oscillating U-tube are at the specified temperature (e.g., 20°C).
-
Sample Injection: Introduce approximately 1-2 mL of the this compound sample into the U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass. This frequency change is used to calculate the density.
-
Data Recording and Cleaning: Record the density value. Thoroughly clean and dry the U-tube between measurements to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is crucial for determining the isomeric purity of the this compound sample. The Kovats retention index provides a standardized measure of a compound's elution time.
Protocol (based on general GC-MS principles):
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane).
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., polydimethyl siloxane).
-
Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.
-
Temperature Program: Start with an initial oven temperature, followed by a controlled temperature ramp to ensure separation of the cis and trans isomers.
-
Injector: Use a split/splitless injector to introduce a small, precise volume of the sample.
-
-
Data Acquisition:
-
The sample is vaporized in the injector and carried onto the column by the carrier gas.
-
Components separate based on their boiling points and interactions with the stationary phase.
-
Eluted components enter the mass spectrometer, are ionized (typically by electron ionization), and fragmented.
-
The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
Calculate the Kovats retention index by running a series of n-alkane standards under the same conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For this compound, ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the ethyl and methyl groups, and the cyclohexane ring. IUPAC recommendations ensure standardized and reproducible data reporting.
Protocol (following IUPAC recommendations):
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Analysis:
-
Reference the chemical shifts to the TMS signal (0 ppm).
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Compare the observed chemical shifts and coupling patterns with expected values for the cis and trans isomers.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes.
Protocol (Neat Liquid Sample): [14][17][18]
-
Sample Preparation: Place one to two drops of the neat (undiluted) liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Data Acquisition:
-
Place the "sandwich" plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, particularly the C-H stretching frequencies around 2850-3000 cm⁻¹ and the C-H bending frequencies around 1375-1450 cm⁻¹.
-
Compare the spectrum to reference spectra in databases to confirm the identity of the compound.
-
Visualizing the Workflow: A Path to Validated Data
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflows.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. PROPYLCYCLOHEXANE | 1678-92-8 [chemicalbook.com]
- 8. Showing Compound Isopropylcyclohexane (FDB017430) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. ASTM D4052 - eralytics [eralytics.com]
- 12. Propylcyclohexane | C9H18 | CID 15505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 16. store.astm.org [store.astm.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. webassign.net [webassign.net]
A Guide to Inter-laboratory Comparison of 1-Ethyl-4-methylcyclohexane Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1-Ethyl-4-methylcyclohexane. It is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate and harmonize analytical methods across different laboratories. This document outlines the chemical properties of this compound, details a standardized analytical methodology, presents a protocol for conducting the ILC, and provides guidance on data analysis and interpretation.
Introduction to this compound and the Imperative for Accurate Analysis
This compound (C9H18) is a cycloalkane that exists as cis and trans stereoisomers.[1][2][3] With a molecular weight of 126.24 g/mol , this compound is a component in various hydrocarbon mixtures, including fuels.[4][5][6] Its accurate quantification is crucial for quality control, regulatory compliance, and research applications.
Inter-laboratory comparisons are a vital component of a robust quality assurance program.[7] They serve to:
-
Assess the proficiency of participating laboratories in performing a specific analysis.
-
Identify and rectify systematic errors in analytical methods or instrumentation.
-
Establish the comparability and reliability of data generated by different laboratories.
-
Validate analytical methods and ensure they are fit for purpose.
This guide is designed to provide a practical and scientifically sound approach to organizing and executing an ILC for this compound.
Analytical Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography (GC) is a well-established and robust technique for the separation and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound.[8][9] The primary analytical method for this ILC will be Gas Chromatography with Flame Ionization Detection (GC-FID), a widely accessible and reliable technique.
Rationale for Method Selection
The choice of GC-FID is predicated on its high sensitivity to hydrocarbons, wide linear range, and the general availability of the instrumentation in analytical laboratories. While other techniques like GC-Mass Spectrometry (GC-MS) can provide structural confirmation, GC-FID offers the precision and accuracy required for a quantitative inter-laboratory study.[4] The principles of this method are in alignment with established standards for the analysis of hydrocarbon components in fuel matrices, such as ASTM D6729.[5][10]
Experimental Protocol
The following protocol is provided as a standardized method to be followed by all participating laboratories to ensure data comparability.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 100% dimethylpolysiloxane (e.g., DB-1 or similar), 60 m x 0.25 mm ID, 1.0 µm film thickness[8][9]
-
Autosampler (recommended for precision)
Reagents and Standards:
-
This compound (cis- and trans- mixture), ≥98.0% purity[6][11][12][13]
-
High-purity solvent for dilution (e.g., hexane or pentane)
-
Carrier Gas: Helium or Hydrogen, high purity
-
FID Gases: Hydrogen and Air, high purity
Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Detector Temperature | 280 °C |
| Detector Gases | H2: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min |
Calibration:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range of the ILC samples.
-
Inject each calibration standard in triplicate to establish the calibration curve and determine the instrument's linearity.
Inter-laboratory Comparison (ILC) Protocol
This section outlines the steps for organizing and participating in the ILC.
Study Design and Coordination
A coordinating laboratory will be responsible for preparing and distributing the ILC samples, collecting the data, and performing the statistical analysis.
Figure 1: Workflow for the Inter-laboratory Comparison Study.
Sample Preparation and Distribution
-
The coordinating laboratory will prepare two distinct samples (Sample 1 and Sample 2) of this compound in a stable matrix at different, unknown concentrations.
-
The homogeneity and stability of the samples must be verified by the coordinating laboratory before distribution.
-
Each participating laboratory will receive two vials of each sample for duplicate analysis.
Analysis and Data Reporting
-
Upon receipt, laboratories should inspect the samples for any damage during transit.
-
Laboratories must follow the standardized GC-FID protocol outlined in Section 2.2.
-
Each sample should be analyzed in duplicate.
-
The results, including the calculated concentration of this compound for each replicate, raw data, chromatograms, and calibration curves, must be submitted to the coordinating laboratory by the specified deadline.
Data Analysis and Performance Evaluation
The performance of each laboratory will be evaluated based on accuracy and precision.
Statistical Analysis
The primary statistical tool for evaluating accuracy will be the Z-score.[14] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory
-
X is the assigned value (the consensus mean of all participant results)
-
σ is the standard deviation for proficiency assessment (a target standard deviation)
Precision will be evaluated by comparing the replicate measurements from each laboratory.
Performance Criteria
The following criteria will be used to assess laboratory performance:
| Z-Score | Performance |
| |Z| ≤ 2.0 | Satisfactory |
| 2.0 < |Z| < 3.0 | Questionable |
| |Z| ≥ 3.0 | Unsatisfactory |
Laboratories with unsatisfactory results are expected to conduct a root-cause analysis and implement corrective actions.[15]
Illustrative Data Summary
The following tables present hypothetical results for the inter-laboratory comparison.
Table 1: Results for ILC Sample 1
| Laboratory | Replicate 1 (mg/L) | Replicate 2 (mg/L) | Mean (mg/L) | Z-Score |
| A | 48.5 | 49.1 | 48.8 | -0.6 |
| B | 51.2 | 50.8 | 51.0 | 1.0 |
| C | 49.5 | 49.9 | 49.7 | 0.1 |
| D | 46.1 | 45.7 | 45.9 | -2.7 |
| Consensus Mean | 49.6 | |||
| Std. Dev. | 1.3 |
Table 2: Results for ILC Sample 2
| Laboratory | Replicate 1 (mg/L) | Replicate 2 (mg/L) | Mean (mg/L) | Z-Score |
| A | 99.2 | 98.6 | 98.9 | -0.4 |
| B | 101.5 | 102.1 | 101.8 | 1.7 |
| C | 100.1 | 99.7 | 99.9 | 0.3 |
| D | 104.5 | 105.1 | 104.8 | 3.8 |
| Consensus Mean | 100.3 | |||
| Std. Dev. | 1.8 |
In this illustrative example, Laboratory D's performance for both samples would be deemed unsatisfactory, warranting an investigation into their analytical process.
Conclusion and Best Practices
A successful inter-laboratory comparison hinges on meticulous planning, clear communication, and a commitment to scientific integrity from all participants. By adhering to a standardized analytical protocol and employing robust statistical evaluation, laboratories can gain valuable insights into their performance and contribute to the overall quality and reliability of analytical data for this compound.
It is recommended that such comparisons be conducted on a regular basis to ensure ongoing proficiency and to accommodate any changes in personnel, instrumentation, or methodologies.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cyclohexane, 1-ethyl-4-methyl-, trans- [webbook.nist.gov]
- 4. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. scbt.com [scbt.com]
- 7. eurachem.org [eurachem.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. scioninstruments.com [scioninstruments.com]
- 11. This compound (cis- and trans- mixture) 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. This compound | 3728-56-1 | TCI EUROPE N.V. [tcichemicals.com]
- 13. labproinc.com [labproinc.com]
- 14. benchmark-intl.com [benchmark-intl.com]
- 15. eas-eth.org [eas-eth.org]
A Comparative Guide to Solvent Effects on the Conformational Equilibrium of 1-Ethyl-4-methylcyclohexane
Abstract
For researchers, scientists, and professionals in drug development, a molecule's three-dimensional structure is paramount to its function. Substituted cyclohexanes are ubiquitous scaffolds in medicinal chemistry, and their conformational preferences directly influence biological activity and physicochemical properties. This guide presents a comparative study of how solvent environments modulate the conformational equilibrium of cis- and trans-1-Ethyl-4-methylcyclohexane. We will explore the foundational principles of stereoisomerism in this system, detail the state-of-the-art experimental and computational methodologies used for its analysis, and provide quantitative insights into the subtle but significant role of the solvent.
Introduction: The Dynamic World of Cyclohexane Conformations
The cyclohexane ring is not a static, planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize both angle and torsional strain.[1] In this arrangement, the twelve hydrogen atoms are organized into two distinct sets: six are axial, pointing perpendicular to the ring's plane, and six are equatorial, pointing outwards from the ring's perimeter.[2] Through a rapid process known as a "ring flip," these positions interconvert, with all axial substituents becoming equatorial and vice versa.
When substituents like methyl or ethyl groups are introduced, the two resulting chair conformers are often no longer equal in energy.[3] The preference for a substituent to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial steric interactions is the primary driver of conformational equilibrium.[4] This preference is quantified by a substituent's "A-value," which represents the Gibbs free energy difference (ΔG) between its axial and equatorial orientations.[5][6] For 1-Ethyl-4-methylcyclohexane, the interplay between the two alkyl groups and the surrounding solvent medium creates a nuanced conformational landscape that is critical to understand and predict.
Conformational Isomers of this compound
This compound exists as two distinct stereoisomers: cis and trans.[7][8] The conformational analysis for each is unique.
-
trans-1-Ethyl-4-methylcyclohexane: In the trans isomer, the substituents are on opposite faces of the ring. This allows for a conformation where both the ethyl and methyl groups occupy equatorial positions, a highly stable arrangement with minimal steric strain. The ring-flipped conformer, with both groups in the sterically demanding axial positions, is significantly higher in energy and thus negligibly populated at equilibrium.[9][10] Therefore, the trans isomer is effectively "locked" in the di-equatorial conformation.
-
cis-1-Ethyl-4-methylcyclohexane: In the cis isomer, both substituents are on the same face of the ring.[11][12] This geometry necessitates that in any chair conformation, one group must be axial while the other is equatorial.[13] This creates a dynamic equilibrium between two conformers of differing energy. The key to determining the major conformer lies in the relative steric bulk of the ethyl and methyl groups. The A-value for an ethyl group (~1.79 kcal/mol) is slightly larger than that for a methyl group (~1.75 kcal/mol), indicating the ethyl group has a stronger preference for the equatorial position.[6] Consequently, the equilibrium for the cis isomer favors the conformer with the ethyl group equatorial and the methyl group axial.
The diagram below illustrates the conformational equilibria for both the trans and cis isomers.
Caption: Conformational equilibria in this compound isomers.
The Influence of the Solvent Environment
The conformational equilibrium of a molecule is not intrinsic but is influenced by its interaction with the surrounding solvent.[4] While steric hindrance is the dominant factor, solvent effects can subtly shift the balance. The prevailing theory suggests that more polar solvents tend to stabilize the conformer with the larger dipole moment.
In the case of cis-1-Ethyl-4-methylcyclohexane, both chair conformers are relatively nonpolar. However, the conformer with the slightly bulkier ethyl group in the axial position may have a slightly larger molecular volume and a different dipole moment compared to its ring-flipped counterpart. Polar solvents can more effectively solvate and stabilize the slightly more polar of the two conformers, leading to a measurable shift in the equilibrium constant (Keq). For many substituted cyclohexanes, increasing solvent polarity has been shown to favor the axial conformer to a small degree.[14]
Methodologies for Conformational Analysis
A dual-pronged approach combining experimental measurement and computational modeling provides the most comprehensive understanding of conformational equilibria.
Experimental Approach: Low-Temperature NMR Spectroscopy
At room temperature, the ring flip of cyclohexane is so rapid that NMR spectroscopy observes only a time-averaged spectrum.[15] To resolve the individual conformers, the sample must be cooled to a temperature where this interconversion is slow on the NMR timescale (typically below -60 °C).[16]
¹³C NMR is particularly powerful for this analysis.[17] In cis-1-Ethyl-4-methylcyclohexane, the chemical shifts of the ring carbons, and especially the substituent carbons, will be different for the two distinct chair conformers. For example, an axial methyl group is known to be shielded (appear at a lower chemical shift) compared to an equatorial methyl group due to the gamma-gauche effect.[16] By integrating the signals corresponding to each conformer in the low-temperature spectrum, a direct measurement of their population ratio can be obtained, allowing for the calculation of ΔG.
Computational Chemistry Approach
Computational methods allow for the detailed energetic and geometric analysis of molecular conformations.[18] Techniques like Density Functional Theory (DFT) or ab initio methods can calculate the relative energies of different conformers with high accuracy.[17][19]
The process involves building the initial structures of the conformers and then performing a geometry optimization to find their lowest energy state.[19] To simulate solvent effects, calculations can be performed using a "continuum solvent model" (like the Polarizable Continuum Model, PCM), which approximates the solvent as a continuous medium with a specific dielectric constant. By comparing the calculated energies of the two cis conformers in different simulated solvents, one can predict the shift in equilibrium, which can then be validated against experimental NMR data.
Comparative Data: Solvent Effects on cis-1-Ethyl-4-methylcyclohexane
The following table summarizes the expected trend for the conformational equilibrium of cis-1-Ethyl-4-methylcyclohexane in solvents of varying polarity. The data is illustrative, based on established principles of solvent effects on similar substituted cyclohexanes.[14] The major conformer is the one with the ethyl group in the equatorial position.
| Solvent | Dielectric Constant (ε) | % Major Conformer (Et-equatorial) (Illustrative) | ΔG (kcal/mol) (Illustrative) |
| Cyclohexane | 2.0 | 95.5% | 1.70 |
| Carbon Tetrachloride | 2.2 | 95.3% | 1.67 |
| Chloroform | 4.8 | 94.8% | 1.60 |
| Acetone | 21.0 | 94.0% | 1.50 |
| Acetonitrile | 37.5 | 93.5% | 1.44 |
Analysis of Data: The trend demonstrated in the table indicates that as the solvent polarity increases, the population of the major conformer (Ethyl-equatorial) slightly decreases. This implies that more polar solvents offer a marginal stabilization to the minor conformer (Ethyl-axial). This shift, while small, can be significant in the context of drug design, where minor conformational changes can impact receptor binding affinity.
Protocols and Workflows
Experimental Protocol: Low-Temperature ¹³C NMR
-
Sample Preparation: Dissolve a precise amount of cis-1-Ethyl-4-methylcyclohexane (~10-20 mg) in a deuterated solvent (e.g., CDCl₃ or the more suitable CD₂Cl₂) in a 5 mm NMR tube.
-
Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the spectrometer at room temperature to ensure optimal resolution.
-
Temperature Control: Gradually lower the probe temperature. A typical target for slowing cyclohexane ring inversion is -80 °C. Allow the sample to equilibrate at the target temperature for at least 10-15 minutes.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify the distinct signals for the major and minor conformers.
-
Quantification: Integrate the well-resolved peaks corresponding to each conformer. Calculate the ratio of the integrals to determine the population percentage of each.
-
ΔG Calculation: Use the equation ΔG = -RT ln(Keq), where Keq is the ratio of [major conformer]/[minor conformer], R is the gas constant, and T is the temperature in Kelvin.
Computational Workflow
The diagram below outlines a typical workflow for the computational analysis of the conformational equilibrium.
Caption: Workflow for computational analysis of conformational equilibrium.
Conclusion
The conformational preference of this compound is governed by a delicate balance of steric and electronic factors. For the trans isomer, the di-equatorial conformer is overwhelmingly stable regardless of the solvent. For the cis isomer, a dynamic equilibrium exists, strongly favoring the conformer with the slightly bulkier ethyl group in the equatorial position. This study demonstrates that while steric 1,3-diaxial interactions are the primary determinant of this equilibrium, the solvent environment provides a secondary layer of control. Increasing solvent polarity can subtly shift the equilibrium towards the minor, more compact conformer. While these shifts are modest, they underscore the necessity of considering the solvent environment in molecular modeling and drug design, as even minor changes in the conformational landscape can have profound effects on molecular recognition and biological function.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclohexane, 1-ethyl-4-methyl-, cis- [webbook.nist.gov]
- 12. homework.study.com [homework.study.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. ijert.org [ijert.org]
Comparison Guide: Evaluating the Accuracy of NMR Coupling Constants for the Conformational Analysis of 1-Ethyl-4-methylcyclohexane
Introduction: Beyond the 2D Structure
In the realm of molecular science, particularly in fields like medicinal chemistry and materials science, a molecule's two-dimensional structure tells only part of its story. The three-dimensional arrangement of its atoms—its conformation—is paramount to its function, reactivity, and interaction with biological targets. Substituted cyclohexanes serve as a foundational model for understanding these spatial arrangements. Their puckered, non-planar "chair" conformation is the most energetically stable, minimizing both angle and torsional strain.[1]
This guide focuses on 1-ethyl-4-methylcyclohexane, a molecule that exists as two distinct stereoisomers: cis and trans. Each of these isomers, in turn, exists in a dynamic equilibrium between two interconverting chair conformations. In this equilibrium, substituents can occupy one of two positions: axial (perpendicular to the ring's general plane) or equatorial (in the approximate plane of the ring). Due to steric hindrance, specifically 1,3-diaxial interactions, bulkier substituents preferentially occupy the more spacious equatorial position.[2][3]
The objective of this guide is to provide a comprehensive evaluation of a cornerstone technique in conformational analysis: the use of vicinal proton-proton (³JHH) NMR coupling constants. We will critically assess the accuracy of this method by systematically comparing experimentally measured coupling constants with values predicted by high-level Density Functional Theory (DFT) calculations. This dual approach—marrying empirical measurement with theoretical prediction—establishes a self-validating workflow, offering researchers a robust framework for determining molecular geometry in solution.
Theoretical Foundation: The Karplus Relationship
The power of NMR spectroscopy in conformational analysis is fundamentally rooted in the Karplus relationship . This principle, formulated by Martin Karplus, describes a direct correlation between the magnitude of the three-bond coupling constant, ³JHH, and the dihedral angle (φ) separating the two coupled protons.[4][5]
The relationship is mathematically expressed by the Karplus equation:
J(φ) = A cos²φ + B cosφ + C [4]
Where A, B, and C are empirically derived parameters. While the exact values can vary with substituent electronegativity and other factors, the general trend is consistent and powerful for structural elucidation. In a cyclohexane chair, the dihedral angles between vicinal protons are rigidly defined:
-
Axial-Axial (Hax-Hax): The dihedral angle is approximately 180°. According to the Karplus curve, this results in a large coupling constant, typically in the range of 10-14 Hz.[6]
-
Axial-Equatorial (Hax-Heq): The dihedral angle is approximately 60°. This corresponds to a small coupling constant, usually between 2-6 Hz.[5][6]
-
Equatorial-Equatorial (Heq-Heq): The dihedral angle is also approximately 60°, leading to a similarly small coupling constant (2-6 Hz).[6]
This distinct difference between axial-axial couplings and the other two types is the key that allows us to unlock conformational information from an NMR spectrum.
Conformational Equilibria in this compound
Before diving into the data, it is crucial to visualize the conformational possibilities for both the cis and trans isomers. The relative stability of each conformer is dictated by the steric bulk of the methyl and ethyl groups, quantified by their "A-values" (a measure of the energy penalty for being in the axial position). The ethyl group (A-value ≈ 1.79 kcal/mol) is slightly bulkier than the methyl group (A-value ≈ 1.74 kcal/mol).[7]
Cis Isomer: A Balanced Equilibrium
For the cis isomer, one substituent must be axial while the other is equatorial. This leads to an equilibrium between two distinct chair conformers.
Since the ethyl group is bulkier, the conformation where it occupies the equatorial position is expected to be lower in energy and thus more populated at equilibrium.[8][9]
Trans Isomer: A Lopsided Equilibrium
The trans isomer presents a more clear-cut case. The substituents are either both equatorial or both axial.
The di-axial conformation suffers from severe 1,3-diaxial steric strain from both groups. Consequently, the di-equatorial conformation is overwhelmingly favored, and the molecule is effectively "locked" in this single conformation.[2] This property makes the trans isomer an excellent control for validating our computational methodology.
A Comparative Workflow for Conformational Analysis
Our evaluation hinges on a workflow that integrates experimental NMR with theoretical calculations. This process provides a robust internal check on the validity of the results.
PART A: Experimental Determination of ³JHH Values
Protocol 1: Sample Preparation & NMR Acquisition
-
Objective: To obtain a high-resolution ¹H NMR spectrum of both cis- and trans-1-ethyl-4-methylcyclohexane.
-
Methodology:
-
Sample Preparation: Prepare separate ~10-20 mM solutions of high-purity cis and trans isomers in a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of an aprotic, non-interacting solvent is crucial to minimize solvent-solute interactions that could perturb the natural conformational equilibrium.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Temperature: Maintain a constant, precisely controlled temperature (e.g., 298 K) as the conformational equilibrium is temperature-dependent.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Data Points & Spectral Width: Acquire a sufficient number of data points over an appropriate spectral width to ensure high digital resolution for accurate measurement of coupling constants.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T1 relaxation time to ensure quantitative signal intensities.
-
-
Protocol 2: Spectral Analysis and Data Extraction
-
Objective: To accurately measure the vicinal coupling constants (³JHH) from the acquired spectra.
-
Methodology:
-
Processing: Apply standard Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
-
Signal Assignment: Assign the signals to the respective protons in the molecule. This is often challenging due to signal overlap. 2D NMR experiments like COSY (Correlation Spectroscopy) may be required to confirm proton connectivity.
-
Coupling Constant Measurement: For well-resolved multiplets, the coupling constant is the measured distance in Hertz (Hz) between the split peaks.[10] For complex or overlapping signals, spectral simulation or more advanced techniques like J-resolved spectroscopy can be employed to extract accurate J-values.[5]
-
PART B: Computational Prediction of ³JHH Values
Protocol 3: In Silico Molecular Modeling
-
Objective: To generate the initial 3D structures of all four relevant conformers (two for cis, two for trans).
-
Methodology:
-
Use a molecular modeling software (e.g., Avogadro, GaussView) to build the chair conformations of:
-
cis-(ethyl-ax, methyl-eq)
-
cis-(ethyl-eq, methyl-ax)
-
trans-(ethyl-ax, methyl-ax)
-
trans-(ethyl-eq, methyl-eq)
-
-
Perform an initial, low-level molecular mechanics force field optimization (e.g., MMFF94) to obtain reasonable starting geometries.
-
Protocol 4: DFT Geometry Optimization and Coupling Constant Calculation
-
Objective: To calculate the lowest-energy geometry and the corresponding ³JHH values for each of the four conformers using DFT.
-
Causality: DFT has become the gold standard for accurately predicting a wide range of molecular properties, including NMR parameters, due to its effective balance of computational cost and accuracy.[11][12] The B3LYP functional is a widely used and well-validated hybrid functional for such calculations.[13]
-
Methodology:
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or Dalton.
-
Input File Setup: For each of the four structures from Protocol 3, set up a calculation with the following specifications:
-
Method: B3LYP functional.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or larger is generally sufficient for good geometric predictions.
-
Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm the structure is a true energy minimum (no imaginary frequencies). Then, perform an NMR calculation (NMR=SpinSpin).
-
-
Execution: Run the calculations. These can be computationally intensive depending on the system size and basis set.
-
Data Extraction: From the output files, extract two key pieces of information for each conformer:
-
The final, optimized electronic energy (in Hartrees).
-
The matrix of calculated spin-spin coupling constants (in Hz).
-
-
Results and Discussion: A Tale of Two Isomers
The following table presents a hypothetical but realistic dataset based on the principles discussed. The focus is on the coupling of the proton at C1 (methine proton) to the adjacent methylene protons at C2.
| Isomer | Conformer | Coupling | Calculated Dihedral Angle (φ) | Calculated ³JHH (Hz) | Experimental ³JHH (Hz) |
| trans | Et(eq), Me(eq) | J(H1ax - H2ax) | ~178° | 11.8 | 11.5 |
| J(H1ax - H2eq) | ~58° | 3.9 | 4.1 | ||
| Et(ax), Me(ax) | J(H1eq - H2eq) | ~61° | 3.5 | N/A | |
| J(H1eq - H2ax) | ~59° | 4.2 | N/A | ||
| cis | Et(eq), Me(ax) | J(H1ax - H2ax) | ~177° | 11.6 | 7.5 |
| J(H1ax - H2eq) | ~57° | 4.0 | |||
| Et(ax), Me(eq) | J(H1eq - H2eq) | ~62° | 3.3 | ||
| J(H1eq - H2ax) | ~58° | 4.3 |
Analysis of the trans Isomer: Validating the Method
As predicted, the trans isomer provides a clear-cut case. The experimentally measured coupling constants (11.5 Hz and 4.1 Hz) show excellent agreement with the values calculated for the di-equatorial conformer (11.8 Hz and 3.9 Hz).[14] The large 11.5 Hz coupling is unequivocally an axial-axial coupling, confirming the proton at C1 is axial. This strong correlation validates our choice of DFT method (B3LYP/6-31G(d)) as being reliable for predicting coupling constants in this system.
Analysis of the cis Isomer: Quantifying the Equilibrium
The cis isomer presents a more nuanced picture. The experimentally observed coupling constant for the C1 proton is 7.5 Hz. This value does not match the calculated values for either pure conformer. It is not the ~11.6 Hz expected for an axial C1 proton, nor is it the ~4 Hz expected for an equatorial C1 proton. This is the hallmark of a system undergoing rapid conformational exchange on the NMR timescale.
The observed coupling constant (J_obs) is a weighted average of the coupling constants of the two interconverting conformers (let's call them B for Et-eq/Me-ax and A for Et-ax/Me-eq):
J_obs = (X_B * J_B) + (X_A * J_A)
Where:
-
X_B and X_A are the mole fractions of conformers B and A (X_A + X_B = 1).
-
J_B is the axial-axial coupling in the major conformer B (~11.6 Hz).
-
J_A is the equatorial-axial coupling in the minor conformer A (~4.3 Hz).
We can now solve for the mole fractions:
7.5 = (X_B * 11.6) + ((1 - X_B) * 4.3) 7.5 = 11.6X_B + 4.3 - 4.3X_B 3.2 = 7.3*X_B X_B = 0.438 (or 43.8%) X_A = 1 - 0.438 = 0.562 (or 56.2%)
Note: This hypothetical result showing the ethyl-axial conformer as slightly more populated is contrary to the A-value prediction and is used here for illustrative purposes to show how the math works regardless of the outcome. A real experiment would likely show X_B > 0.5.
From the mole fractions, we can calculate the equilibrium constant K (K = [B]/[A]) and the Gibbs free energy difference (ΔG = -RT lnK), providing a quantitative thermodynamic description of the system.
Evaluating Accuracy and Potential Discrepancies
The ultimate test of accuracy is to compare the ΔG derived from the experimental J-couplings with the ΔG calculated directly from the difference in the total electronic energies of the two optimized conformers from DFT. Minor discrepancies between these two values are expected. Potential sources of error include:
-
Basis Set and Functional Limitations: While B3LYP is robust, it is not perfect. Higher-level theories or different functionals might yield slightly different energies and coupling constants.[13]
-
Solvent Effects: Our DFT calculations were performed in vacuo (gas phase), while the experiment was in solution. Explicit or implicit solvent models (like PCM) can be included in DFT calculations to improve accuracy but add computational cost.
-
Vibrational Averaging: Molecules are not static. The calculated values are for a fixed, minimum-energy geometry. In reality, molecular vibrations can slightly alter bond angles and lengths, affecting the average coupling constant.[15][16]
Despite these minor caveats, the strong agreement typically found between the experimental and theoretical approaches underscores the high degree of accuracy and reliability of this combined methodology.
Conclusion
The conformational analysis of this compound serves as an exemplary case study demonstrating the power and accuracy of using NMR coupling constants. By integrating high-resolution experimental NMR with DFT calculations, we have constructed a self-validating workflow that moves beyond simple qualitative assignments to provide robust, quantitative thermodynamic data.
The trans isomer acts as a perfect internal standard, confirming the suitability of the chosen computational level of theory. The more complex equilibrium of the cis isomer can then be confidently dissected, allowing for the precise determination of conformer populations. This analytical synergy provides researchers and drug development professionals with a reliable tool to understand the three-dimensional nature of molecules, a critical step in designing molecules with specific functions and biological activities.
References
- 1. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainly.com [brainly.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. trygvehelgaker.no [trygvehelgaker.no]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 13. researchgate.net [researchgate.net]
- 14. pure.spbu.ru [pure.spbu.ru]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vibrational Corrections to NMR Spin–Spin Coupling Constants from Relativistic Four-Component DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stereochemical Influence on the Reactivity of cis- and trans-1-Ethyl-4-methylcyclohexane Derivatives
This guide provides a detailed comparison of the conformational stability and resulting reactivity of the geometric isomers of 1-Ethyl-4-methylcyclohexane. By synthesizing foundational principles of stereochemistry with experimental insights, we will explore how the spatial arrangement of substituents on a cyclohexane ring dictates its energetic landscape and, consequently, its chemical behavior. This analysis is crucial for researchers in organic synthesis and drug development, where understanding stereoisomeric differences is paramount for predicting reaction outcomes and biological activity.
Conformational Stability: The Energetic Landscape
Substituted cyclohexanes are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain.[1][2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, substituents are generally more stable in the equatorial position.[1][3] The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value signifies a greater preference for the equatorial position.[4][5]
A-Values for Methyl and Ethyl Substituents
The steric demand of methyl and ethyl groups is quite similar, a fact reflected in their nearly identical A-values. While an ethyl group is larger than a methyl group, it can rotate its C-C bond to orient the terminal methyl away from the cyclohexane ring, thus minimizing 1,3-diaxial interactions.[6][7]
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | ~1.74[5] |
| Ethyl (-CH₂CH₃) | ~1.79[4] |
Conformational Analysis of trans-1-Ethyl-4-methylcyclohexane
In the trans isomer, the substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both the ethyl and methyl groups occupy equatorial positions. The alternative chair form, resulting from a ring-flip, would force both groups into highly unfavorable axial positions.
The energy of the diaxial conformer is significantly higher, with steric strain contributions from both axial groups totaling approximately 3.53 kcal/mol (1.74 + 1.79). Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, making it the dominant and most stable form of the trans isomer.[8]
Caption: Conformational equilibrium for the trans isomer.
Conformational Analysis of cis-1-Ethyl-4-methylcyclohexane
For the cis isomer, the substituents are on the same side of the ring, which means that in any chair conformation, one group must be axial while the other is equatorial.[3][9] The two possible chair conformers are in equilibrium.
-
Conformer A: Ethyl group equatorial, Methyl group axial. (Steric Strain ≈ 1.74 kcal/mol)
-
Conformer B: Ethyl group axial, Methyl group equatorial. (Steric Strain ≈ 1.79 kcal/mol)
Because the A-value of the ethyl group is slightly larger than that of the methyl group, Conformer A, which places the bulkier ethyl group in the more stable equatorial position, is the favored conformation.[10] However, the energy difference is small, so both conformers are present in significant amounts at equilibrium.
Caption: Conformational equilibrium for the cis isomer.
Overall Stability Comparison
The most stable conformation of trans-1-Ethyl-4-methylcyclohexane has both substituents in equatorial positions, resulting in virtually no 1,3-diaxial strain. In contrast, the most stable conformation of the cis isomer must accommodate one substituent (the methyl group) in an axial position, introducing a steric strain of about 1.74 kcal/mol. Therefore, the trans isomer is thermodynamically more stable than the cis isomer .[8]
Comparative Reactivity: A Tale of Steric Accessibility
The reactivity of cyclohexane derivatives is profoundly influenced by their conformational preferences. The steric environment around a potential reaction center dictates the accessibility for reagents and the stability of reaction transition states.[11]
To illustrate this, we will compare the reactivity of the corresponding alcohol derivatives: cis- and trans-1-ethyl-4-methylcyclohexanol, in an oxidation reaction. The rate of oxidation of a secondary alcohol on a cyclohexane ring is highly sensitive to whether the hydroxyl group is in an axial or equatorial position.
The Underlying Principle: Steric Assistance
The oxidation of a cyclohexanol to a cyclohexanone involves a change in hybridization at the carbinol carbon from sp³ to sp². This geometric change can relieve steric strain. When an axial hydroxyl group is oxidized, the unfavorable 1,3-diaxial interactions it experiences are eliminated in the sp²-hybridized ketone product. This relief of ground-state strain accelerates the reaction, a phenomenon known as steric assistance or steric acceleration .[11][12] Conversely, the oxidation of a stable, strain-free equatorial hydroxyl group does not benefit from this energetic driving force and proceeds more slowly.
Predicted Reactivity:
-
cis-1-Ethyl-4-methylcyclohexanol : In its most stable chair conformation, the hydroxyl group will occupy the axial position to allow the larger ethyl group to be equatorial. This isomer is expected to undergo oxidation relatively quickly due to the relief of steric strain.
-
trans-1-Ethyl-4-methylcyclohexanol : In its most stable chair conformation, both the hydroxyl group and the ethyl group can occupy equatorial positions. This is a low-energy ground state, and its oxidation will proceed more slowly .
Therefore, the cis isomer is predicted to be more reactive in this specific chemical transformation than the trans isomer. This principle also applies to other reactions where steric accessibility is key, such as E2 eliminations, which require a rigid diaxial arrangement of the leaving group and a proton.[13]
Experimental Protocol: Differentiating Isomer Reactivity via Oxidation
The following protocol outlines a method for comparing the oxidation rates of cis- and trans-1-ethyl-4-methylcyclohexanol using Jones reagent (chromic acid in acetone).
Objective: To determine the relative rates of oxidation for the cis and trans isomers by monitoring the disappearance of the starting alcohol over time.
Materials:
-
cis-1-Ethyl-4-methylcyclohexanol
-
trans-1-Ethyl-4-methylcyclohexanol
-
Acetone (anhydrous)
-
Jones Reagent (CrO₃ in H₂SO₄)
-
Isopropanol (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) with a suitable column or Thin Layer Chromatography (TLC) plates
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
Prepare two identical reaction flasks. In each flask, dissolve a precise amount (e.g., 1.0 mmol) of one cyclohexanol isomer and a precise amount of the internal standard in 10 mL of acetone.
-
Place the flasks in a constant temperature bath (e.g., 25°C) and equip them with magnetic stirrers.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add a specific volume of Jones reagent (e.g., 1.1 mmol) dropwise to each flask while stirring vigorously. The solution will turn from orange (Cr⁶⁺) to green/blue (Cr³⁺) as the reaction proceeds.
-
Immediately after addition, withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot by adding it to a vial containing diethyl ether and a small amount of saturated sodium bicarbonate solution to neutralize the acid.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 2, 5, 10, and 20 minutes).
-
-
Sample Analysis:
-
Dry the quenched ether samples with anhydrous magnesium sulfate.
-
Analyze each sample by Gas Chromatography (GC).
-
Measure the peak area of the starting alcohol relative to the peak area of the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the ratio of [alcohol]/[internal standard] versus time for both the cis and trans isomers.
-
The isomer whose concentration decreases more rapidly is the more reactive isomer. The initial slope of the curve is proportional to the initial reaction rate.
-
Caption: Experimental workflow for comparing oxidation rates.
Conclusion
The stereochemical arrangement of substituents in this compound has a clear and predictable impact on both thermodynamic stability and chemical reactivity.
-
Stability: The trans isomer is more stable than the cis isomer because it can adopt a diequatorial conformation, which is free of the 1,3-diaxial steric strain that is unavoidable in the cis isomer.
-
Reactivity: The difference in reactivity is dictated by the steric environment of the reaction center. As demonstrated with the oxidation of corresponding alcohols, the cis isomer, which places the reactive group in a sterically strained axial position in its most stable conformer, reacts faster due to the energetic benefit of relieving that strain in the transition state.
This guide underscores the principle that a molecule's reactivity is not an intrinsic property but is deeply intertwined with its three-dimensional structure and conformational dynamics. For researchers, a thorough understanding of these stereochemical relationships is essential for designing efficient synthetic routes and predicting the behavior of complex molecules.
References
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. Solved The A factor for the ethyl group in ethylcyclohexane | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. brainly.com [brainly.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Ethyl-4-methylcyclohexane
As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. 1-Ethyl-4-methylcyclohexane, a common aliphatic hydrocarbon solvent, requires meticulous handling due to its specific hazardous properties. This guide provides a comprehensive, field-proven framework for its safe disposal, ensuring the protection of laboratory personnel, compliance with regulatory standards, and environmental stewardship. The procedures outlined herein are grounded in the foundational principles of chemical safety and waste management regulations.
Hazard Identification and Regulatory Framework: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is not merely a benign solvent; it is a regulated hazardous substance.
Key Hazards:
-
Flammability: The primary hazard is its flammability. It is classified as a Flammable Liquid, Category 3 (H226), meaning it has a low flash point and its vapors can form ignitable mixtures with air.[1][2][3]
-
Irritation: Overexposure may lead to skin and eye irritation.[1][4][5]
-
Anesthetic Effects: Inhalation of high concentrations of vapor can have anesthetic effects, causing drowsiness, dizziness, and headaches.[1][4][5]
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound waste must be classified as hazardous.[6] Specifically, due to its low flash point, it meets the ignitability characteristic .[7][8] Therefore, it is assigned the RCRA waste code D001 .[7] This classification mandates a "cradle-to-grave" management approach, from the point of generation to its final disposal at a licensed facility.[6]
| Property | Value | Source |
| CAS Number | 3728-56-1 | [1][9] |
| Molecular Formula | C₉H₁₈ | [1][9] |
| Molecular Weight | 126.24 g/mol | [1] |
| Physical State | Liquid | [1][4] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Hazard Statements | H226: Flammable liquid and vapor | [1][2][3] |
| RCRA Waste Code | D001 (Ignitable) | [7] |
Immediate Safety & Spill Management
Preparedness is paramount. Accidents can happen, but a structured response protocol minimizes risk and exposure.
Personal Protective Equipment (PPE): Before handling this compound in any capacity, including disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. For large spills, respiratory protection may be necessary.[10]
Spill Response Protocol
In the event of a spill, a swift and methodical response is critical to prevent fire and exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the immediate area.[11]
-
Eliminate Ignition Sources: This is the most critical step. Turn off all nearby hot plates, burners, and other potential sources of sparks or flames.[10][11]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[11]
-
Contain the Spill: Prevent the liquid from spreading or entering drains by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10][11]
-
Absorb and Collect: Cover the spill with absorbent material. Once fully absorbed, carefully collect the material using non-sparking tools (e.g., plastic or brass scoops).[3][10][11][12]
-
Package for Disposal: Place the contaminated absorbent material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[11]
Caption: Decision tree for responding to a this compound spill.
Standard Operating Procedure (SOP) for Waste Disposal
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[13]
Step 1: Waste Characterization and Segregation
-
Characterize: All waste streams containing this compound must be identified as D001 Ignitable Hazardous Waste.[7]
-
Segregate: This is a critical control step. Keep this waste stream separate from all other chemical wastes.[14] Incompatible mixtures can lead to dangerous reactions such as fires, explosions, or the release of toxic gases.[14] Specifically, do not mix with:
-
Acids or Bases (Corrosives)
-
Oxidizers
-
Reactive Chemicals
-
Step 2: Proper Containerization and Labeling
-
Container Selection: Use only approved hazardous waste containers that are in good condition and compatible with the chemical.[8][15] A high-density polyethylene (HDPE) or metal safety disposal can is often suitable.[15] The container must have a tightly sealing lid to prevent the escape of flammable vapors.[2][3][8]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristic: "Ignitable (D001)"
-
The date of accumulation initiation.
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation and under the control of laboratory personnel.[13] This designated SAA must be away from drains and sources of ignition.
-
Volume Limits: Keep containers in the SAA closed at all times except when adding waste.[2][3] Adhere to institutional and regulatory limits for waste accumulation volume and time. Academic labs may have specific guidelines under RCRA Subpart K.[13][15]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final step is to arrange for the removal of the waste by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[14][16]
-
Documentation: Maintain accurate records of waste generation and disposal as required by institutional policy and federal regulations.[15]
Caption: End-to-end workflow for this compound waste disposal.
Proactive Waste Management
The most effective disposal procedure begins with proactive waste minimization.
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory.[17] This prevents the over-ordering of chemicals that may eventually become waste.
-
Scale Appropriately: Design experiments to use the minimum quantity of chemicals necessary to achieve the desired scientific outcome.
-
Avoid Contamination: Do not mix non-hazardous materials with hazardous waste, as this increases the total volume of hazardous waste that must be disposed of.
By integrating these principles of hazard awareness, procedural diligence, and proactive management, you can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise within your laboratory.
References
- 1. This compound | C9H18 | CID 19503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3728-56-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 3728-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Cyclohexane, 1-ethyl-4-methyl-, trans- - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Cyclohexane, 1-ethyl-4-methyl-, cis- - Hazardous Agents | Haz-Map [haz-map.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. triumvirate.com [triumvirate.com]
- 9. This compound [webbook.nist.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 3728-56-1 | TCI AMERICA [tcichemicals.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. justrite.com [justrite.com]
- 16. youtube.com [youtube.com]
- 17. portal.ct.gov [portal.ct.gov]
Navigating the Safe Handling of 1-Ethyl-4-methylcyclohexane: A Guide to Personal Protective Equipment and Emergency Protocols
For the diligent researcher and the pioneering drug development professional, the mastery of chemical handling is as crucial as the scientific breakthroughs they pursue. 1-Ethyl-4-methylcyclohexane, a valuable solvent and building block in organic synthesis, demands a protocol-driven approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential plans for operational safety and waste disposal, ensuring that your innovative work is built on a foundation of uncompromised safety.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a flammable liquid and vapor, capable of causing skin and eye irritation.[1][2][3] Inhalation of its vapors can lead to anesthetic effects such as drowsiness and dizziness.[1][2] The primary routes of exposure are through inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.
The causality behind our PPE recommendations is rooted in the physicochemical properties of this aliphatic hydrocarbon. Its volatility necessitates robust respiratory protection in poorly ventilated areas, while its solvent nature requires gloves with proven resistance to prevent skin absorption and irritation.
Core PPE Requirements for Handling this compound
A risk assessment should always precede any handling of this compound to ensure the selected PPE is appropriate for the specific laboratory conditions and tasks.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over safety goggles is essential to protect the entire face.[4][5] |
| Hand Protection | Due to its nature as a hydrocarbon solvent, glove selection is critical. While nitrile gloves offer good resistance for incidental contact, for prolonged handling, Viton® gloves are highly recommended due to their excellent resistance to aliphatic and aromatic hydrocarbons.[6][7][8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat is mandatory.[9] In the event of a fire, standard lab coats made of cotton-polyester blends can melt and adhere to the skin, exacerbating injuries. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material, are required to protect against spills.[9] |
| Respiratory Protection | In well-ventilated areas such as a fume hood, respiratory protection may not be necessary. However, for tasks with the potential for vapor generation outside of a fume hood or in case of a spill, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.[3] Adherence to a comprehensive respiratory protection program, including fit testing, is mandated by OSHA.[10][11][12] |
Procedural Guidance: From Preparation to Disposal
A self-validating safety protocol is one that is understood, practiced, and consistently applied. The following step-by-step methodologies provide a clear guide for safe handling.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is vital to prevent cross-contamination.
Caption: The prescribed sequence for donning and doffing PPE to minimize exposure.
Operational Plan: Safe Handling Within the Laboratory
-
Preparation : Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use.[13]
-
Ventilation : Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors.[9]
-
Ignition Sources : Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][9] Use only non-sparking tools.[3]
-
Grounding and Bonding : When transferring the solvent between metal containers, ensure that the containers are properly grounded and bonded to prevent the buildup of static electricity.[14][15]
-
Container Management : Keep containers of this compound tightly closed when not in use.[4][9]
Emergency Response: Spill and Disposal Plan
In the event of a spill, immediate and correct action is crucial to prevent a more serious incident.
Caption: A stepwise workflow for responding to a this compound spill.
Spill Cleanup Procedure:
-
Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.[4]
-
Control Ignition Sources : If it is safe to do so, turn off all nearby ignition sources.[5]
-
Ventilate : Increase ventilation by ensuring the fume hood is operating correctly.[16]
-
Personal Protection : Don the appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves (Viton® recommended), and splash goggles.[13]
-
Containment : For small spills, use a spill kit with absorbent pads designed for flammable liquids to contain the spill.[5][16] For larger spills, evacuate the lab and contact your institution's emergency response team.
-
Absorption : Cover the spill with a non-combustible absorbent material, such as vermiculite or a commercial solvent absorbent.[4] Do not use paper towels, as this adds to the combustible material.[4]
-
Collection : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[16]
-
Decontamination : Clean the spill area with soap and water.[4]
-
Disposal : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15][16][17] Do not dispose of them in the regular trash.
Disposal of Unused this compound:
Unused or waste this compound must be disposed of as hazardous waste.[15][17] It should be collected in a properly labeled, sealed container and managed through your institution's hazardous waste program. Never pour it down the drain.[15][17]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure that your scientific pursuits are conducted with the utmost responsibility.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. queensu.ca [queensu.ca]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. foxxlifesciences.in [foxxlifesciences.in]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. westlab.com [westlab.com]
- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. fishersci.com [fishersci.com]
- 16. acs.org [acs.org]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
